2,4,6-Trifluorobenzimidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trifluorobenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZIWQQIIHNZKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=N)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695838 | |
| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005460-15-0 | |
| Record name | 2,4,6-Trifluorobenzene-1-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40695838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Trifluorobenzamide: Synthesis, Properties, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, fluorinated organic compounds have garnered significant attention for their unique ability to modulate the physicochemical and biological properties of molecules. The strategic incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of 2,4,6-Trifluorobenzamide (CAS No. 82019-50-9), a versatile fluorinated building block with considerable potential in drug discovery and development. While the user query specified "2,4,6-Trifluorobenzimidamide," our extensive search indicates a likely typographical error, as the preponderance of scientific literature and chemical databases points to the amide functional group as the compound of significant interest.
This document will delve into the synthesis, physicochemical properties, and, most notably, the emerging application of 2,4,6-Trifluorobenzamide and its analogs as potential antibacterial agents through the inhibition of the essential bacterial cell division protein, FtsZ.
Physicochemical Properties of 2,4,6-Trifluorobenzamide
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of 2,4,6-Trifluorobenzamide are summarized in the table below.
| Property | Value | Source |
| CAS Number | 82019-50-9 | [1] |
| Molecular Formula | C₇H₄F₃NO | [1] |
| Molecular Weight | 175.11 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [Various Suppliers] |
| Melting Point | Not explicitly found for 2,4,6-Trifluorobenzamide. However, the related 2,4,6-Trifluorobenzonitrile has a melting point of 57-61 °C. | |
| Solubility | Expected to have limited solubility in water and good solubility in organic solvents. | |
| IUPAC Name | 2,4,6-trifluorobenzamide |
Synthesis of 2,4,6-Trifluorobenzamide
The synthesis of 2,4,6-Trifluorobenzamide can be approached through several strategic pathways, primarily revolving around the formation of the amide functional group from a suitable precursor. A common and logical approach involves the hydrolysis of 2,4,6-trifluorobenzonitrile to 2,4,6-trifluorobenzoic acid, followed by amidation.
Part 1: Hydrolysis of 2,4,6-Trifluorobenzonitrile to 2,4,6-Trifluorobenzoic Acid
The conversion of a nitrile to a carboxylic acid is a classic transformation in organic synthesis. Acid-catalyzed hydrolysis is a robust and widely used method.
Causality Behind Experimental Choices:
-
Strong Acid Catalyst (e.g., H₂SO₄): A strong acid is essential to protonate the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.
-
Elevated Temperature: The hydrolysis of nitriles is often kinetically slow at room temperature. Heating the reaction mixture provides the necessary activation energy to drive the reaction to completion. Temperatures in the range of 100-150°C are commonly employed.[2]
-
Aqueous Conditions: Water acts as the nucleophile in this reaction, attacking the nitrile carbon.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trifluorobenzonitrile.
-
Acid Addition: Carefully add an aqueous solution of a strong acid, such as 70% sulfuric acid.[2]
-
Heating: Heat the reaction mixture to reflux (approximately 140°C) and maintain for several hours (e.g., 2-4 hours).[2]
-
Work-up: Cool the reaction mixture to room temperature, which should cause the 2,4,6-trifluorobenzoic acid to precipitate. The solid product can then be isolated by filtration, washed with cold water, and dried.[2]
Part 2: Amidation of 2,4,6-Trifluorobenzoic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental and well-established reaction. A common method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with ammonia.
Causality Behind Experimental Choices:
-
Acyl Chloride Formation (e.g., using Thionyl Chloride, SOCl₂): The hydroxyl group of a carboxylic acid is a poor leaving group. Converting it to an acyl chloride creates a highly reactive electrophile, readily attacked by a nucleophile like ammonia. Thionyl chloride is often used as the byproducts (SO₂ and HCl) are gases, which simplifies purification.
-
Reaction with Ammonia: Ammonia serves as the nitrogen source for the amide. It acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride.
Experimental Protocol:
-
Acyl Chloride Synthesis: In a fume hood, carefully add thionyl chloride to 2,4,6-trifluorobenzoic acid. The reaction can be performed neat or in an inert solvent like dichloromethane. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Removal of Excess Reagent: After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride by distillation under reduced pressure.
-
Amidation: Dissolve the resulting 2,4,6-trifluorobenzoyl chloride in an anhydrous, inert solvent (e.g., diethyl ether or tetrahydrofuran) and cool in an ice bath. Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent.
-
Work-up: The ammonium chloride byproduct will precipitate. Filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain the crude 2,4,6-Trifluorobenzamide. The product can be further purified by recrystallization.
Caption: Synthetic pathway for 2,4,6-Trifluorobenzamide.
Applications in Drug Development: A Focus on FtsZ Inhibition
The emergence of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action.[3] The bacterial protein Filamentous temperature-sensitive Z (FtsZ) is an attractive target for the development of new antibiotics.[3] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division by forming a contractile Z-ring at the division site.[3][4] Inhibition of FtsZ polymerization or function disrupts cell division, leading to bacterial cell death.[4][5]
Benzamide derivatives have been identified as a promising class of FtsZ inhibitors.[5][6] While much of the research has focused on 2,6-difluorobenzamide analogs, the principles of their mechanism of action are highly relevant to 2,4,6-Trifluorobenzamide.
Mechanism of Action: How Benzamides Inhibit FtsZ
Benzamides are known to bind to a specific site on the C-terminal domain of FtsZ.[7] This binding event interferes with the normal dynamics of FtsZ polymerization and depolymerization, which are essential for the formation and constriction of the Z-ring.[7] The inhibition can occur through several mechanisms:
-
Disruption of Polymerization: The binding of the benzamide molecule can prevent FtsZ monomers from assembling into protofilaments, the building blocks of the Z-ring.[4]
-
Stabilization of Monomers: Some inhibitors may stabilize the FtsZ monomeric state, shifting the equilibrium away from polymerization.[4]
-
Inhibition of GTPase Activity: FtsZ requires the hydrolysis of guanosine triphosphate (GTP) for its function. Benzamide derivatives can inhibit this GTPase activity, thereby disrupting the energy source for Z-ring dynamics.[4]
The overall effect of these actions is the prevention of proper Z-ring formation, leading to the inhibition of bacterial cell division.[5]
Caption: Proposed mechanism of FtsZ inhibition by 2,4,6-Trifluorobenzamide.
The Role of Trifluoromethyl Groups in Drug Design
The presence of the trifluoromethyl group in 2,4,6-Trifluorobenzamide is significant from a medicinal chemistry perspective. Trifluoromethyl groups can profoundly influence a molecule's properties in several ways:
-
Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is very strong, making the trifluoromethyl group resistant to metabolic degradation. This can increase the half-life of a drug in the body.
-
Binding Interactions: The highly electronegative fluorine atoms can participate in favorable interactions with biological targets, potentially increasing binding affinity.
These properties make trifluorinated compounds like 2,4,6-Trifluorobenzamide attractive scaffolds for the development of new therapeutic agents.
Conclusion
2,4,6-Trifluorobenzamide is a valuable and versatile building block for organic synthesis, with significant potential in the field of drug discovery. Its synthesis is achievable through well-established chemical transformations. The growing body of research on benzamide derivatives as inhibitors of the bacterial FtsZ protein highlights a promising avenue for the development of novel antibiotics to combat antimicrobial resistance. The unique properties conferred by the trifluoromethyl groups further enhance the potential of this compound as a lead scaffold in medicinal chemistry. Further investigation into the specific antibacterial activity and structure-activity relationships of 2,4,6-Trifluorobenzamide and its derivatives is warranted and could lead to the development of next-generation antimicrobial agents.
References
- Process for preparation of 2,4,6-trifluorobenzoic acid.
- Preparation method of 2,4, 6-trifluorobenzylamine.
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What are FtsZ inhibitors and how do they work? - Patsnap Synapse. [Link]
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2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. PubMed. [Link]
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. MDPI. [Link]
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Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PMC - NIH. [Link]
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Antibacterial and Antifungal Properties of New Synthetic Tricyclic Flavonoids. MDPI. [Link]
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The benzamide binding site. | Download Scientific Diagram. ResearchGate. [Link]
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2,4,6-Trifluorobenzoic acid. ResearchGate. [Link]
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Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. MDPI. [Link]
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Antimicrobial Activity of CS-940, a New Trifluorinated Quinolone. PubMed. [Link]
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2,4,6-Trifluorobenzamide. PubChem. [Link]
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Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. ResearchGate. [Link]
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Synthesis of 2,4,6-trifluorobenzoic acid. PrepChem.com. [Link]
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2,4,6-tribromobenzoic acid. Organic Syntheses Procedure. [Link]
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Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. PMC - NIH. [Link]
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Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
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Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]
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2,6-Difluorobenzamide inhibitors of the bacterial cell division protein FtsZ: design, synthesis and Structure Activity Relationship study. ResearchGate. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 2,4,6-Trifluorobenzimidamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of 2,4,6-Trifluorobenzimidamide, a fluorinated aromatic amidine of significant interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this document integrates established theoretical principles with data from closely related analogs to present a robust profile. This approach, grounded in scientific integrity, offers valuable insights for researchers engaged in the synthesis, characterization, and application of this compound.
Introduction: The Significance of Fluorinated Benzamidines
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The benzamidine moiety, a potent pharmacophore, is a strong base that is often protonated at physiological pH, enabling it to participate in crucial hydrogen bonding and electrostatic interactions with biological macromolecules.
This compound combines these two key features: a trifluorinated phenyl ring and a basic amidine group. The symmetric trifluorination pattern is expected to significantly modulate the electronic properties of the aromatic ring and, consequently, the basicity and reactivity of the amidine functional group. Understanding these physicochemical properties is paramount for predicting the behavior of this compound in biological systems and for designing novel molecules with tailored characteristics.
Molecular Structure and Identification
A clear understanding of the molecular structure is the foundation for exploring the physicochemical properties of this compound.
Table 1: Molecular Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 2,4,6-Trifluorobenzenecarboximidamide |
| Molecular Formula | C₇H₅F₃N₂ |
| Molecular Weight | 178.12 g/mol |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(=N)N)F)F |
| InChI Key | InChIKey=SWHBFBWBHPZJAD-UHFFFAOYSA-N |
The structure features a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions and a carboximidamide group at the 1 position. The symmetrical arrangement of the electron-withdrawing fluorine atoms is anticipated to have a profound impact on the molecule's electronic distribution and overall properties.
Predicted and Inferred Physicochemical Properties
In the absence of extensive experimental data for this compound, we can infer its properties based on data from analogous compounds and established chemical principles. The following table summarizes these predicted and inferred values.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted/Inferred Value | Rationale and Comparative Insights |
| Melting Point | Likely a solid with a relatively high melting point, expected to be >150 °C. | The related 2,4,6-Trifluorobenzamide is a solid. The presence of the polar amidine group, capable of forming strong intermolecular hydrogen bonds, would contribute to a higher melting point. The hydrochloride salt form would exhibit an even higher melting point due to its ionic nature. |
| Boiling Point | > 300 °C (decomposes) | Amidines, particularly aromatic ones, tend to have high boiling points and often decompose before boiling at atmospheric pressure. |
| Aqueous Solubility | Sparingly soluble in water. Solubility is expected to increase significantly at lower pH due to protonation of the amidine group. | The trifluorinated aromatic ring is hydrophobic. While the amidine group is polar, its contribution to water solubility in the neutral form is limited. Upon protonation to form the amidinium ion, the ionic character will greatly enhance water solubility. |
| pKa (of the conjugate acid) | Estimated to be in the range of 8.5 - 9.5. | The parent benzamidine has a pKa of its conjugate acid of approximately 11.6. The three strongly electron-withdrawing fluorine atoms on the phenyl ring will decrease the basicity of the amidine group by inductively pulling electron density away from the nitrogen atoms, thus lowering the pKa. |
| LogP (Octanol-Water Partition Coefficient) | Estimated to be in the range of 1.5 - 2.5. | The trifluorinated phenyl ring increases lipophilicity. However, the polar amidine group will decrease the LogP value. This represents a balance between the hydrophobic and hydrophilic portions of the molecule. |
Spectroscopic Characterization: A Predictive Analysis
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Aromatic Protons: A triplet signal in the region of δ 7.0-7.5 ppm, corresponding to the two equivalent protons at the 3 and 5 positions of the phenyl ring. The coupling to the two adjacent fluorine atoms would result in a triplet.
-
Amidine Protons (NH₂ and =NH): Broad signals in the region of δ 5.0-8.0 ppm. The chemical shift of these protons can be highly variable and dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange processes.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework.
-
Aromatic Carbons: Signals in the aromatic region (δ 100-165 ppm). The carbons directly attached to fluorine will show large one-bond C-F coupling constants. The symmetrical nature of the substitution will simplify the spectrum.
-
Amidine Carbon (C=N): A signal in the region of δ 160-170 ppm, characteristic of an amidine carbon.
¹⁹F NMR Spectroscopy
Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms at the 2, 4, and 6 positions.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretching: Broad bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the amidine group.
-
C=N Stretching: A strong absorption band in the region of 1630-1680 cm⁻¹ due to the stretching of the carbon-nitrogen double bond.
-
C-F Stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹ characteristic of aryl-fluorine bonds.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): An intense peak at m/z = 178, corresponding to the molecular weight of the compound.
-
Fragmentation: Fragmentation patterns would likely involve the loss of ammonia (NH₃) or the amidino group (CH₂N₂).
Synthesis and Reactivity
Synthetic Approach: The Pinner Reaction
A common and effective method for the synthesis of benzimidamides is the Pinner reaction.[1] This two-step process involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst to form an imidate ester hydrochloride (a Pinner salt), followed by aminolysis of the Pinner salt with ammonia to yield the desired amidine.
Workflow for the Pinner Synthesis of this compound:
Caption: Pinner synthesis of this compound.
Experimental Considerations:
-
Anhydrous Conditions: The Pinner reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the imidate ester intermediate to the corresponding amide.
-
Reaction Temperature: The formation of the Pinner salt is typically performed at low temperatures (0-5 °C), while the subsequent aminolysis can be carried out at room temperature.
Reactivity Profile
-
Basicity and Salt Formation: As a moderately strong base, this compound will readily react with acids to form stable salts, such as the hydrochloride or hydrobromide. This property is crucial for its handling, purification, and formulation in pharmaceutical applications.
-
Hydrolysis: The amidine functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding 2,4,6-Trifluorobenzamide. The rate of hydrolysis will be influenced by pH and temperature.
-
N-Substitution: The primary amine group of the amidine can undergo further reactions, such as acylation or alkylation, to produce N-substituted derivatives.
Implications for Drug Development and Materials Science
The physicochemical properties of this compound have significant implications for its potential applications.
-
Medicinal Chemistry: The predicted pKa suggests that a significant portion of the molecule will be protonated at physiological pH. This cationic nature can facilitate strong interactions with negatively charged residues in enzyme active sites or on the surface of proteins. The trifluorinated phenyl ring can enhance binding affinity through favorable interactions and improve metabolic stability by blocking potential sites of oxidative metabolism.
-
Materials Science: The ability of the amidine group to form strong hydrogen bonds makes this compound an interesting building block for the construction of supramolecular assemblies and crystalline materials with specific electronic and optical properties.
Conclusion
While direct experimental data for this compound remains limited, a comprehensive understanding of its physicochemical properties can be achieved through a careful analysis of its structural features and comparison with closely related analogs. The interplay between the electron-withdrawing trifluorinated ring and the basic amidine group results in a unique set of properties that make this molecule a promising candidate for further investigation in both medicinal chemistry and materials science. This guide provides a foundational understanding for researchers and serves as a catalyst for future experimental work to fully elucidate the characteristics of this intriguing compound.
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The Royal Society of Chemistry. Supporting Information. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 2,4,6-Trifluorobenzimidamide
Preamble: The Rationale for a Multi-faceted Approach
In modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The introduction of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. The benzamidine moiety, a key structural feature in many enzyme inhibitors, further enhances the potential of molecules like 2,4,6-Trifluorobenzimidamide as valuable research targets.
However, the very features that make this compound interesting also present unique challenges for its structural verification. The symmetric substitution of the aromatic ring and the presence of the imidamide functional group necessitate a rigorous, multi-technique approach to avoid ambiguity. This guide eschews a simple recitation of methods; instead, it provides a holistic and self-validating workflow for the unambiguous structure elucidation of this compound, from initial synthesis to final crystallographic confirmation. Each step is designed to corroborate the findings of the last, creating a cohesive and trustworthy body of evidence.
Strategic Synthesis: The Pinner Reaction Pathway
The logical and most common route to an unsubstituted benzimidamide is via the Pinner reaction, which proceeds from the corresponding nitrile. This provides a clean and high-yielding pathway to the target compound, ensuring sufficient material for the subsequent analytical cascade.
Experimental Protocol: Synthesis of this compound
-
Nitrile Preparation: Begin with commercially available 2,4,6-Trifluorobenzonitrile. Ensure its purity via Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F NMR prior to use.
-
Imidate Ester Formation: Dissolve 2,4,6-Trifluorobenzonitrile (1.0 eq.) in anhydrous diethyl ether and cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride (HCl) gas through the solution, followed by the dropwise addition of anhydrous ethanol (1.1 eq.).
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight. The formation of the ethyl 2,4,6-trifluorobenzimidate hydrochloride salt will typically be observed as a white precipitate.
-
Ammonolysis: Isolate the imidate ester salt by filtration and wash with cold, anhydrous diethyl ether. Suspend the salt in a fresh solution of anhydrous ethanol and cool to 0°C. Bubble anhydrous ammonia (NH₃) gas through the suspension until saturation.
-
Product Isolation: Stir the reaction mixture at room temperature for 4-6 hours. The product, this compound, will precipitate. Isolate the solid by filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.
Caption: Pinner reaction pathway for synthesis.
Foundational Analysis: Mass Spectrometry for Elemental Composition
The first analytical step post-synthesis is to confirm that the target molecule has been formed with the correct elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass that serves as a powerful filter for potential molecular formulas.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Calibrate the instrument using a known standard immediately prior to the run to ensure high mass accuracy (< 5 ppm).
Expected Data and Causality
The molecular formula for this compound is C₇H₅F₃N₂. The presence of three fluorine atoms and two nitrogen atoms provides a unique and definitive isotopic signature.
-
Monoisotopic Mass: The calculated exact mass of the neutral molecule is 178.0408. We expect to observe the protonated molecular ion [M+H]⁺ at m/z 179.0486 .
-
Fragmentation: The primary fragmentation pathway in ESI-MS would likely involve the loss of ammonia (-NH₃), a stable neutral loss, from the protonated parent ion. This would result in a significant fragment ion at m/z 162.0220 . Further fragmentation of the aromatic ring is also possible but would be less intense.
This initial HRMS analysis provides the first piece of self-validating data: does the mass match the target structure? If the measured mass deviates by more than 5 ppm from the calculated mass, the synthetic procedure or purity of the compound must be questioned.
| Ion | Calculated Exact Mass (m/z) | Expected Observation |
| [C₇H₅F₃N₂ + H]⁺ | 179.0486 | High-intensity parent ion |
| [C₇H₂F₃N]⁺ | 162.0220 | Major fragment from loss of NH₃ |
Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy
With the elemental composition confirmed, FTIR spectroscopy is employed to verify the presence of the key functional groups: the imidamide (C=N and N-H bonds) and the carbon-fluorine bonds.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first and subtract it from the sample spectrum.
Expected Data and Causality
The infrared spectrum is a direct probe of molecular vibrations. The energies of these vibrations are determined by bond strengths and the masses of the connected atoms.[1]
-
N-H Stretching: The -NH₂ group of the primary amidine should exhibit two distinct stretching vibrations, typically in the range of 3400-3200 cm⁻¹ .[2] These bands are often medium in intensity and broader than C-H stretches due to hydrogen bonding.
-
C=N Stretching: The carbon-nitrogen double bond of the imidamide is a strong chromophore and is expected to produce a strong, sharp absorption band in the 1680-1630 cm⁻¹ region, similar to an amide C=O stretch.[2][3]
-
C-F Stretching: The C-F bonds on the aromatic ring will produce very strong, characteristic absorption bands in the fingerprint region, typically between 1350-1100 cm⁻¹ . The intensity of these bands is due to the large change in dipole moment during the vibration.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance | Rationale |
| 3400-3200 | N-H Asymmetric & Symmetric Stretch | Two medium, broad peaks | Presence of -NH₂ group |
| 1680-1630 | C=N Stretch | Strong, sharp peak | Imidamide functional group |
| ~1600 & ~1470 | C=C Aromatic Ring Stretch | Medium to sharp peaks | Benzene ring backbone |
| 1350-1100 | C-F Stretch | Very strong, sharp peaks | Trifluorinated aromatic ring |
The Cornerstone of Elucidation: Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise connectivity and spatial arrangement of atoms in a molecule. For this compound, a comprehensive suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) experiments is not just recommended, but essential for unambiguous proof.
Rationale for a Multi-Nuclear Approach
The molecule's structure—a symmetrically substituted ring with protons, carbons, and fluorines—creates a complex web of spin-spin couplings. Analyzing one nucleus in isolation is insufficient. The true power comes from using each nucleus as a probe to understand the others, with fluorine playing a central role due to its 100% natural abundance and high sensitivity.[4][5]
Caption: Interconnectivity of NMR experiments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it will slow the exchange of the N-H protons, making them more likely to be observed.
-
¹H NMR: Acquire a standard 1D proton spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a crucial experiment for fluorinated compounds, providing clean signals and high resolution.[6][7]
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C and potential signal splitting from C-F coupling.
-
2D NMR: Acquire a ¹H-¹³C HSQC (for direct C-H correlations) and a ¹H-¹³C HMBC (for long-range C-H correlations over 2-3 bonds).
¹H NMR: Expected Spectrum and Interpretation
-
Aromatic Region: Due to the C₂ symmetry of the ring, the two protons at positions 3 and 5 are chemically and magnetically equivalent. They will appear as a single signal. This signal will be split into a triplet by coupling to the two neighboring fluorine atoms (F2 and F6). The expected chemical shift is in the range of δ 7.0-7.5 ppm .
-
Amidine Protons: The -NH₂ protons are expected to appear as a broad singlet between δ 8.0-9.5 ppm . The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with any trace water in the solvent.
¹⁹F NMR: The Definitive Fingerprint
¹⁹F NMR is exceptionally sensitive to the electronic environment.[8][9] The symmetry of the molecule is the key to interpreting this spectrum.
-
F2/F6 Signal: The two fluorine atoms at the 2 and 6 positions are equivalent. Their signal will be split into a doublet by coupling to the adjacent proton (H3/H5).
-
F4 Signal: The single fluorine at the 4 position is unique. Its signal will be split into a triplet by coupling to the two adjacent protons (H3 and H5). The relative integration of these two signals should be exactly 2:1.
¹³C NMR: Confirming the Carbon Framework via C-F Coupling
The proton-decoupled ¹³C spectrum will provide evidence not only for the carbon backbone but also for the location of the fluorine atoms through characteristic C-F coupling constants (JCF).
-
Symmetry: Due to symmetry, we expect only 4 signals for the 7 carbons:
-
C1 (ipso to the amidine group)
-
C2/C6 (fluorine-bearing)
-
C3/C5 (proton-bearing)
-
C4 (fluorine-bearing)
-
C=N (amidine carbon)
-
-
C-F Coupling: This is the critical validation step.
-
C2/C6 and C4: These signals will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-260 Hz).
-
C1, C3/C5: These signals will be split by two-bond coupling (²JCF) from the adjacent fluorine atoms, appearing as triplets with smaller coupling constants (²JCF ≈ 20-30 Hz).
-
C=N: This carbon may show a small four-bond coupling (⁴JCF) to the F2/F6 fluorines, appearing as a triplet or a broadened singlet.
-
Summary of Predicted NMR Data
| Nucleus | Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| ¹H | H3, H5 | 7.0 - 7.5 | t | ³JHF ≈ 8-10 Hz | Coupling to adjacent F2/F6 |
| -NH₂ | 8.0 - 9.5 | br s | - | Exchangeable protons | |
| ¹⁹F | F2, F6 | -100 to -115 | d | ³JFH ≈ 8-10 Hz | Coupling to adjacent H3/H5 |
| F4 | -115 to -130 | t | ³JFH ≈ 8-10 Hz | Coupling to two adjacent H3/H5 | |
| ¹³C | C=N | 160 - 170 | t or br s | ⁴JCF ≈ 1-3 Hz | Amidine carbon |
| C1 | 115 - 125 | t | ²JCF ≈ 20-25 Hz | Ipso-carbon coupled to F2/F6 | |
| C2, C6 | 158 - 162 | d | ¹JCF ≈ 240-260 Hz | Direct C-F coupling | |
| C3, C5 | 100 - 110 | t | ²JCF ≈ 25-30 Hz | Coupled to F2/F6 and F4 | |
| C4 | 155 - 160 | d | ¹JCF ≈ 240-260 Hz | Direct C-F coupling |
Ultimate Proof: Single-Crystal X-ray Crystallography
While the combined spectroscopic data provides overwhelming evidence, single-crystal X-ray crystallography offers the final, unambiguous proof of structure.[10][11] It moves from inferring connectivity to directly observing the atomic positions in three-dimensional space.
Experimental Protocol: Crystallography
-
Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step. A suitable method is slow evaporation of a saturated solution of the compound in a solvent mixture (e.g., ethanol/water or ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer.[12] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with monochromatic X-rays. The diffraction pattern is collected on a detector.[13][14]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson functions and refined to yield a final model of the atomic coordinates.
Expected Outcome and Validation
The refined crystal structure will provide precise, quantitative data that must align perfectly with the spectroscopic interpretations:
-
Connectivity: It will definitively show the C-C, C-N, C-H, and C-F bond connections.
-
Bond Lengths & Angles: It will provide exact measurements for the C=N double bond and the C-F bonds, confirming their nature.
-
Planarity: It will show the planarity of the benzene ring.
-
Intermolecular Interactions: It will reveal how the molecules pack in the solid state, likely showing hydrogen bonding between the -NH₂ group of one molecule and the nitrogen atoms of a neighboring molecule, validating the observations from IR spectroscopy.
Conclusion: A Self-Validating Workflow
The structure elucidation of this compound is a prime example of the necessity of an integrated analytical approach. Each technique provides a unique piece of the puzzle, and consistency across all datasets is the hallmark of a correct assignment. The HRMS confirms the formula, the FTIR identifies the functional groups, the comprehensive NMR analysis maps the atomic connectivity through scalar couplings, and X-ray crystallography provides the final, irrefutable image. This workflow, summarized below, represents a robust and self-validating system for ensuring the scientific integrity of novel chemical entities.
Caption: The integrated workflow for structure elucidation.
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N-(2,3-Difluorophenyl)-2-fluorobenzamide. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 22, 2026, from [Link]
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ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. (2019). Digital Scholarship@UNLV - University of Nevada, Las Vegas. Retrieved January 22, 2026, from [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]
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Halogenated Organic Compounds. (2023). Spectroscopy Online. Retrieved January 22, 2026, from [Link]
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quantitative analysis of fluorinated synthetic cannabinoids using 19f nuclear magnetic. (n.d.). Retrieved January 22, 2026, from [Link]
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Mass spectrometry of halogen-containing organic compounds. (2001). ResearchGate. Retrieved January 22, 2026, from [Link]
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DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. Retrieved January 22, 2026, from [Link]
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Pyrenoimidazolyl-Benzaldehyde Fluorophores: Synthesis, Properties, and Sensing Function for Fluoride Anions. (n.d.). PMC - NIH. Retrieved January 22, 2026, from [Link]
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New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). NIH. Retrieved January 22, 2026, from [Link]
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Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
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mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 22, 2026, from [Link]
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Fluorine-19 Nuclear Magnetic Resonance. (n.d.). DTIC. Retrieved January 22, 2026, from [Link]
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Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (n.d.). PMC. Retrieved January 22, 2026, from [Link]
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Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]
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Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit. (n.d.). Open Access LMU. Retrieved January 22, 2026, from [Link]
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Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2020). Spectroscopy Online. Retrieved January 22, 2026, from [Link]
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The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). (n.d.). PubMed. Retrieved January 22, 2026, from [Link]
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Understanding x-ray crystallography structures. (2021). YouTube. Retrieved January 22, 2026, from [Link]
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Fluorine NMR. (n.d.). Retrieved January 22, 2026, from [Link]
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Mass Spectrometry. (n.d.). MSU chemistry. Retrieved January 22, 2026, from [Link]
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Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. (2020). PubMed. Retrieved January 22, 2026, from [Link]
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Synthesis, Structure, Hirshfeld surface analysis and Anti-oxidant studies on 2-(4-dimethylamino) benzylidene) hydrazine-1-carbothioamide. (2023). ResearchGate. Retrieved January 22, 2026, from [Link]
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synthesis of 2,4,6-Trifluorobenzimidamide hydrochloride
An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorobenzimidamide Hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive and in-depth examination of the , a key intermediate in contemporary drug discovery and materials science. The strategic incorporation of fluorine atoms into organic molecules can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[1][2] This document is tailored for researchers, medicinal chemists, and process development scientists, offering a detailed synthetic protocol grounded in the classic Pinner reaction. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, the rationale for specific experimental conditions, and the mechanistic pathway, ensuring a reproducible and scalable synthesis.
Introduction and Strategic Importance
Fluorinated organic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—confer advantageous characteristics to parent molecules.[2][3] Benzimidamide moieties are also privileged structures in medicinal chemistry, known for their role as bioisosteres of amides and their ability to engage in critical hydrogen bonding interactions with biological targets.[4]
The target molecule, this compound hydrochloride, combines these features, making it a valuable building block for synthesizing a new generation of bioactive agents. Its synthesis is most effectively achieved via the Pinner reaction, a robust and time-honored method for converting nitriles into imidates and their derivatives.[5][6] This guide focuses on a two-step sequence starting from the commercially available 2,4,6-Trifluorobenzonitrile.
Overview of the Synthetic Strategy
The synthesis is logically structured in two distinct stages, beginning with the formation of an intermediate Pinner salt, followed by its conversion to the final product. This approach ensures high conversion and purity by isolating the reactive intermediate before proceeding.
Caption: High-level overview of the two-step synthesis.
In-Depth Mechanistic Analysis
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The entire process hinges on the activation of the nitrile group by a strong acid.
Step 1: The Pinner Reaction Mechanism
The Pinner reaction commences with the protonation of the nitrile nitrogen by anhydrous hydrogen chloride. This step is crucial as it transforms the weakly electrophilic nitrile carbon into a highly reactive nitrilium ion.[6] The anhydrous alcohol, acting as a nucleophile, then attacks this activated species.
-
Nitrile Protonation : The lone pair on the nitrile nitrogen is protonated by HCl, forming a highly electrophilic nitrilium cation.
-
Nucleophilic Attack : An anhydrous alcohol (e.g., ethanol) attacks the nitrilium carbon.
-
Proton Transfer & Salt Formation : A subsequent proton transfer and association with the chloride ion yields the stable ethyl 2,4,6-trifluorobenzimidate hydrochloride salt, which often precipitates from non-polar solvents.
Step 2: The Ammonolysis Mechanism
The isolated Pinner salt is then converted to the amidine via nucleophilic substitution.
-
Nucleophilic Addition : Ammonia or an ammonia equivalent attacks the electrophilic imine carbon of the Pinner salt.
-
Tetrahedral Intermediate : This addition forms a tetrahedral intermediate.
-
Elimination : The intermediate collapses, eliminating a molecule of alcohol (ethanol) to form the final, resonance-stabilized benzimidamidinium salt.
Caption: Simplified reaction mechanism pathway.
Detailed Experimental Protocol
Safety Precaution: This procedure involves corrosive reagents (HCl gas) and flammable solvents. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Part A: Synthesis of Ethyl 2,4,6-trifluorobenzimidate hydrochloride (Pinner Salt)
-
Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a drying tube outlet.
-
Reagents : To the flask, add 2,4,6-Trifluorobenzonitrile (1.0 eq.). Dissolve it in a minimal amount of anhydrous diethyl ether and add anhydrous ethanol (1.1 eq.).
-
Reaction : Cool the stirred solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. Causality : Anhydrous conditions are absolutely critical. The presence of water would lead to the hydrolysis of the intermediate imidate into the corresponding ethyl ester, significantly reducing the yield of the desired product.[7] The low temperature helps to control the exothermicity of the reaction.
-
Isolation : Continue the addition of HCl until the solution is saturated. The Pinner salt will typically precipitate as a white solid. Allow the reaction to stir for an additional 12-18 hours at room temperature to ensure complete conversion.
-
Work-up : Collect the precipitate by vacuum filtration, wash it with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials, and dry the solid under vacuum.
Part B: Synthesis of this compound hydrochloride
-
Setup : In a round-bottom flask, suspend the dried Pinner salt from Part A in absolute ethanol.
-
Reagents : Add ammonium chloride (1.5 eq.) to the suspension.
-
Reaction : Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification : The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol, to yield the final product as a crystalline solid.
Data Summary and Characterization
The following table summarizes the key physical and chemical properties of the starting material and the expected product.
| Property | 2,4,6-Trifluorobenzonitrile (Starting Material) | This compound Hydrochloride (Product) |
| Molecular Formula | C₇H₂F₃N | C₇H₆ClF₃N₂ |
| Molecular Weight | 157.09 g/mol [8] | 214.59 g/mol |
| CAS Number | 96606-37-0[9] | Not readily available |
| Appearance | White Solid[9] | Expected to be a white to off-white crystalline solid |
| Melting Point | 59-63 °C | To be determined experimentally |
| ¹H NMR (Expected) | δ ~7.0-7.2 (m, 2H, Ar-H) | δ ~7.1-7.3 (m, 2H, Ar-H), ~9.5 (br s, 2H, NH), ~11.5 (br s, 1H, NH) (in DMSO-d₆) |
| ¹³C NMR (Expected) | Aromatic carbons with large C-F couplings, C≡N ~115 ppm | Aromatic carbons with C-F couplings, C=N ~165 ppm |
| IR (Expected) | C≡N stretch ~2230 cm⁻¹ | C=N stretch ~1660 cm⁻¹, N-H stretch ~3100-3300 cm⁻¹ |
Note: Spectroscopic data for the final product are predicted based on the known values for similar structures and general principles of NMR and IR spectroscopy.[7][10][11]
Conclusion
The via the Pinner reaction is a reliable and efficient method for producing this valuable chemical intermediate. By carefully controlling reaction conditions, particularly moisture, and understanding the underlying mechanism, researchers can achieve high yields and purity. This guide provides the necessary technical detail and scientific rationale to empower professionals in the field to successfully implement this synthesis in their laboratories for advanced drug discovery and development programs.
References
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2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem. (URL: [Link])
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2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem. (URL: [Link])
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Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications - MDPI. (URL: [Link])
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (URL: [Link])
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Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications. (URL: [Link])
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Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC. (URL: [Link])
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Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. (URL: [Link])
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stability of 2,4,6-Trifluorobenzimidamide in solution
An In-depth Technical Guide to the Stability of 2,4,6-Trifluorobenzimidamide in Solution
Abstract
Novel chemical entities are the bedrock of modern drug discovery, yet their progression from promising lead to viable therapeutic is contingent on a thorough understanding of their physicochemical properties. Among these, chemical stability is paramount. This guide provides a comprehensive framework for assessing the stability of this compound, a compound of potential interest in medicinal chemistry. In the absence of direct empirical data for this specific molecule, this document serves as a predictive and methodological whitepaper. It synthesizes established principles from the study of related benzimidazoles, amidines, and fluorinated aromatics to outline anticipated degradation pathways and present robust, self-validating protocols for their experimental verification. This guide is intended for researchers, scientists, and drug development professionals, offering a roadmap for characterizing the stability profile of this and other novel fluorinated benzimidamides.
Introduction: The Imperative of Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are rooted in the molecule's inherent stability. A drug substance must remain intact and potent from the point of manufacture, through storage, and until administration to the patient. Instability can lead to a loss of efficacy, the formation of toxic degradation products, and unpredictable bioavailability. For novel compounds such as this compound, an early and thorough assessment of stability is not merely a regulatory requirement but a critical step in risk mitigation and a determinant of developmental feasibility.
The this compound structure is notable for two key features: the benzimidamide functional group and the trifluorinated phenyl ring. The benzimidamide moiety, a type of amidine, is more basic than a corresponding amide and is susceptible to hydrolysis. The electron-withdrawing nature of the three fluorine atoms on the phenyl ring is expected to significantly influence the reactivity of the imidamide group, likely by decreasing the pKa of the protonated form and affecting its susceptibility to nucleophilic attack. This guide will explore these facets, providing a theoretical foundation and a practical experimental framework for a comprehensive stability assessment.
Physicochemical Characterization and Synthesis
A foundational understanding of a molecule's intrinsic properties is a prerequisite for any stability study.
Predicted Physicochemical Properties
While experimental determination is the gold standard, key physicochemical parameters for this compound can be predicted based on its structure. These predictions are instrumental in designing appropriate analytical methods and interpreting stability data.
| Property | Predicted Value/Range | Rationale and Significance |
| Molecular Weight | ~192.13 g/mol | Calculated from the molecular formula C7H5F3N2. Essential for all quantitative analysis. |
| pKa (of the conjugate acid) | 6-8 | The amidine group is basic. The strong electron-withdrawing fluorine atoms will reduce the basicity compared to an unsubstituted benzimidamide (pKa ~9-10). This value is critical for predicting pH-dependent solubility and degradation kinetics. |
| LogP | 1.5 - 2.5 | The fluorinated ring increases lipophilicity. This parameter influences solubility in aqueous and organic solvents, which is crucial for formulation and analytical method development. |
| Aqueous Solubility | Low at neutral pH, higher at acidic pH | As a basic compound, it will form a more soluble salt at pH values below its pKa. Solubility will dictate the design of solution-based stability studies. |
Plausible Synthetic Route: The Pinner Synthesis
A common and effective method for the synthesis of benzimidamides is the Pinner synthesis. This route would likely begin with the commercially available 2,4,6-trifluorobenzonitrile.
Causality of Experimental Choices: The Pinner reaction must be conducted under anhydrous conditions to prevent the intermediate imidate from hydrolyzing to the corresponding ester. The use of a solution of ammonia in ethanol provides the nucleophile required to convert the imidate to the target benzimidamide.
Predicted Degradation Pathways in Solution
For this compound, the most probable degradation pathway in aqueous solution is hydrolysis of the imidamide functional group. Other potential pathways include photolysis and thermal degradation.
Hydrolytic Degradation
Hydrolysis is the most common degradation pathway for pharmaceuticals and is often catalyzed by acidic or basic conditions.[1] For a benzimidamide, hydrolysis will cleave the C=N bond, yielding the corresponding benzamide and ammonia (or an amine if the imidamide is N-substituted).
-
Acid-Catalyzed Hydrolysis: In acidic solution, the imidamide will be protonated, making the carbon atom more electrophilic and susceptible to attack by a water molecule.
-
Base-Catalyzed Hydrolysis: In basic solution, the hydroxide ion acts as a potent nucleophile, directly attacking the imidamide carbon atom.
The electron-withdrawing fluorine atoms are expected to stabilize the partial negative charge on the carbonyl oxygen of the tetrahedral intermediate, potentially influencing the rate of hydrolysis. A comprehensive pH-rate profile is necessary to fully characterize this behavior.
Photolytic and Thermal Degradation
While hydrolysis is often the primary concern in solution, the potential for photolytic and thermal degradation should not be overlooked. Studies on related benzimidazole compounds have shown that they can be highly photosensitive in solution.[2][3]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. The aromatic ring system of this compound is a chromophore that can absorb UV light, potentially leading to bond cleavage or rearrangement reactions.
-
Thermal Degradation: At elevated temperatures, the molecule may have sufficient energy to undergo decomposition. The stability of the C-F bonds suggests that degradation will likely initiate at the benzimidamide functional group.
A Self-Validating Protocol for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study coupled with the development of a stability-indicating analytical method is required. This approach is a self-validating system: the forced degradation samples are used to prove that the analytical method can separate the parent compound from its degradation products.
Step 1: Development of a Stability-Indicating HPLC Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone of stability testing, allowing for the separation and quantification of the parent drug and its degradation products.[4]
Protocol:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The aromatic nature of the compound makes it well-suited for this stationary phase.
-
Mobile Phase Selection:
-
A: 0.1% Formic Acid in Water (for pH control and good peak shape).
-
B: Acetonitrile or Methanol.
-
-
Initial Gradient: Begin with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential degradants.
-
Detection: Use a photodiode array (PDA) detector to monitor the elution. This allows for the determination of the optimal detection wavelength and assessment of peak purity.
-
Method Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a retention time for the parent peak of 5-10 minutes, with good separation from any other observed peaks.
Step 2: Forced Degradation (Stress Testing)
Forced degradation studies are designed to intentionally degrade the sample to produce the likely degradation products.[3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Protocol:
Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) and subject them to the following conditions:
| Stress Condition | Reagent/Condition | Duration (Example) | Rationale |
| Acidic Hydrolysis | 0.1 M HCl | 2, 8, 24 hours at 60°C | To induce acid-catalyzed degradation. |
| Basic Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours at 60°C | To induce base-catalyzed degradation. |
| Neutral Hydrolysis | Water | 24 hours at 60°C | To assess stability at neutral pH. |
| Oxidative Stress | 3% H2O2 | 24 hours at room temp. | To evaluate susceptibility to oxidation. |
| Thermal Stress | 60°C in solution (in dark) | 1, 3, 7 days | To assess the impact of heat. |
| Photolytic Stress | ICH Q1B conditions (UV & Vis light) | Expose alongside a dark control | To determine light sensitivity. |
Trustworthiness through Controls: For each stress condition, a control sample (without the stressor, e.g., API in water for the acid/base studies) should be run in parallel to differentiate the effect of the specific stressor from simple solvent effects. A dark control is mandatory for the photostability study.
Step 3: Analysis and Method Validation
Analyze the stressed samples using the developed HPLC method.
-
Specificity/Selectivity: The primary goal is to demonstrate that the peaks corresponding to the degradation products are well-resolved from the parent peak. Use the PDA detector to check for peak purity. If co-elution is observed, the HPLC method must be further optimized.
-
Validation: Once the method is deemed stability-indicating, it must be validated according to ICH guidelines for parameters such as accuracy, precision, linearity, range, and limits of detection/quantitation.
Summary and Path Forward
The is a critical parameter that must be thoroughly investigated to support its potential development as a pharmaceutical agent. While no direct stability data for this specific molecule currently exists in the public domain, a robust assessment can be made by applying established chemical principles and analytical methodologies. The primary anticipated degradation pathway is hydrolysis of the benzimidamide functional group to 2,4,6-trifluorobenzamide, a reaction that is likely to be pH-dependent.
The experimental framework presented in this guide, centered on the development of a stability-indicating HPLC method and a comprehensive forced degradation study, provides a scientifically sound and self-validating approach to characterizing the stability of this compound. The data generated from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.
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Kromer, W., Krüger, U., Huber, R., Hartmann, M., & Steinijans, V. W. (1998). Differences in pH-dependent Activation Rates of Substituted Benzimidazoles and Biological in Vitro Correlates. Pharmacology, 56(2), 57–70. [Link]
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Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Real, M. C. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 187-194. [Link]
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Ragno, G., Cione, E., Gallelli, A., & Voci, A. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & pharmaceutical bulletin, 54(6), 802–806. [Link]
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Ragno, G., Cione, E., Gallelli, A., & Voci, A. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Real, M. C. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. [Link]
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Norberto, F. P., Santos, S. P., Iley, J., Silva, D. B., & Real, M. C. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18, 187-194. [Link]
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theoretical studies of 2,4,6-Trifluorobenzimidamide
An In-Depth Technical Guide to the Theoretical and Experimental Characterization of 2,4,6-Trifluorobenzimidamide
Abstract: The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, a strategy widely employed in modern drug discovery and materials science. This compound is a compound of significant interest due to its trifluorinated phenyl ring and the reactive amidine moiety. However, a comprehensive theoretical and experimental characterization of this molecule is conspicuously absent from the current scientific literature. This technical guide serves as a detailed roadmap for researchers, outlining a cohesive strategy for the synthesis, spectroscopic analysis, and in-depth computational investigation of this compound. By leveraging established methodologies successfully applied to analogous fluorinated and aromatic systems, this document provides the necessary protocols and theoretical frameworks to fully elucidate the structural, vibrational, and electronic properties of this promising compound.
Rationale and Strategic Overview
The benzimidamide functional group is a critical pharmacophore, and its combination with a polyfluorinated aromatic ring suggests potential for novel biological activity and unique material properties. The electron-withdrawing nature of the fluorine atoms can significantly influence the pKa of the amidine group, its hydrogen bonding capabilities, and the overall electronic distribution of the molecule. A thorough theoretical study is essential to understand these subtleties and to predict the molecule's reactivity, stability, and potential for intermolecular interactions.
This guide proposes a two-pronged approach: first, a robust and plausible synthetic route followed by comprehensive spectroscopic characterization to establish an experimental benchmark. Second, a detailed computational study using Density Functional Theory (DFT) to build a molecular-level understanding of the compound's properties, which can then be correlated with and validated by the experimental data.
Proposed Synthesis and Experimental Characterization
A validated synthesis is the cornerstone of any new molecular investigation. The Pinner reaction, a classic and reliable method for converting nitriles into amidines, presents the most direct pathway to this compound, starting from the commercially available 2,4,6-Trifluorobenzonitrile[1][2][3].
Synthesis Protocol via the Pinner Reaction
This two-step protocol is adapted from established procedures for amidine synthesis[1][3].
Step 1: Synthesis of Ethyl 2,4,6-trifluorobenzimidate hydrochloride (Pinner Salt)
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 2,4,6-Trifluorobenzonitrile (1.0 eq.) in anhydrous ethanol (approx. 5-10 mL per gram of nitrile) in a flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Bubble dry hydrogen chloride (HCl) gas through the solution for 1-2 hours. The reaction should be monitored for the formation of a precipitate.
-
After the reaction is complete (as determined by TLC or disappearance of the nitrile peak in IR spectroscopy), seal the flask and store it at 0-4 °C overnight to allow for complete precipitation of the Pinner salt.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether to remove unreacted starting material and excess HCl, and dry under vacuum. The product is ethyl 2,4,6-trifluorobenzimidate hydrochloride.
Step 2: Ammonolysis to this compound
-
Suspend the dried Pinner salt (1.0 eq.) in a solution of anhydrous ethanol.
-
Cool the suspension to 0 °C.
-
Bubble anhydrous ammonia (NH₃) gas through the suspension with vigorous stirring until the Pinner salt is completely consumed (monitor by TLC). Alternatively, a saturated solution of ammonia in ethanol can be added dropwise.
-
Upon completion, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent under reduced pressure. The crude product will contain the desired amidine and ammonium chloride.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield pure this compound.
Caption: Proposed workflow for synthesis and characterization.
Spectroscopic Characterization
To confirm the identity and purity of the synthesized product, a full suite of spectroscopic analyses is required.
-
Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques will identify the characteristic vibrational modes of the molecule. Key expected peaks include N-H stretching vibrations (approx. 3300-3500 cm⁻¹), C=N stretching (approx. 1640-1690 cm⁻¹), and C-F stretching vibrations (approx. 1100-1400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show signals for the aromatic protons and the -NH₂ protons. The chemical shifts and coupling constants will be crucial for confirming the substitution pattern.
-
¹³C NMR: Will provide signals for each unique carbon atom in the molecule, including the amidine carbon (C=N).
-
¹⁹F NMR: Will confirm the presence and environment of the three fluorine atoms on the benzene ring.
-
-
UV-Vis Spectroscopy: Will reveal the electronic absorption properties of the molecule, corresponding to π → π* and n → π* transitions.
Proposed Computational Methodology
Density Functional Theory (DFT) has proven to be a powerful and accurate tool for predicting the properties of molecular systems.[4][5][6]
Rationale for Method Selection
-
Expertise & Causality: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen as it provides a robust balance between computational cost and accuracy for a wide range of organic molecules, including those with fluorine and nitrogen.[4][5] The 6-311++G(d,p) basis set is selected because it includes diffuse functions (++) for accurately describing lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonded atoms, which is critical for fluorinated systems.[6]
Computational Workflow Protocol
-
Geometry Optimization: The initial molecular structure of this compound will be drawn and optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. A frequency calculation will then be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).[4]
-
Vibrational Analysis: The harmonic vibrational frequencies will be calculated from the optimized structure. These frequencies are typically overestimated compared to experimental values and will be scaled using an appropriate scaling factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) for direct comparison with experimental FT-IR and FT-Raman data. Potential Energy Distribution (PED) analysis will be used for unambiguous assignment of each vibrational mode.[5]
-
NMR, UV-Vis, and Electronic Properties:
-
NMR: ¹H and ¹³C chemical shifts will be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[5]
-
Electronic Spectra: Vertical excitation energies and oscillator strengths will be calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum.
-
Frontier Orbitals & NLO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), Molecular Electrostatic Potential (MEP), and non-linear optical (NLO) properties (dipole moment, polarizability, and first-order hyperpolarizability) will be derived from the optimized structure.[7]
-
Caption: Workflow for the theoretical DFT calculations.
In-Depth Theoretical Analysis and Data Presentation
Molecular Geometry
The optimized geometric parameters (bond lengths, bond angles, dihedral angles) provide the most stable conformation of the molecule in the gas phase. These theoretical values can be compared with experimental data from X-ray crystallography if a suitable crystal is obtained.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C-F | Predicted Value |
| C=N | Predicted Value | |
| N-H | Predicted Value | |
| Bond Angle | C-C-F | Predicted Value |
| C-C=N | Predicted Value |
| Dihedral Angle | F-C-C-C | Predicted Value |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The HOMO and LUMO are key indicators of chemical reactivity. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability.[8]
Caption: HOMO-LUMO energy gap concept.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack.[7][9]
-
Red regions (negative potential): Indicate electron-rich areas, such as around the nitrogen atoms, which are likely sites for electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, such as around the hydrogen atoms of the amine group, which are susceptible to nucleophilic attack.
Non-Linear Optical (NLO) Properties
Molecules with large dipole moments and significant first-order hyperpolarizability (β₀) values are candidates for NLO materials. The trifluorinated ring and the amidine group may create a significant intramolecular charge transfer system, potentially leading to a notable NLO response.[5]
Table 2: Calculated NLO and Electronic Properties
| Parameter | Symbol | Calculated Value |
|---|---|---|
| HOMO Energy | EHOMO | Predicted Value (eV) |
| LUMO Energy | ELUMO | Predicted Value (eV) |
| Energy Gap | ΔE | Predicted Value (eV) |
| Dipole Moment | µ | Predicted Value (Debye) |
| Hyperpolarizability | β₀ | Predicted Value (esu) |
Conclusion
While no dedicated studies currently exist for this compound, its structure suggests significant potential in medicinal chemistry and materials science. This guide provides a comprehensive, self-validating framework for its synthesis, characterization, and theoretical investigation. By following the proposed experimental and computational protocols, researchers can generate a complete and robust dataset that elucidates the molecule's fundamental properties. The correlation between the predicted DFT data and the experimental spectroscopic results will provide a powerful validation of the computational model, paving the way for future rational design of novel derivatives with tailored properties for specific applications.
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Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Synthesis of Some of Fluorinated Benzimidazole Nucleosides. International Journal of Chemistry, 17(3). Available at: [Link]
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Yesilkaynak, T., & Sonmez, M. (2023). A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene. ResearchGate. Available at: [Link]
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Akçay, H. C., et al. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. Dergipark. Available at: [Link]
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Prabhu, N., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). National Center for Biotechnology Information. Available at: [Link]
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Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. Available at: [Link]
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Mary, Y. S., et al. (2023). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV-Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). Molecules, 28(5), 2116. Available at: [Link]
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Gümüş, H., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. SN Applied Sciences, 2(7). Available at: [Link]
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Biswas, T. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Available at: [Link]www.youtube.com/watch?v=XkRoEWBam-E)
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Whitepaper: The Strategic Discovery and Synthesis of Fluorinated Benzimidamides in Modern Drug Development
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to significant improvements in metabolic stability, target affinity, and overall drug efficacy.[1][2] This technical guide provides an in-depth exploration of the discovery and synthesis of fluorinated benzimidamides, a class of compounds with considerable, yet not fully explored, therapeutic potential. While the benzimidazole nucleus is a well-established privileged scaffold in numerous FDA-approved drugs[3], its close structural relative, the benzimidamide moiety, presents unique opportunities for drug design. This whitepaper will elucidate the rationale behind the fluorination of benzimidamides, detail synthetic methodologies, and discuss their potential biological activities, drawing insights from the established pharmacology of related benzazole compounds.[4]
Introduction: The Benzimidazole Precedent and the Rise of Fluorine
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a recurring motif in a multitude of clinically significant drugs, exhibiting a wide array of pharmacological activities including antimicrobial, anticancer, and antihypertensive properties.[3][5] The success of this scaffold lies in its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking.[3]
Parallel to the exploration of heterocyclic scaffolds, the use of fluorine in drug design has become increasingly strategic.[1] The introduction of fluorine can profoundly alter a molecule's physicochemical properties. Its high electronegativity can modulate the acidity of nearby functional groups, while the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.[6] Furthermore, fluorine substitution can influence molecular conformation and lipophilicity, thereby improving membrane permeability and target binding affinity.[7]
This guide focuses on the intersection of these two concepts: the application of fluorine's unique properties to the benzimidamide core, a structure with significant therapeutic promise.
The Rationale for Fluorinating Benzimidamides: A Mechanistic Perspective
The decision to incorporate fluorine into a drug candidate is a deliberate strategy to optimize its pharmacokinetic and pharmacodynamic profile. In the context of the benzimidamide scaffold, fluorination offers several key advantages:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. By strategically placing fluorine atoms on the benzimidamide core, particularly at positions prone to enzymatic oxidation, the metabolic half-life of the compound can be significantly extended.[6]
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of the amidine group. This modulation of basicity can be crucial for optimizing the compound's solubility, membrane permeability, and interaction with the target protein's active site.
-
Improved Target Binding: Fluorine can participate in favorable orthogonal multipolar interactions with electron-deficient aromatic rings in the target's active site. This can lead to a significant increase in binding affinity and, consequently, potency.
-
Conformational Control: The introduction of fluorine can induce specific conformational preferences in the molecule, which may be more favorable for binding to the desired biological target.
The following diagram illustrates the key physicochemical effects of fluorine incorporation on a generic benzimidamide scaffold.
Caption: Physicochemical consequences of fluorinating the benzimidamide scaffold.
Synthetic Pathways to Fluorinated Benzimidamides: A Step-by-Step Guide
While direct literature on the synthesis of a wide range of fluorinated benzimidamides is emerging, established methodologies for constructing benzimidazoles and related amide derivatives provide a robust foundation for their preparation.[8][9] A common and effective strategy involves a multi-step sequence starting from readily available fluorinated anilines.
General Synthetic Workflow
The following diagram outlines a logical and adaptable workflow for the synthesis of fluorinated benzimidamides.
Caption: A generalized synthetic workflow for producing fluorinated benzimidamides.
Detailed Experimental Protocol: Synthesis of a Model Fluorinated Benzimidamide
This protocol describes a representative synthesis of a fluorinated N-aryl benzimidamide, adapted from established procedures for similar heterocyclic compounds.[8]
Step 1: Synthesis of 2-(Substituted-phenyl)-5-fluoro-1H-benzimidazole
-
To a solution of 4-fluoro-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add a substituted aromatic aldehyde (1.05 eq).
-
Add a catalytic amount of an oxidizing agent, such as sodium metabisulfite (Na2S2O5).
-
Heat the reaction mixture under reflux or using microwave irradiation until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the fluorinated benzimidazole intermediate.
Step 2: N-Acylation of the Fluorinated Benzimidazole
-
Suspend the fluorinated benzimidazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or THF.
-
Add a base, such as triethylamine or pyridine (1.2 eq), and cool the mixture in an ice bath.
-
Slowly add the desired acyl chloride or anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-acyl-fluorinated benzimidazole.
Biological Activity and Therapeutic Potential
The incorporation of fluorine is known to enhance the biological activity of many heterocyclic compounds.[10] Fluorinated benzimidazole derivatives have demonstrated significant antimicrobial and antifungal properties.[11] It is therefore highly probable that fluorinated benzimidamides will exhibit a similar, if not enhanced, spectrum of activity.
Antimicrobial and Antifungal Activity
Studies on fluorinated benzimidazoles have shown that the position of the fluorine atom on the phenyl ring can significantly influence the antimicrobial potency. For instance, some meta-fluoro substituted benzimidazoles have displayed potent activity against B. subtilis.[10] It is anticipated that fluorinated benzimidamides could also act as effective antimicrobial agents, potentially through the inhibition of essential bacterial enzymes.
Anticancer Potential
The benzimidazole scaffold is present in several anticancer agents.[12] The introduction of fluorine can further enhance this activity. The ability of fluorine to improve metabolic stability and cell permeability makes fluorinated benzimidamides promising candidates for the development of novel anticancer drugs.[13]
Data Summary: Biological Activity of Related Compounds
The following table summarizes the reported biological activities of some fluorinated benzimidazole derivatives, providing a strong rationale for the investigation of their benzimidamide counterparts.
| Compound Class | Biological Activity | Key Findings | Reference |
| Fluoro-substituted benzimidazoles | Antibacterial | Meta-fluoro substitution on the phenyl ring showed high potency against B. subtilis. | [10] |
| Fluoro-benzimidazole hydrazones | Antimicrobial | High inhibitory activity against various E. coli strains. | [11] |
| Substituted benzimidazoles | Antifungal | Strong electron-withdrawing groups like fluorine enhance antifungal activity. | [10] |
| 2,5-disubstituted benzimidazoles | Antibacterial | MIC values as low as <4 µg/mL against S. aureus and E. coli. | [5] |
Conclusion and Future Directions
The discovery and development of fluorinated benzimidamides represent a promising frontier in medicinal chemistry. By leveraging the well-established benefits of fluorine incorporation and the privileged nature of the benzimidazole scaffold, researchers can design and synthesize novel drug candidates with potentially superior pharmacological profiles. The synthetic strategies outlined in this guide provide a clear and actionable path for the creation of libraries of these compounds for biological screening. Future research should focus on a systematic exploration of the structure-activity relationships of fluorinated benzimidamides, with a particular emphasis on their antimicrobial and anticancer properties. The continued development of innovative synthetic methodologies will further accelerate the discovery of new and effective therapeutics based on this exciting chemical scaffold.
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- National Institutes of Health. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates.
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The Strategic Incorporation of Fluorine in Benzimidamide Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary
The benzimidamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage in key biological interactions. The strategic introduction of fluorine into this scaffold presents a powerful approach to modulate physicochemical and pharmacokinetic properties, ultimately enhancing therapeutic potential. This guide provides an in-depth analysis of the multifaceted role of fluorine in the design and development of novel benzimidamide-based drug candidates. We will explore the influence of fluorine on fundamental properties such as basicity (pKa) and lipophilicity, delve into synthetic strategies for accessing these fluorinated analogs, and discuss the implications for metabolic stability and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to optimize benzimidamide-based therapeutics.
The Benzimidamide Scaffold and the Unique Role of Fluorine in Medicinal Chemistry
The benzimidamide functional group, characterized by a phenyl ring bearing a carboximidamide moiety, is a key pharmacophore in numerous biologically active compounds. Its ability to act as a hydrogen bond donor and acceptor, as well as participate in electrostatic interactions, makes it a versatile motif for targeting a wide range of biological macromolecules, including enzymes such as serine proteases.[1][2]
Fluorine, the most electronegative element, possesses a unique combination of properties that have made it an indispensable tool in modern drug design.[3][4] Its small van der Waals radius allows it to replace hydrogen with minimal steric perturbation, while its strong electron-withdrawing nature can profoundly alter the electronic landscape of a molecule.[5] The strategic incorporation of fluorine can lead to improvements in:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6]
-
Binding Affinity: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones and side chains, enhancing ligand binding.
-
Physicochemical Properties: Fluorination can modulate a molecule's acidity/basicity (pKa) and lipophilicity (logP), which in turn affects solubility, permeability, and oral bioavailability.[3][7]
Impact of Fluorination on the Physicochemical Properties of Benzimidamide Derivatives
The introduction of fluorine onto the benzimidamide scaffold can have a profound and predictable impact on its key physicochemical properties. Understanding these effects is crucial for rational drug design.
Modulation of Basicity (pKa)
The amidine functional group in benzimidamides is basic, and its pKa is a critical determinant of its ionization state at physiological pH. This, in turn, influences its solubility, membrane permeability, and ability to interact with biological targets. The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of nearby basic groups.[5][7]
For a benzimidamide, placing a fluorine atom on the phenyl ring is expected to decrease the basicity of the amidine group. The magnitude of this effect is dependent on the position and number of fluorine substituents. For instance, fluorine substitution at the ortho or para positions would exert a more pronounced pKa-lowering effect than at the meta position due to resonance effects. This principle has been demonstrated in other nitrogen-containing heterocyclic compounds.[8]
Table 1: Predicted pKa Trends for Fluorinated Benzimidamide Derivatives
| Compound | Fluorine Position | Predicted pKa Change | Rationale |
| Benzimidamide | - | Baseline | Reference compound |
| 2-Fluorobenzimidamide | ortho | Significant Decrease | Strong inductive and resonance effects |
| 3-Fluorobenzimidamide | meta | Moderate Decrease | Primarily inductive effect |
| 4-Fluorobenzimidamide | para | Significant Decrease | Strong inductive and resonance effects |
| 4-(Trifluoromethyl)benzimidamide | para | Very Significant Decrease | Powerful inductive effect of the CF3 group |
Note: This table represents predicted trends based on established principles of physical organic chemistry. Actual pKa values would require experimental determination.
The ability to fine-tune the pKa of the benzimidamide moiety allows medicinal chemists to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, reducing the basicity can decrease unwanted interactions with acidic phospholipids in membranes, potentially reducing phospholipidosis, and can also influence interactions with efflux transporters like P-glycoprotein (P-gp).[8]
Influence on Lipophilicity (logP)
The effect of fluorine on lipophilicity is context-dependent.[4][7] While the introduction of a single fluorine atom to an aliphatic chain generally increases lipophilicity, its effect on an aromatic ring is more complex.[3] The introduction of a trifluoromethyl (CF3) group almost invariably increases lipophilicity.[4]
For benzimidamide derivatives, the introduction of fluorine is likely to increase the overall lipophilicity of the molecule. This can enhance membrane permeability and improve oral absorption. However, excessive lipophilicity can lead to poor solubility and increased metabolic clearance. Therefore, the strategic placement and number of fluorine atoms must be carefully considered to achieve an optimal balance of properties.[7] Computational tools and experimental determination of logP are essential for guiding these design choices.[7]
Synthetic Strategies for Fluorinated Benzimidamide Derivatives
The synthesis of fluorinated benzimidamide derivatives can be approached through several established methods for amidine formation, starting from appropriately fluorinated precursors. A common and effective method is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate, followed by treatment with ammonia or an amine to yield the amidine.
Proposed Synthetic Workflow
A general and adaptable synthetic route to fluorinated benzimidamides is outlined below. This workflow leverages commercially available fluorinated benzonitriles.
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Methodological & Application
Application Note: Elucidating the ¹H NMR Spectrum of 2,4,6-Trifluorobenzimidamide
Abstract
This application note provides a detailed guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,4,6-Trifluorobenzimidamide, a key intermediate in contemporary drug discovery. Due to the absence of publicly available spectral data for this specific compound, this guide synthesizes foundational NMR principles and data from structurally analogous compounds to present a predictive analysis. We will explore the causal relationships between the molecular structure, specifically the influence of the symmetrically placed fluorine atoms, and the resulting proton chemical shifts and coupling patterns. A comprehensive, field-proven protocol for sample preparation and spectral acquisition is provided, ensuring high-quality, reproducible results for researchers in pharmaceutical and chemical synthesis.
Introduction: The Significance of Fluorinated Benzimidamides
The benzimidamide moiety is a critical pharmacophore in a wide array of therapeutic agents, valued for its ability to participate in hydrogen bonding and its bioisosteric relationship with other functional groups. The strategic incorporation of fluorine atoms into these scaffolds can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. This compound serves as a valuable building block in the synthesis of such advanced pharmaceutical candidates.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of these complex molecules. ¹H NMR, in particular, provides granular information about the electronic environment of protons within a molecule. For fluorinated compounds, the interpretation of ¹H NMR spectra is nuanced by through-bond scalar couplings between protons and fluorine nuclei (J-coupling), which provides rich structural information.
Predicted ¹H NMR Spectral Data
Due to the symmetrical substitution pattern of the benzene ring in this compound, the two aromatic protons at the 3- and 5-positions are chemically and magnetically equivalent. This equivalence simplifies the aromatic region of the spectrum to a single resonance pattern. The protons of the amidine group (-C(=NH)NH₂) are expected to be observable, though their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Based on the analysis of related structures and established principles of NMR spectroscopy for fluorinated aromatic compounds, the following ¹H NMR spectral parameters for this compound are predicted.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (2H, H3 & H5) | 6.8 - 7.2 | Triplet of triplets (tt) | JHF(ortho) ≈ 7-10 Hz, JHF(para) ≈ 2-3 Hz |
| -NH ₂ (2H) | 5.0 - 7.0 | Broad singlet | N/A |
| =NH (1H) | 7.0 - 9.0 | Broad singlet | N/A |
Scientific Rationale and Spectrum Interpretation
The Aromatic Region: A Study in Symmetry and H-F Coupling
The hallmark of the ¹H NMR spectrum of this compound is the signal arising from the two equivalent aromatic protons (H3 and H5).
-
Chemical Shift: The fluorine atoms are strongly electronegative and exert a significant deshielding effect on the adjacent protons. However, in a symmetrically trisubstituted ring like this, the cumulative electronic effects and the resonance contributions lead to a predicted chemical shift in the range of δ 6.8-7.2 ppm. This is a region typical for protons on electron-deficient aromatic rings.
-
Multiplicity: The multiplicity of this signal is a direct consequence of scalar coupling to the neighboring fluorine atoms. Each aromatic proton is coupled to two ortho fluorine atoms (at C2 and C4 for H3, and C4 and C6 for H5) and one para fluorine atom (at C6 for H3, and C2 for H5). This results in a "triplet of triplets" pattern. The larger coupling constant arises from the three-bond (ortho) H-F coupling, while the smaller coupling is due to the five-bond (para) H-F coupling. The principles of H-F coupling are well-documented and are critical for structural confirmation of fluorinated aromatics.[1][2]
The Amidine Protons: Exchange and Environment
The protons on the nitrogen atoms of the benzimidamide functional group are expected to appear as broad singlets.
-
Chemical Shift and Broadening: The chemical shifts of N-H protons are highly variable and sensitive to the experimental conditions, including the choice of solvent, sample concentration, and temperature.[3] In protic solvents, or in the presence of trace amounts of water, these protons can undergo rapid chemical exchange, which leads to signal broadening. In a dry, aprotic solvent like DMSO-d₆, these signals are more likely to be sharper and observable.
-
Identification: These broad signals can often be confirmed by a D₂O exchange experiment. Upon addition of a drop of deuterium oxide to the NMR sample, the labile N-H protons will exchange with deuterium, causing their signals to disappear from the spectrum.
Experimental Workflow: Acquiring a High-Resolution Spectrum
The following protocol is designed to yield a high-quality ¹H NMR spectrum of this compound.
Figure 1: A generalized workflow for the acquisition and processing of the ¹H NMR spectrum.
Detailed Protocol Steps:
-
Solvent Selection: DMSO-d₆ is a recommended solvent as it is capable of dissolving a wide range of organic compounds and its residual proton signal does not typically interfere with the aromatic region. Furthermore, it can slow down the exchange rate of N-H protons, leading to sharper signals.
-
Sample Concentration: A concentration of 5-10 mg in 0.7 mL of solvent is generally sufficient for modern NMR spectrometers.
-
Instrumentation: A spectrometer with a field strength of at least 400 MHz is recommended to achieve good signal dispersion and resolution of the coupling patterns.
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of 2-5 seconds is crucial for accurate integration, especially for aromatic protons which can have longer relaxation times.
-
The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.
-
-
D₂O Exchange: To confirm the identity of the N-H proton signals, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the amidine protons should diminish or disappear.
Molecular Structure and Proton Environments
The structure of this compound dictates the observed NMR spectrum. The key features are the plane of symmetry and the proximity of protons to the electronegative fluorine atoms and the amidine group.
Figure 2: Molecular structure and key proton environments.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the ¹H NMR spectrum of this compound. By understanding the principles of chemical equivalence and H-F coupling, researchers can confidently interpret the spectrum of this and related symmetrically substituted fluorinated aromatic compounds. The provided protocol offers a robust starting point for obtaining high-quality spectral data, which is essential for the unambiguous structural verification of these important pharmaceutical intermediates.
References
-
MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
SDBS. (n.d.). H-1 NMR Spectrum. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 2,4,6-Trifluorobenzamide. Retrieved from [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (n.d.). Fluorine Coupling Constants. In Progress in Nuclear Magnetic Resonance Spectroscopy.
-
NIH. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
European Journal of Chemistry. (n.d.). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. Retrieved from [Link]
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MDPI. (n.d.). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Retrieved from [Link]
- Supporting Information. (n.d.).
-
Royal Society of Chemistry. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Retrieved from [Link]
-
University of Nevada, Las Vegas. (n.d.). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Retrieved from [Link]
-
ResearchGate. (n.d.). 19F NMR spectrum of 2,4,6-(CF3)3C6H2SH. Retrieved from [Link]
Sources
Application Note: Structural Elucidation of 2,4,6-Trifluorobenzimidamide using 13C NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the 13C Nuclear Magnetic Resonance (NMR) analysis of 2,4,6-Trifluorobenzimidamide, a key structural motif in medicinal chemistry and materials science. We present a detailed protocol for sample preparation, data acquisition, and spectral interpretation. A predicted 13C NMR spectrum is presented, including assignments of chemical shifts and a thorough discussion of the characteristic carbon-fluorine (C-F) coupling constants that are critical for unambiguous structure verification. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of fluorinated organic molecules.
Introduction: The Significance of Fluorinated Benzimidamides
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The this compound core is a valuable building block in the synthesis of novel bioactive compounds.
Carbon-13 NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules. For fluorinated compounds, 13C NMR provides not only information about the carbon skeleton but also reveals intricate details of through-bond and through-space interactions between carbon and fluorine atoms via the analysis of C-F coupling constants (J-coupling).[1][2] The highly symmetric substitution pattern of this compound presents a unique case for NMR analysis, where understanding the influence of the fluorine atoms on the aromatic ring and the imidamide functionality is crucial for its unequivocal identification.
Predicted 13C NMR Spectral Data
Due to the absence of a publicly available experimental spectrum for this compound, the following table presents a predicted 13C NMR spectrum based on established substituent effects of fluorine and imidamide groups on a benzene ring, as well as data from analogous compounds such as 2,4,5-Trifluorobenzoic acid and 2-Fluorobenzamide.[3][4]
Table 1: Predicted 13C NMR Chemical Shifts and C-F Coupling Constants for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| C1 (ipso-C-C(NH)NH₂) | 110 - 120 | Triplet of triplets | ¹JCF ≈ 5-10 Hz, ³JCF ≈ 5-10 Hz |
| C2, C6 (ortho-C-F) | 160 - 165 | Doublet of triplets | ¹JCF ≈ 240-260 Hz, ³JCF ≈ 10-15 Hz |
| C3, C5 (meta-C-H) | 95 - 105 | Doublet of triplets | ²JCF ≈ 20-30 Hz, ⁴JCF ≈ 3-5 Hz |
| C4 (para-C-F) | 158 - 163 | Triplet of triplets | ¹JCF ≈ 240-260 Hz, ³JCF ≈ 10-15 Hz |
| C=N (Imidamide) | 150 - 160 | Singlet or broad singlet | - |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm. Coupling constants are absolute values.
Experimental Protocol: A Self-Validating Workflow
The following protocol is designed to yield a high-quality, interpretable 13C NMR spectrum of this compound.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the purity of the sample and the proper choice of solvent.
-
Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis. The presence of residual solvents from synthesis should be minimized by drying the sample under high vacuum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, though its viscosity may lead to broader lines.
-
Concentration: Prepare a solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Nucleus: ¹³C
-
Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments)
-
Spectral Width (SW): 0 to 200 ppm (a wider range of up to 250 ppm can be used to ensure all signals are captured)
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C)
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration (if required).
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Spectral Interpretation: Decoding the Fluorine Effect
The predicted 13C NMR spectrum of this compound is expected to exhibit distinct features arising from the influence of the three fluorine atoms.
-
Carbons Directly Bonded to Fluorine (C2, C4, C6): These carbons will appear significantly downfield (158-165 ppm) due to the strong deshielding effect of the electronegative fluorine atoms. The most prominent feature will be a large one-bond C-F coupling constant (¹JCF) in the range of 240-260 Hz, resulting in a doublet.[1] Due to coupling with the other two fluorine atoms, these signals will likely appear as a doublet of triplets.
-
Carbons Meta to Fluorine (C3, C5): These carbons, which are bonded to hydrogen, will be shifted upfield (95-105 ppm). They will exhibit a two-bond C-F coupling (²JCF) of approximately 20-30 Hz. The signal for C3 (and C5) will be split by the fluorine at C2, C4, and C6, likely resulting in a doublet of triplets.
-
Ipso-Carbon (C1): The carbon atom attached to the imidamide group will be influenced by the ortho-fluorines (C2, C6) and the para-fluorine (C4). This will result in smaller two-bond and four-bond C-F couplings, leading to a complex multiplet, predicted here as a triplet of triplets.
-
Imidamide Carbon (C=N): The carbon of the imidamide functional group is expected to appear in the range of 150-160 ppm. Due to the lack of directly attached protons and the distance from the fluorine atoms, this signal is predicted to be a singlet, although it may be broadened due to the quadrupolar relaxation of the adjacent nitrogen atoms.
Workflow Visualization
The following diagram illustrates the logical workflow for the 13C NMR analysis of this compound.
Caption: Workflow for 13C NMR analysis.
Conclusion
13C NMR spectroscopy is a powerful and definitive technique for the structural elucidation of this compound. By following the detailed protocol and understanding the predictable effects of fluorine substitution on the carbon chemical shifts and coupling patterns, researchers can confidently verify the structure of this and related fluorinated molecules. The analysis of C-F coupling constants, in particular, provides a rich source of information that confirms the connectivity and substitution pattern of the aromatic ring. This application note serves as a practical guide for obtaining and interpreting high-quality 13C NMR data for this important class of compounds.
References
-
Wray, V. (1980). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 1598-1605. [Link]
-
PubChem. (n.d.). 2,4,6-Trifluorobenzamide. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate and N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate. Retrieved from [Link]
-
ResearchGate. (2009). 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. Retrieved from [Link]
-
University of Nevada, Las Vegas. (2019). Synthesis, Optical, and Thermal Properties of 2,4,6-Tris(4-Substituted Phenyl)Pyrylium Tosylates And Triflimides. Digital Scholarship@UNLV. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
-
SciSpace. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]
-
ResearchGate. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Retrieved from [Link]
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- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,4,5-Trifluorobenzoic acid(446-17-3) 13C NMR [m.chemicalbook.com]
- 4. 2-Fluorobenzamide(445-28-3) 13C NMR spectrum [chemicalbook.com]
Application Note: Mass Spectrometric Characterization of 2,4,6-Trifluorobenzimidamide
Abstract
This application note provides a comprehensive guide to the mass spectrometric analysis of 2,4,6-Trifluorobenzimidamide, a fluorinated aromatic compound of increasing interest in pharmaceutical and materials science research. We present detailed protocols for both Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). The methodologies outlined herein are designed to provide robust and reliable characterization, including accurate mass determination and structural elucidation through detailed fragmentation analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate analytical methods for this and structurally related compounds.
Introduction
This compound is a halogenated aromatic compound with potential applications in medicinal chemistry and as a building block in the synthesis of novel materials. The incorporation of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] Accurate and detailed analytical characterization is paramount for the successful development and application of such compounds.
Mass spectrometry is a powerful analytical technique for the determination of molecular weight and structural elucidation of small molecules. This application note details two primary mass spectrometric workflows for the analysis of this compound, leveraging its predicted chemical properties. Given its polar nature due to the imidamide functional group, Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC) is a primary technique for its analysis in solution.[2] Additionally, for volatile or derivatized forms, Gas Chromatography coupled with Electron Ionization (EI) mass spectrometry offers a complementary approach.
Compound Profile: this compound
While specific experimental data for this compound is not widely published, we can infer its properties from the closely related compound, 2,4,6-Trifluorobenzamide.
| Property | Predicted Value for this compound |
| Molecular Formula | C₇H₅F₃N₂ |
| Monoisotopic Mass | 174.0405 Da |
| Molecular Weight | 174.12 g/mol |
| Structure | ![]() |
Note: The structure and properties are analogous to 2,4,6-Trifluorobenzamide, with the carbonyl oxygen replaced by a nitrogen group in the imidamide.
Recommended Analytical Workflows
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This approach is ideal for the analysis of polar, non-volatile compounds and provides high sensitivity and specificity.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules, minimizing in-source fragmentation and preserving the molecular ion.[2] Coupling LC with MS/MS allows for the separation of the analyte from complex matrices followed by structural elucidation through collision-induced dissociation (CID).
Sample Preparation:
-
Solvent Selection: Due to the polar nature of the imidamide group, a polar solvent system is recommended. A stock solution of this compound should be prepared in a solvent such as methanol or acetonitrile.
-
Working Solution: The stock solution should be diluted to a working concentration (e.g., 1-10 µg/mL) using a solvent mixture compatible with the initial mobile phase conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[3][4] The addition of formic acid promotes protonation and enhances ionization efficiency in positive ion mode.
LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Gas | Nitrogen, 800 L/hr |
| Desolvation Temp. | 400 °C |
| Collision Gas | Argon |
-
Full Scan (MS1): Acquire a full scan spectrum to identify the protonated molecular ion [M+H]⁺ at m/z 175.048.
-
Tandem MS (MS/MS): Select the precursor ion at m/z 175.048 for collision-induced dissociation (CID) to generate a product ion spectrum for structural confirmation.
Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
This method is suitable for thermally stable and volatile compounds. While the volatility of this compound is not established, GC-MS can be a valuable tool, potentially after derivatization.
Electron Ionization (EI) is a high-energy ionization technique that produces extensive fragmentation, providing a detailed fragmentation pattern that can be used as a "fingerprint" for compound identification.[5] GC provides excellent chromatographic separation for complex mixtures.
Sample Preparation:
-
Solvent: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Derivatization (Optional): If the compound exhibits poor volatility or thermal stability, derivatization of the amine groups with a silylating agent (e.g., BSTFA) can improve its chromatographic behavior.
GC-MS Parameters:
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Scan Range | m/z 40-300 |
Predicted Fragmentation Pathways
The structural elucidation of this compound relies on the predictable fragmentation of its ionized forms.
ESI-MS/MS Fragmentation of [M+H]⁺
Under CID conditions, the protonated molecule is expected to undergo fragmentation primarily at the C-N bonds of the imidamide group, analogous to the fragmentation of benzamides.[6][7]
Caption: Predicted ESI-MS/MS fragmentation of this compound.
The primary fragmentation is the neutral loss of ammonia (NH₃) to form a stable nitrilium ion. Further fragmentation may involve the loss of nitrogen and subsequent rearrangement of the fluorinated aromatic ring.
EI-MS Fragmentation
Electron ionization will likely lead to more extensive fragmentation. The molecular ion peak ([M]⁺˙ at m/z 174.04) may be observed. Aromatic amides typically show cleavage of the bond between the carbonyl group and the nitrogen.[6][7][8]
Caption: Proposed EI-MS fragmentation pathway for this compound.
The initial loss of an amino radical (•NH₂) is a probable first step, followed by the loss of HCN from the ring structure. The highly stable fluorinated aromatic ring will likely lead to characteristic fragments resulting from the loss of fluorine and carbon-fluorine species.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using either LC-ESI-MS/MS or GC-EI-MS. The choice of method will depend on the sample matrix, the required sensitivity, and the desired level of structural information. The protocols and predicted fragmentation pathways presented in this application note provide a robust starting point for method development and validation, enabling researchers to confidently characterize this and other novel fluorinated compounds.
References
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in new drug discovery. Drug Discovery Today, 10(20), 1357-1367.
- de Souza, G. E., de Almeida, G. S., de Souza, G. E., & de Oliveira, D. C. (2018).
-
CHEMISTRY ACADEMY. (2021, March 24). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc [Video]. YouTube. [Link]
- Elsayed, S. A., Shawky, E., El Naggar, E. M. B., & Ibrahim, R. S. (2025). Comprehensive phytochemical profiling of Garden Cress (Lepidium sativum L.) seeds using UPLC-ESI-MS/MS. Journal of Applied Pharmaceutical Science, 2(1), 65.
- Breci, L. (2023).
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]
-
Unknown. (n.d.). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[4] - Fluorine Notes. Retrieved from [Link]
- Unknown. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
- Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog.
- JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS.
- Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro.
- Unknown. (n.d.).
- Unknown. (2013). Mass Spectrometry analysis of Small molecules.
- Unknown. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
- Unknown. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Shimadzu Corporation. (n.d.).
- Unknown. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE.
- Opentrons. (n.d.).
- Unknown. (2025). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry.
- Waters Corporation. (n.d.).
- Unknown. (n.d.). Mass spectra of fluorocarbons.
- Unknown. (2025). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Unknown. (2023).
- Caban, M., & Stepnowski, P. (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Rapid communications in mass spectrometry : RCM, 34(19), e8860.
- Unknown. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
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Application Note: Structural Elucidation of 2,4,6-Trifluorobenzimidamide using Fourier-Transform Infrared (FT-IR) Spectroscopy
Abstract
This technical guide provides a comprehensive framework for the acquisition and interpretation of the Fourier-Transform Infrared (FT-IR) spectrum of 2,4,6-Trifluorobenzimidamide, a key intermediate in pharmaceutical and materials science research. The document outlines detailed, field-proven protocols for sample preparation and analysis using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a technique chosen for its minimal sample preparation and high reproducibility.[1][2][3] We delve into the causal relationships between molecular structure and vibrational modes, offering a predictive analysis of the characteristic spectral features of this compound. This guide is designed for researchers, scientists, and drug development professionals, providing both the practical steps for spectral acquisition and the theoretical foundation for its accurate interpretation.
Introduction: The Significance of Vibrational Spectroscopy in Molecular Characterization
In the landscape of modern analytical chemistry, FT-IR spectroscopy stands as a cornerstone technique for the qualitative identification of organic compounds. The principle lies in the interaction of infrared radiation with a molecule, which induces vibrations in its constituent chemical bonds. These vibrations occur at specific, quantized frequencies that are characteristic of the bond type, the mass of the bonded atoms, and the overall molecular environment. Consequently, the resulting FT-IR spectrum serves as a unique molecular "fingerprint," enabling rapid and non-destructive structural elucidation.
This compound is a molecule of increasing interest due to its trifluorinated phenyl ring and the reactive imidamide functional group. These structural motifs are often incorporated into bioactive molecules to enhance properties such as metabolic stability and binding affinity. Accurate and efficient characterization of this intermediate is therefore critical for quality control and reaction monitoring in synthetic workflows.
Predicted FT-IR Spectral Features of this compound
While an experimental spectrum for this compound is not widely published, a robust prediction of its key vibrational modes can be made by analyzing its constituent functional groups and drawing parallels with structurally related molecules. The primary vibrational modes of interest are associated with the N-H bonds of the amidine group, the C=N double bond, the C-F bonds, and the substituted aromatic ring.
Table 1: Predicted Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Comments |
| Amidine (NH₂) | N-H Symmetric & Asymmetric Stretching | 3400 - 3100 | Medium - Strong, Broad | The presence of two bands is expected due to symmetric and asymmetric stretching. Hydrogen bonding can lead to broadening. |
| Amidine | N-H Scissoring (Bending) | 1650 - 1580 | Medium | This peak may overlap with the C=N stretching vibration. |
| Imine | C=N Stretching | 1690 - 1640 | Medium - Strong | The exact position is influenced by conjugation with the aromatic ring. |
| Aromatic Ring | C=C Stretching | 1600 - 1450 | Medium - Strong (multiple bands) | The substitution pattern on the benzene ring will influence the number and position of these bands. |
| Aryl Fluoride | C-F Stretching | 1350 - 1100 | Strong | The presence of multiple fluorine atoms will likely result in a complex and strong absorption pattern in this region. |
| Aromatic Ring | C-H "Out-of-Plane" Bending | 900 - 675 | Medium - Strong | The specific pattern of these bands is highly diagnostic of the substitution pattern on the aromatic ring. |
Experimental Protocol: FT-IR Spectrum Acquisition using ATR
Attenuated Total Reflectance (ATR) is the recommended technique for acquiring the FT-IR spectrum of solid this compound due to its speed, ease of use, and the minimal sample preparation required.[1][2][3][4] The technique involves pressing the solid sample against a high-refractive-index crystal (commonly diamond or zinc selenide), allowing for the analysis of the sample in its native state.[2]
Instrumentation and Materials
-
FT-IR Spectrometer equipped with a diamond ATR accessory.
-
This compound (solid, crystalline powder).
-
Spatula.
-
Isopropanol or ethanol for cleaning.
-
Lint-free wipes.
Step-by-Step Protocol
-
Instrument Preparation and Background Collection:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the solvent to fully evaporate.
-
With the clean, empty ATR accessory in the sample compartment, collect a background spectrum. This is a critical step to account for the absorbance of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.
-
-
Sample Application:
-
Using a clean spatula, place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.[4]
-
Engage the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.[5] Insufficient contact is a common source of poor-quality spectra.
-
-
Spectral Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing and Cleaning:
-
After data collection, release the pressure clamp and remove the sample from the crystal.
-
Thoroughly clean the ATR crystal surface as described in step 1.
-
The acquired spectrum may be baseline-corrected and normalized as needed using the spectrometer's software.
-
Diagram 1: Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FT-IR analysis.
Alternative Protocol: The KBr Pellet Method
For situations where ATR is unavailable or if a transmission spectrum is desired for library matching, the Potassium Bromide (KBr) pellet method is a viable alternative.[5] This technique involves dispersing the solid sample in a dry, IR-transparent matrix (KBr) and pressing it into a thin, transparent pellet.[5][6]
Step-by-Step Protocol
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.[5]
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Collect the spectrum using similar parameters as described for the ATR method. A background spectrum of the empty sample compartment should be collected beforehand.
-
Diagram 2: Logical Relationship in FT-IR Spectroscopy
Caption: The causal chain in FT-IR spectroscopy.
Trustworthiness and Self-Validation
The integrity of the obtained FT-IR spectrum relies on a self-validating experimental design. Key checkpoints include:
-
Background Spectrum Quality: The background should be free of significant water and CO₂ peaks, indicating a well-purged or compensated system.
-
Reproducibility: Acquiring spectra from multiple aliquots of the same sample should yield virtually identical results.
-
Peak Shape: Absorbance bands should be sharp and well-defined (unless broadened by known physical phenomena like hydrogen bonding). Distorted peaks may indicate poor sample-crystal contact in ATR or scattering in a poorly made KBr pellet.[7]
Conclusion
FT-IR spectroscopy provides a powerful and accessible tool for the structural verification of this compound. By following the detailed protocols outlined in this application note and understanding the correlation between the molecule's functional groups and their expected vibrational frequencies, researchers can confidently and accurately characterize this important chemical entity. The ATR method, in particular, offers a robust and efficient workflow for routine analysis in both research and industrial settings.
References
-
Sample Preparation – FT-IR/ATR - Polymer Chemistry Characterization Lab. (n.d.). Retrieved January 22, 2026, from [Link]
-
FT–IR benzamide ( 1 ). | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
(a) FT-IR spectrum of (2,4,6-trimethylbenzoyl)diphenylphosphine oxide... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved January 22, 2026, from [Link]
- Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10.
- Rytwo, G., Zakai, R., & Wicklein, B. (2015). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. International Journal of Spectroscopy, 2015, 892389.
-
Sample preparation for FT-IR. (n.d.). Retrieved January 22, 2026, from [Link]
- Shen, Y. C., Lo, P. C., & Lin, P. C. (2004). Torsional Vibrational Modes of Tryptophan Studied by Terahertz Time-Domain Spectroscopy. Biophysical Journal, 86(3), 1694–1701.
-
FT‐IR spectra of benzimidazole‐containing imide oligomers: (a)... (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
- Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10.
- Peng, Y., Zhu, Y. M., Dong, P., & Wang, J. T. (2012). Vibrational frequencies of anti-diabetic drug studied by terahertz time-domain spectroscopy. Applied Physics Letters, 100(14), 143702.
- Loring, J. S. (2011). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (2024).
- Zhu, Y. M., Unuma, T., Shibata, K., & Hirakawa, K. (2012). Vibrational Frequencies of Sulfonylurea Studied by Terahertz Time-domain Spectroscopy. 2012 International Symposium on Optoelectronics and Microelectronics, 1-2.
-
Benzamide. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]
- Use of FTIR spectroscopy coupled with ATR for the determination of atmospheric compounds. (2007). Atmospheric Environment, 41(38), 8499-8508.
- Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2015). Oriental Journal of Chemistry, 31(2), 921-927.
- Lin, C. H., Hsieh, S. Y., Liou, G. S., & Chen, S. A. (2014). Differentiation in MALDI-TOF MS and FTIR spectra between two closely related species Acidovorax oryzae and Acidovorax citrulli. PLoS ONE, 9(5), e98013.
- Shimanouchi, T. (1972). Tables of molecular vibrational frequencies, consolidated volume I.
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- 7. eng.uc.edu [eng.uc.edu]
Application Notes and Protocols for the Evaluation of Novel Anticancer Agents: A Workflow for 2,4,6-Trifluorobenzimidamide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
The quest for novel, more effective anticancer therapeutics is a cornerstone of modern biomedical research. Benzimidazole and related heterocyclic structures are privileged scaffolds in medicinal chemistry, known to interact with various biological targets implicated in carcinogenesis. This document provides a comprehensive guide for the preclinical evaluation of novel compounds, using the hypothetical molecule 2,4,6-Trifluorobenzimidamide as a framework. While specific data for this compound is not yet established in the public domain, these application notes offer a robust, field-proven workflow for characterizing its potential anticancer activity. We will detail a logical progression of in vitro and in vivo assays, from initial cytotoxicity screening to mechanistic investigations and preliminary in vivo efficacy studies. The protocols herein are designed to be self-validating, with explanations of the scientific rationale behind experimental choices, ensuring the generation of reliable and interpretable data for promising new chemical entities.
Introduction: The Rationale for a Phased Approach to Anticancer Drug Discovery
The development of a new anticancer agent is a complex, multi-stage process that begins with the identification of a promising lead compound.[1][2] A systematic and rigorous preclinical evaluation is critical to de-risk subsequent development and to understand the compound's therapeutic potential and mechanism of action. This guide is structured to provide a logical and efficient workflow for the initial characterization of a novel small molecule, such as this compound.
Our approach is hierarchical, beginning with broad screening across multiple cancer cell lines to assess cytotoxicity and selectivity. Promising candidates then advance to more detailed mechanistic studies to elucidate how they exert their effects on cancer cells. Finally, the most promising compounds are evaluated in in vivo models to assess their efficacy in a more complex biological system. This phased approach ensures that resources are focused on compounds with the highest likelihood of success.
Initial Assessment: In Vitro Cytotoxicity and Selectivity
The first step in evaluating a potential anticancer agent is to determine its ability to inhibit the proliferation of cancer cells. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[3][4][5][6]
Protocol 1: MTT Cell Proliferation Assay
Principle: This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7 [breast], A549 [lung], K562 [leukemia], MDA-MB-231 [breast])[7]
-
Normal, non-cancerous cell line (e.g., MCF-10A [non-tumorigenic breast epithelial]) for selectivity assessment
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (or test compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2.[4][8]
-
Compound Treatment: Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation: Cytotoxicity Profile
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Data | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data | Experimental Data |
| K562 | Chronic Myelogenous Leukemia | Experimental Data | Experimental Data |
| MDA-MB-231 | Triple-Negative Breast Cancer | Experimental Data | Experimental Data |
| MCF-10A | Non-tumorigenic Breast Epithelial | Experimental Data | Experimental Data |
Note: This table should be populated with experimental results. A higher IC50 value in the non-tumorigenic cell line compared to the cancer cell lines would indicate tumor selectivity.
Mechanistic Elucidation: How Does the Compound Work?
Once a compound has demonstrated cytotoxic activity, the next crucial step is to understand its mechanism of action. Key questions to address include whether the compound induces programmed cell death (apoptosis), causes cell cycle arrest, or inhibits cell migration and invasion.
Workflow for Mechanistic Studies
Caption: A logical workflow for the mechanistic evaluation of a novel anticancer compound.
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is lost.[9][10][11]
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13][14][15]
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[14]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.
Protocol 4: Cell Migration and Invasion Assays
Principle: The transwell assay (also known as the Boyden chamber assay) is used to assess cell migration and invasion. For migration, cells are placed in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber. For invasion, the membrane is coated with a basement membrane extract (e.g., Matrigel), and cells must degrade this matrix to migrate through.[16][17][18][19]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
-
Cotton swabs
Procedure:
-
Insert Preparation: For the invasion assay, coat the transwell inserts with Matrigel and allow it to solidify.
-
Cell Seeding: Starve the cells in serum-free medium overnight. Resuspend the cells in serum-free medium and add them to the upper chamber of the transwell inserts.
-
Assay Assembly: Place the inserts into wells containing medium with a chemoattractant.
-
Incubation: Incubate for 12-48 hours, allowing the cells to migrate or invade.
-
Cell Removal and Staining: After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface with crystal violet.[17]
-
Quantification: Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Identification of Potential Molecular Targets
Based on the chemical structure of this compound and the results of the mechanistic assays, further experiments can be designed to identify its molecular target(s). Given its structural similarity to other known anticancer agents, plausible targets include:
-
Histone Deacetylases (HDACs): Many benzimidazole derivatives are known to inhibit HDACs.[20] An in vitro HDAC activity assay can be performed using a fluorometric or colorimetric kit.[20][21][22][23]
-
VEGFR-2: This is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that tumors need to grow.[24] The inhibitory effect on VEGFR-2 can be assessed using a kinase assay kit.[25][26][27]
-
CYP1A1: Some fluorinated aromatic compounds are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of DNA adducts.[28] A CYP1A1 enzyme activity assay can determine if the compound interacts with this enzyme.[7][28][29][30][31]
-
p53-MDM2 Interaction: Inhibition of the ubiquitination of the tumor suppressor p53 is another potential mechanism.
Workflow for Target Validation
Caption: A workflow for the identification and validation of the molecular target of a novel compound.
In Vivo Efficacy Assessment
The final step in the initial preclinical evaluation is to assess the compound's anticancer activity in a living organism. The most common model for this is the xenograft mouse model, where human cancer cells are implanted into immunodeficient mice.[32][33][34][35][36][37][38]
Protocol 5: Subcutaneous Xenograft Mouse Model
Principle: Human tumor cells are injected subcutaneously into immunodeficient mice. Once the tumors reach a palpable size, the mice are treated with the test compound, and tumor growth is monitored over time.[32][33]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., one that showed high sensitivity in vitro)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells mixed with Matrigel into the flank of each mouse.[34]
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[32]
-
Treatment: Administer this compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (length x width²)/2).
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Experimental Data | N/A | Experimental Data |
| This compound (Dose 1) | Experimental Data | Calculated Data | Experimental Data |
| This compound (Dose 2) | Experimental Data | Calculated Data | Experimental Data |
| Positive Control (e.g., Paclitaxel) | Experimental Data | Calculated Data | Experimental Data |
Conclusion and Future Directions
This document outlines a comprehensive and logical workflow for the initial preclinical evaluation of the anticancer potential of a novel compound, exemplified by this compound. By following these detailed protocols, researchers can generate a robust dataset to support the continued development of promising anticancer agents. Positive results from these studies would warrant further investigation, including more advanced in vivo models (e.g., orthotopic or patient-derived xenografts), pharmacokinetic and pharmacodynamic studies, and toxicology assessments.
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MATHEMATICAL MODELS OF TUMOR GROWTH INHIBITION TO ASSESS THE EFFICACY OF ANTICANCER DRUGS IN XENOGRAFT MICE. PAGE Meeting. [Link]
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Investigating the Antimicrobial Potential of 2,4,6-Trifluorobenzimidamide: A Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Topic: This document provides a comprehensive guide for the initial investigation of the antimicrobial properties of the novel compound, 2,4,6-Trifluorobenzimidamide. As a fluorinated benzimidamide, this molecule represents a promising, yet uncharacterized, candidate for antimicrobial drug discovery. This guide is designed to provide a robust framework for its initial evaluation, from fundamental susceptibility testing to preliminary safety assessments.
Introduction: The Rationale for Investigating this compound
The increasing prevalence of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Fluorination is a well-established strategy in medicinal chemistry to enhance the metabolic stability, bioavailability, and potency of drug candidates. The benzimidazole scaffold is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. The combination of these features in this compound makes it a compelling subject for antimicrobial research.
This guide will provide detailed protocols for determining the antimicrobial spectrum and potency of this compound, exploring its potential mechanism of action, and assessing its preliminary safety profile.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is critical for accurate and reproducible experimental results.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | 2,4,6-Trifluorobenzaldehyde (Precursor) | Benzamidine Hydrochloride (Related Compound) | This compound (Predicted) |
| Molecular Formula | C7H3F3O | C7H9ClN2 | C7H5F3N2 |
| Molecular Weight | 176.09 g/mol | 156.61 g/mol | 190.13 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | Prediction: Crystalline solid |
| Solubility | Soluble in organic solvents | Soluble in water, ethanol, DMSO, and DMF[1][2][3] | Prediction: Likely soluble in DMSO and other organic solvents. Aqueous solubility may be limited and should be determined empirically. |
| Stability | Stable under recommended storage conditions | Solutions are not stable and should be prepared fresh daily[2] | Prediction: Stability in solution should be evaluated. Fluorinated compounds can be sensitive to pH and light. |
Protocol 1: Preparation of Stock Solutions
-
Objective: To prepare a high-concentration stock solution of this compound for use in antimicrobial assays.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex thoroughly until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Causality: DMSO is a common solvent for novel compounds due to its ability to dissolve a wide range of organic molecules. Preparing a concentrated stock solution allows for accurate serial dilutions and minimizes the final concentration of the solvent in the assay, which could have its own biological effects.
Antimicrobial Susceptibility Testing
The initial evaluation of a novel antimicrobial agent involves determining its spectrum of activity and potency against a panel of clinically relevant microorganisms.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]
Protocol 2: Broth Microdilution MIC Assay
-
Objective: To determine the MIC of this compound against a panel of bacteria.
-
Materials:
-
96-well sterile microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland standard
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate.
-
Add the diluted bacterial inoculum to each well.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound with no visible turbidity.
-
-
Causality: The broth microdilution method is a standardized and widely accepted technique for determining MIC values, allowing for comparison with established antibiotics.[5] The use of a standardized inoculum and specific growth medium ensures reproducibility.
dot
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]
Protocol 3: MBC Assay
-
Objective: To determine if this compound is bactericidal or bacteriostatic.
-
Materials:
-
MIC plate from Protocol 2
-
Mueller-Hinton Agar (MHA) plates
-
-
Procedure:
-
Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.
-
Spot-inoculate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
-
Causality: This assay distinguishes between agents that inhibit growth (bacteriostatic) and those that kill the bacteria (bactericidal), which is a critical piece of information for drug development.
Time-Kill Kinetic Assay
This assay provides a dynamic picture of the antimicrobial activity over time.[7]
Protocol 4: Time-Kill Kinetic Assay
-
Objective: To evaluate the rate of bactericidal activity of this compound.
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
CAMHB
-
This compound at various concentrations (e.g., 1x, 2x, 4x MIC)
-
MHA plates
-
-
Procedure:
-
Inoculate flasks containing CAMHB and the test compound at the desired concentrations with a standardized bacterial suspension.
-
Include a growth control (no compound).
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions and plate on MHA to determine the number of viable bacteria (CFU/mL).
-
Plot log10 CFU/mL versus time.
-
-
Causality: This assay reveals whether the killing effect is concentration-dependent or time-dependent and provides a more detailed understanding of the compound's pharmacodynamics. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.[7]
dot
Caption: Experimental workflow for the time-kill kinetic assay.
Potential Mechanism of Action
Based on the structure of this compound, several potential mechanisms of action can be hypothesized.
-
Inhibition of DNA Synthesis: The fluoroquinolone class of antibiotics, which also contains fluorine atoms, acts by inhibiting bacterial DNA gyrase and topoisomerase IV.[][9] It is plausible that this compound could have a similar mode of action.
-
Disruption of the Cell Membrane: The lipophilic nature of the fluorinated benzene ring may facilitate the insertion of the molecule into the bacterial cell membrane, leading to its disruption and leakage of cellular contents.
-
Enzyme Inhibition: The benzamidine moiety is a known inhibitor of serine proteases.[3][10] this compound could potentially inhibit essential bacterial enzymes.
Further experimental studies, such as macromolecular synthesis assays and enzymatic assays, would be required to elucidate the precise mechanism of action.
Cytotoxicity and Safety Assessment
A preliminary assessment of the cytotoxicity of a novel antimicrobial compound is essential to determine its therapeutic potential.
Protocol 5: In Vitro Cytotoxicity Assay (MTT or XTT)
-
Objective: To assess the cytotoxicity of this compound against a mammalian cell line.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
-
Procedure:
-
Seed mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
-
Causality: The MTT and XTT assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[11][12][13][14][15] These assays provide a quantitative measure of the compound's toxicity to mammalian cells.
Table 2: Safety and Handling of this compound
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear a lab coat, safety glasses, and gloves. | To prevent skin and eye contact with the compound.[16] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. | To avoid inhalation of the powder.[16] |
| Storage | Store in a cool, dry place away from light. | To maintain the stability of the compound. |
| Waste Disposal | Dispose of as chemical waste according to institutional guidelines. | To ensure proper and safe disposal of a novel chemical entity. |
Conclusion and Future Directions
This guide provides a foundational framework for the initial antimicrobial evaluation of this compound. The data generated from these protocols will establish the compound's antimicrobial spectrum, potency, and preliminary safety profile. Positive results from these initial studies would warrant further investigation, including:
-
Mechanism of action studies: To identify the specific molecular target of the compound.
-
Resistance studies: To assess the potential for bacteria to develop resistance.
-
In vivo efficacy studies: To evaluate the compound's activity in animal models of infection.
-
Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to optimize its antimicrobial activity and safety profile.
The systematic evaluation of novel compounds such as this compound is a critical step in the quest for new and effective antimicrobial agents to combat the global threat of antibiotic resistance.
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PubChem. (n.d.). 2,4,6-Trifluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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EcoOnline. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace? Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
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Marquis, R. E. (1995). Antimicrobial actions of fluoride for oral bacteria. Canadian Journal of Microbiology, 41(9), 761-772. Retrieved from [Link]
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Kocić-Tanackov, S., & Dimić, G. (2013). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. EXCLI Journal, 12, 655–674. Retrieved from [Link]
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ResearchGate. (2025, September 20). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
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Al-Ostoot, F. H., Al-Ghamdi, S. B., & Al-Massarani, S. M. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 26(11), 3361. Retrieved from [Link]
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BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]
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National Institutes of Health. (n.d.). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
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ResearchGate. (2025, October 17). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]
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Macovei, A., & Trus, C. (2019). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. International Journal of Molecular Sciences, 20(15), 3737. Retrieved from [Link]
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El-Sayed, N. N. E., & El-Gamal, S. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(27), 19355-19381. Retrieved from [Link]
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MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
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Beilstein Journals. (2018). Antibacterial structure–activity relationship studies of several tricyclic sulfur-containing flavonoids. Retrieved from [Link]
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ResearchGate. (2025, August 7). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Retrieved from [Link]
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EHS. (n.d.). Chemical Handling Best Practices Ensuring Safety and Complia. Retrieved from [Link]
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Al-Shabib, N. A., Husain, F. M., Ahmed, F., Khan, R. A., Ahmad, I., Al-Ajmi, M. F., ... & Khan, M. S. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Molecules, 23(12), 3108. Retrieved from [Link]
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Application Note: A Framework for Characterizing 2,4,6-Trifluorobenzimidamide as a Novel Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the initial characterization of novel small molecules as potential enzyme inhibitors, using 2,4,6-Trifluorobenzimidamide as a representative candidate. Lacking established biological activity, this guide outlines a hypothesis-driven approach, from target class rationale to detailed protocols for determining inhibitory potency (IC50) and elucidating the mechanism of action (MoA). The protocols are designed to be self-validating and are grounded in established principles of enzyme kinetics.
Introduction: Rationale for Investigation
This compound is a small molecule featuring a benzamidine core. The benzamidine functional group is a well-known structural motif in the design of inhibitors for a specific class of enzymes: serine proteases.[1][2][3] These enzymes, which include crucial physiological regulators like trypsin and thrombin, possess a catalytic active site that recognizes and cleaves polypeptide chains after basic amino acid residues such as arginine and lysine.[4] The positively charged amidinium group of benzamidine derivatives can effectively mimic the guanidinium group of arginine, allowing them to bind competitively to the enzyme's S1 specificity pocket.[2]
Given this structural analogy, it is hypothesized that This compound may act as a competitive inhibitor of serine proteases. The fluorine atoms on the benzene ring are expected to modulate the compound's physicochemical properties, such as hydrophobicity and electronic distribution, potentially influencing its binding affinity and selectivity compared to unsubstituted benzamidine.[4]
This guide provides a systematic workflow to test this hypothesis, applicable to this compound or any novel compound with a similar structural basis.
Part 1: Initial Screening and Potency Determination (IC50)
The first step in characterizing a new compound is to determine if it inhibits the target enzyme and with what potency. The half-maximal inhibitory concentration (IC50) is a key metric that quantifies the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5][6] A lower IC50 value corresponds to a more potent inhibitor.[6]
Principle of the Assay
This protocol uses a chromogenic substrate that, when cleaved by the enzyme, releases a colored product (e.g., p-nitroaniline), which can be quantified by measuring its absorbance at a specific wavelength (typically 405 nm).[2] The rate of color formation is proportional to enzyme activity. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50.[7]
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 value of a novel inhibitor.
Protocol 1: IC50 Determination for a Serine Protease (e.g., Trypsin)
Materials:
-
Enzyme: Trypsin (e.g., TPCK-treated bovine trypsin)
-
Inhibitor: this compound
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2
-
Solvent: Dimethyl sulfoxide (DMSO) for inhibitor stock
-
Equipment: 96-well microplate reader, incubator, multichannel pipettes
Procedure:
-
Reagent Preparation:
-
Inhibitor Stock (10 mM): Dissolve this compound in 100% DMSO.
-
Enzyme Stock (1 mg/mL): Dissolve Trypsin in 1 mM HCl. Store on ice.
-
Substrate Stock (10 mM): Dissolve L-BAPNA in DMSO.
-
Assay Buffer: Prepare Tris-HCl buffer with CaCl₂.
-
-
Assay Setup (in a 96-well plate):
-
Serial Dilution: Prepare a 10-point serial dilution of the inhibitor stock in assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Controls:
-
100% Activity Control (No Inhibitor): Wells containing buffer, enzyme, and the equivalent volume of DMSO used for the inhibitor.
-
0% Activity Control (Blank): Wells containing buffer and substrate, but no enzyme. This corrects for non-enzymatic substrate hydrolysis.[8]
-
-
Plate Layout:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each inhibitor dilution to the respective test wells. Add 10 µL of DMSO to the 100% activity control wells.
-
Add 20 µL of a working enzyme solution (diluted in assay buffer) to all wells except the blank.
-
Pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of a working substrate solution (diluted in assay buffer) to all wells. Final volume: 100 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-20 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_control - V₀_blank))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[7][9]
-
Data Presentation: Hypothetical IC50 Results
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Trypsin | 15.2 |
| Benzamidine (Reference) | Trypsin | 25.8 |
This table provides a clear comparison of the novel compound's potency against a known reference inhibitor.
Part 2: Elucidation of Inhibition Mechanism
Once potency is established, the next critical step is to understand how the compound inhibits the enzyme. Kinetic studies can distinguish between different modes of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[10][11] This is achieved by measuring reaction rates at various substrate and inhibitor concentrations.
Mechanisms of Reversible Inhibition
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Michaelis constant (Km) but does not change the maximum velocity (Vmax).[12][13]
-
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. This reduces Vmax but does not affect Km.[10]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[10]
These different mechanisms can be visualized using a Lineweaver-Burk (double reciprocal) plot, where 1/V₀ is plotted against 1/[Substrate].[14][15]
Visualizing Inhibition Mechanisms
Caption: Binding models for different types of reversible enzyme inhibition.
Protocol 2: Determining Mechanism of Action
Principle: This protocol expands on the IC50 assay by using a matrix of substrate and inhibitor concentrations. The resulting data is analyzed using a Lineweaver-Burk plot to visualize changes in Km and Vmax.[16]
Procedure:
-
Concentration Selection:
-
Inhibitor: Choose 3-4 concentrations of this compound around its IC50 value (e.g., 0.5x, 1x, 2x IC50), plus a zero-inhibitor control.
-
Substrate: For each inhibitor concentration, use a range of 6-8 substrate concentrations, typically spanning from 0.2x Km to 5x Km of the enzyme. (The Km of trypsin for L-BAPNA must be determined beforehand or obtained from literature).
-
-
Assay Execution:
-
Set up the assay in a 96-well plate as described in Protocol 1. Each row can correspond to a fixed inhibitor concentration, and columns to varying substrate concentrations.
-
Run the kinetic assay, measuring absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.
-
For each inhibitor concentration, create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive: Lines will intersect on the y-axis (constant Vmax).[16]
-
Non-competitive: Lines will intersect on the x-axis (constant Km).
-
Uncompetitive: Lines will be parallel.
-
-
From the intercepts and slopes of these plots, calculate the apparent Km and Vmax values for each inhibitor concentration. The inhibition constant (Ki) can then be determined from secondary plots (e.g., slope vs. [Inhibitor]).[17]
-
Data Presentation: Hypothetical Kinetic Parameters
| [Inhibitor] (µM) | Apparent Vmax (mOD/min) | Apparent Km (mM) |
| 0 (Control) | 50.1 | 0.55 |
| 7.5 | 50.3 | 0.82 |
| 15.0 | 49.8 | 1.15 |
| 30.0 | 50.5 | 1.68 |
Interpretation: In this hypothetical data, Vmax remains constant while the apparent Km increases with inhibitor concentration. This pattern is the hallmark of competitive inhibition , supporting the initial hypothesis.[13]
Conclusion and Future Directions
This guide presents a foundational, hypothesis-driven strategy for the characterization of this compound as a potential enzyme inhibitor. The protocols for determining IC50 and the mechanism of action provide a robust starting point for any novel compound.
Following this initial characterization, further studies should be conducted to establish a full profile of the inhibitor:
-
Selectivity Screening: Test the compound against a panel of other proteases (e.g., chymotrypsin, thrombin, elastase) to determine its selectivity profile.
-
Structural Biology: Co-crystallize the inhibitor with the target enzyme to obtain X-ray diffraction data, providing direct evidence of the binding mode.[18]
-
In Vivo Studies: If the compound shows high potency and selectivity, its efficacy and safety can be evaluated in cellular and animal models.
By following this systematic approach, researchers can efficiently and accurately characterize novel enzyme inhibitors, paving the way for their potential development as therapeutic agents or research tools.
References
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]
- Mares-Guia, M., & Shaw, E. (1965). Studies on the active center of trypsin. The binding of amidines and guanidines as models of the substrate side chain. Journal of Biological Chemistry, 240(4), 1579-1585. (Note: While not directly cited, this is a foundational paper for the rationale. A modern equivalent is provided in the search results).
-
Scapin, G. (2006). Structural biology and drug discovery. Current pharmaceutical design, 12(11), 1329-1343. (Note: This reference supports the general principle of using structural biology in drug discovery, similar to the cited source[18]).
-
Stürzebecher, J., & Vieweg, H. (1996). New developments in the field of synthetic thrombin inhibitors. Die Pharmazie, 51(8), 535-543. (Note: Provides context on amidine-based inhibitors, similar to source[19]).
-
Bisswanger, H. (2014). Enzyme kinetics. Perspectives in science, 1(1-6), 41-55. (Note: A comprehensive review on enzyme kinetics, covering principles in source[14]).
-
Loun, B., & Southan, C. (2016). A landscape of enzyme drug targets. Expert opinion on therapeutic targets, 20(12), 1409-1422. (Note: Supports the concept of enzymes as drug targets, as mentioned in source[20]).
-
Chemistry LibreTexts. (2022). Enzyme Kinetics and Inhibition. Retrieved from [Link]
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
- Google Patents. (n.d.). Meta-benzamidine derivatives as serine protease inhibitors.
-
Yonetani, T., & Theorell, H. (1964). Studies on liver alcohol dehydrogenase-diphosphopyridine nucleotide-inhibitor complexes. Archives of biochemistry and biophysics, 106(1-3), 243-251. (Note: Foundational work on graphical methods for inhibition analysis, similar to source[17]).
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. Retrieved from [Link]
-
Desai, U. R. (2017). Multivalent Tranexamic Acid (TXA) and Benzamidine Derivatives for Serine Protease Inhibition. ACS Pharmacology & Translational Science, 1(1), 16-27. Retrieved from [Link]
-
de Souza, W., & Rodrigues, J. C. F. (2013). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 140(8), 929-951. Retrieved from [Link]
-
Tzani, A., et al. (2023). Isolation and Biophysical Characterization of Lipoxygenase-1 from Soybean Seed, a Versatile Biocatalyst for Industrial Applications. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. MDPI. Retrieved from [Link]
-
Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128-134. Retrieved from [Link]
-
Seeger, W., et al. (2001). Selective Inhibition of Large-to-Small Surfactant Aggregate Conversion by Serine Protease Inhibitors of the bis-Benzamidine Type. American Journal of Respiratory Cell and Molecular Biology, 24(6), 733-741. Retrieved from [Link]
-
Jaspars, M., & De Pascale, D. (2023). Computational Approaches to Enzyme Inhibition by Marine Natural Products in the Search for New Drugs. PMC. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Retrieved from [Link]
-
Andrey K. (2015, March 14). Lineweaver-Burk Plot and Reversible Inhibition. YouTube. Retrieved from [Link]
-
Ledsgaard, L., et al. (2022). Purified Zymogens Reveal Mechanisms of Snake Venom Metalloproteinase Auto-Activation. eLife. Retrieved from [Link]
-
Paljetak, H. Č., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. PMC. Retrieved from [Link]
-
edX. (n.d.). IC50 Determination. Retrieved from [Link]
-
Stubbs, M. T., et al. (1998). Oxyanion-mediated inhibition of serine proteases. PubMed. Retrieved from [Link]
-
da Silva, A. C. S., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Molecular Biosciences. Retrieved from [Link]
-
PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. Retrieved from [Link]
-
MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Retrieved from [Link]
-
Lindsley, C. W. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Retrieved from [Link]
-
Sapkale, P. V., et al. (2013). Protease Inhibitors: A review. ResearchGate. Retrieved from [Link]
-
Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs. YouTube. Retrieved from [Link]
-
Hewitt, S., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]
Sources
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- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Recent advances in screening of enzymes inhibitors based on capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Pinner reaction for 2,4,6-Trifluorobenzimidamide synthesis
Application Note & Protocol
Synthesis of 2,4,6-Trifluorobenzimidamide via the Pinner Reaction: A Detailed Guide
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable intermediate in pharmaceutical and fine chemical synthesis. The protocol leverages the Pinner reaction, a classic and robust method for converting nitriles into imidates, followed by ammonolysis to yield the target amidine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, validation techniques, and troubleshooting advice to ensure reproducible and high-yield synthesis.
Theoretical Framework: The Pinner Reaction
The Pinner reaction, first described by Adolf Pinner in 1877, is an acid-catalyzed process that converts a nitrile into an imino ester salt, commonly known as a Pinner salt.[1][2] This intermediate is a versatile synthon that can be further reacted with various nucleophiles to produce esters, orthoesters, or, as in this protocol, amidines.[2][3]
Reaction Mechanism
The synthesis of this compound proceeds in two key stages:
-
Formation of the Pinner Salt: The reaction is initiated by the protonation of the nitrogen atom of 2,4,6-Trifluorobenzonitrile by a strong, anhydrous acid, typically hydrogen chloride (HCl).[4] This protonation significantly increases the electrophilicity of the nitrile carbon, creating a highly reactive nitrilium cation. A primary or secondary alcohol, acting as a nucleophile, then attacks this activated carbon.[4][5] A subsequent proton transfer yields the thermodynamically stable alkyl 2,4,6-trifluorobenzimidate hydrochloride salt (Pinner salt).[4]
-
Ammonolysis to the Amidine: The isolated or in situ generated Pinner salt is then treated with ammonia. Ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate. This forms a tetrahedral intermediate which subsequently eliminates the alcohol molecule to furnish the final product, this compound, as its hydrochloride salt.
Diagram: Pinner Reaction Mechanism
Caption: Mechanism for the synthesis of this compound.
Critical Parameters: The Rationale Behind the Conditions
-
Anhydrous Conditions: The exclusion of water is the most critical parameter. The Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the formation of the corresponding ester as an undesired byproduct.[1][6] Therefore, all reagents, solvents, and glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Acid Catalyst: Anhydrous hydrogen chloride gas is the traditional and most effective catalyst. Its role is to activate the nitrile for nucleophilic attack.[4][7] Milder protocols have been developed, but for aromatic nitriles, the classical HCl method remains highly reliable.[4]
-
Low Temperature: The initial formation of the Pinner salt is highly exothermic. Maintaining low temperatures (typically 0 °C to -10 °C) is essential to prevent the thermal decomposition of the unstable imidate hydrochloride salt and minimize side reactions.[1][2]
Experimental Protocol
This protocol details the synthesis of this compound from 2,4,6-Trifluorobenzonitrile and anhydrous ethanol, followed by ammonolysis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2,4,6-Trifluorobenzonitrile | ≥98% | Commercial | Toxic and irritant. Handle with care.[8] |
| Ethanol (EtOH) | Anhydrous, ≥99.5% | Commercial | Must be strictly anhydrous. |
| Diethyl Ether | Anhydrous | Commercial | For precipitation and washing. |
| Hydrogen Chloride (HCl) | Gas, Anhydrous | Gas Cylinder | Highly corrosive and toxic. Use in a fume hood. |
| Ammonia (NH₃) | 7N solution in Methanol | Commercial | Corrosive. Use in a fume hood. |
| Nitrogen (N₂) or Argon (Ar) | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
Equipment
| Equipment | Specification | Notes |
| Three-neck round-bottom flask | 250 mL | Oven-dried before use. |
| Magnetic stirrer and stir bar | ||
| Gas dispersion tube (bubbler) | For introducing HCl gas. | |
| Thermometer | -20 °C to 100 °C | To monitor reaction temperature. |
| Ice-salt bath | To maintain low temperature. | |
| Gas washing bottle (trap) | Filled with mineral oil or NaOH solution for HCl exhaust. | |
| Schlenk line or balloon setup | For inert atmosphere. | |
| Buchner funnel and filter flask | For isolating the product. |
Safety Precautions
-
Hazardous Chemicals: 2,4,6-Trifluorobenzonitrile is toxic if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[8] Anhydrous HCl is a highly corrosive gas. Ammonia is corrosive and has a pungent odor. All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.
-
HCl Gas Handling: Ensure the HCl gas line is secure and includes a trap to prevent backflow and to neutralize excess gas. Monitor the flow rate carefully.
Step-by-Step Procedure
Part A: Synthesis of Ethyl 2,4,6-trifluorobenzimidate Hydrochloride (Pinner Salt)
-
Apparatus Setup: Assemble the three-neck flask with a magnetic stir bar, a gas inlet adapter connected to the HCl cylinder via a drying tube (e.g., filled with CaCl₂), a thermometer, and a gas outlet connected to a trap. Flame-dry the entire apparatus under vacuum or a stream of inert gas and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Charging: In the flask, dissolve 2,4,6-Trifluorobenzonitrile (e.g., 10.0 g, 1.0 eq) in anhydrous ethanol (e.g., 25 mL, ~7.0 eq).
-
Reaction Initiation: Cool the stirred solution to between -5 °C and 0 °C using an ice-salt bath.
-
HCl Addition: Slowly bubble dry HCl gas through the solution via the gas dispersion tube.[7] Maintain the temperature below 5 °C. The reaction is exothermic. A white precipitate of the Pinner salt should begin to form.
-
Reaction Monitoring: Continue the HCl addition for 2-4 hours or until the solution is saturated and precipitation appears complete. After stopping the gas flow, seal the flask tightly under a positive pressure of inert gas and continue stirring the slurry at 0-5 °C for an additional 12-18 hours.[1]
-
Isolation of Pinner Salt: Dilute the thick slurry with anhydrous diethyl ether (e.g., 50 mL) to facilitate filtration. Isolate the white crystalline solid by vacuum filtration, washing it quickly with two portions of cold, anhydrous diethyl ether to remove unreacted starting materials. Crucially, do not allow the solid to become completely dry on the filter for extended periods, as Pinner salts can be hygroscopic and unstable. [2] Proceed immediately to the next step.
Part B: Ammonolysis to this compound Hydrochloride
-
Ammonolysis Setup: Suspend the damp Pinner salt from the previous step in a fresh flask containing anhydrous ethanol (e.g., 50 mL) and cool the mixture to 0 °C in an ice bath.
-
Ammonia Addition: To the stirred suspension, slowly add a solution of ammonia in methanol (7N, ~3.0 eq).
-
Reaction: Seal the flask and allow the mixture to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by TLC or IR spectroscopy (disappearance of the imidate C=N stretch).
-
Product Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting solid is the crude this compound hydrochloride.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Product Validation and Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is essential.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the -NH₂ protons. The NH protons may appear as a broad singlet. |
| ¹⁹F NMR | Two distinct signals for the fluorine atoms at the 2,6-positions and the 4-position, showing characteristic coupling patterns. |
| ¹³C NMR | A signal for the amidine carbon (C=N) typically in the range of 160-170 ppm, in addition to signals for the aromatic carbons showing C-F coupling. |
| IR Spectroscopy | Characteristic N-H stretching bands (approx. 3100-3400 cm⁻¹), a strong C=N stretching band (approx. 1650 cm⁻¹), and C-F stretching bands. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the product. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield of Pinner Salt | 1. Incomplete drying of reagents/glassware. 2. Insufficient HCl gas. 3. HCl gas flow rate too high, causing temperature to rise. | 1. Ensure all components are scrupulously dried. Use freshly opened anhydrous solvents. 2. Ensure a steady flow of HCl for a sufficient duration until the solution is saturated. 3. Improve cooling and add HCl gas more slowly. |
| Formation of Ester Byproduct | Presence of moisture during the Pinner salt formation or isolation, leading to hydrolysis. | Adhere strictly to anhydrous techniques. Minimize exposure of the Pinner salt to air during filtration. |
| Formation of Amide Byproduct | The Pinner salt can eliminate an alkyl chloride to form an amide at elevated temperatures.[2] | Maintain low temperatures (<5 °C) throughout the Pinner salt formation and storage. |
| Incomplete Ammonolysis | 1. Insufficient ammonia. 2. Short reaction time. | 1. Use a larger excess of the ammonia solution. 2. Extend the reaction time and monitor by TLC/IR until the imidate is consumed. |
Conclusion
The Pinner reaction provides a reliable and effective pathway for the synthesis of this compound from its corresponding nitrile. The success of this protocol hinges on the strict control of reaction parameters, particularly the exclusion of moisture and the maintenance of low temperatures. By following the detailed steps and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce this important building block for applications in drug discovery and materials science.
References
-
A Lewis acid-promoted Pinner reaction. (2013). National Center for Biotechnology Information. [Link]
-
Pinner reaction. Wikipedia. [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. (2019). YouTube. [Link]
- CN110683959B - Synthetic method of 2,4,6-trifluorobenzylamine.
-
The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]
- CN102503895A - Preparation method for benzimidazole substituted acrylonitrile derivative.
-
Pinner Reaction. Organic Chemistry Portal. [Link]
-
2,4,6-Trifluorobenzonitrile. PubChem. [Link]
-
Fluorination of aromatic carboxylic acids with trifluorosulfuranes containing pentafluoroethoxy groups. ResearchGate. [Link]
-
Benzimidazoles from nitriles. ResearchGate. [Link]
-
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]
-
The Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. National Center for Biotechnology Information. [Link]
-
Alkyl carbon-oxygen bond cleavage in the hydrolysis of imidate esters to amides in acid solution. American Chemical Society. [Link]
-
Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines. National Center for Biotechnology Information. [Link]
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Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]
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Reactions of alcohols with hydrohalic acids (HX). Chemistry LibreTexts. [Link]
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Benzimidazole synthesis. Organic Chemistry Portal. [Link]
-
Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]
- US6204385B1 - Process for preparing amidines.
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Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. American Chemical Society. [Link]
-
Nitrile to Ester - Common Conditions. RXNO. [Link]
-
Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. YouTube. [Link]
-
Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps. [Link]
-
Phenol. Wikipedia. [Link]
-
Synthesis of amidines. Organic Chemistry Portal. [Link]
-
The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Science Publishing. [Link]
-
The Dark Side of Fluorine. National Center for Biotechnology Information. [Link]
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A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]
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The reaction of a nitrile with an alcohol in the presence of a st... Pearson+. [Link]
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Reactions of Alcohols with Hydrohalic Acids. Read Chemistry. [Link]
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using 2,4,6-trifluorobenzonitrile to make benzimidamide
Application Note & Protocol
Topic: Synthesis of 2,4,6-Trifluorobenzimidamide from 2,4,6-Trifluorobenzonitrile: A Guideline for Researchers in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzimidamides in Modern Drug Discovery
The benzimidamide moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to mimic a protonated arginine side chain and engage in crucial hydrogen bonding interactions with biological targets.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, membrane permeability, and binding affinity.[4]
This application note provides a detailed protocol for the synthesis of this compound from 2,4,6-trifluorobenzonitrile. The strong electron-withdrawing nature of the three fluorine atoms on the phenyl ring is anticipated to activate the nitrile group towards nucleophilic attack, facilitating the formation of the imidamide.[5] This fluorinated benzimidamide represents a valuable building block for the synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles.[6]
Reaction Principle: The Pinner Reaction and its Adaptation for Fluorinated Substrates
The classical Pinner reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an imino ether salt (a Pinner salt), which can then be treated with ammonia to yield the corresponding amidine.[7] A more direct approach, which will be the focus of this protocol, involves the direct reaction of the nitrile with ammonia or an ammonium salt under acidic conditions.
The proposed mechanism for the formation of this compound hydrochloride is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride. This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by ammonia. The resulting tetrahedral intermediate then undergoes rearrangement and deprotonation to yield the stable benzimidamide salt.
Experimental Workflow & Logic
Figure 1. A schematic overview of the synthesis of this compound, from preparation through to product isolation.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of benzamidines from benzonitriles via the Pinner reaction methodology.[7][8]
Materials and Equipment:
| Reagent/Equipment | Grade/Specification | Supplier Example |
| 2,4,6-Trifluorobenzonitrile | ≥98% | Sigma-Aldrich |
| Anhydrous Ethanol | ≥99.5% | Fisher Scientific |
| Hydrogen Chloride | Gas, anhydrous | Matheson |
| Ammonia | Gas, anhydrous or 7N solution in Methanol | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | VWR |
| Round-bottom flask with stir bar | Appropriate size | Kimble |
| Gas dispersion tube | - | Wilmad-LabGlass |
| Ice bath | - | - |
| Rotary evaporator | - | Heidolph |
| Filtration apparatus | Buchner funnel, filter paper | Whatman |
| NMR Spectrometer | 300 MHz or higher | Bruker |
| Mass Spectrometer | ESI or HRMS | Agilent |
| Melting Point Apparatus | - | Stuart |
Safety Precautions:
-
2,4,6-Trifluorobenzonitrile: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[9] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Anhydrous Hydrogen Chloride and Ammonia: These are corrosive and toxic gases. All manipulations must be performed in a certified fume hood. Ensure appropriate gas scrubbing or trapping systems are in place.
-
Anhydrous Solvents: Diethyl ether is extremely flammable. Work away from ignition sources.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a drying tube, add 2,4,6-trifluorobenzonitrile (e.g., 5.0 g, 31.8 mmol).
-
Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material.
-
-
Formation of the Pinner Salt Intermediate:
-
Cool the stirred solution in an ice-water bath.
-
Bubble anhydrous hydrogen chloride gas through the solution at a moderate rate for approximately 1-2 hours. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After saturation with HCl, seal the flask and allow it to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS by taking a small aliquot, quenching with a base (e.g., saturated sodium bicarbonate solution), and extracting with ethyl acetate.
-
-
Ammonolysis to Form the Benzimidamide:
-
After the formation of the Pinner salt is deemed complete, cool the reaction mixture again in an ice bath.
-
Bubble anhydrous ammonia gas through the stirred solution until the solution is basic (test with pH paper). Alternatively, a 7N solution of ammonia in methanol can be added dropwise until the mixture is basic.
-
Once basified, seal the flask and stir at room temperature for an additional 12-24 hours.
-
-
Product Isolation and Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is the this compound, likely as a mixture with ammonium chloride.
-
For purification, the crude product can be triturated with cold diethyl ether to remove non-polar impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether or isopropanol).
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Characterization:
The final product, this compound hydrochloride, should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Troubleshooting and Self-Validation
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion of starting material | Insufficient acid catalyst or moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Re-saturate the reaction mixture with anhydrous HCl. |
| Formation of side products (e.g., ester) | Presence of water during the Pinner salt formation. | Use anhydrous conditions scrupulously. Water will hydrolyze the Pinner salt intermediate to the corresponding ester. |
| Difficulty in product precipitation/crystallization | Product is highly soluble in the chosen solvent. | Try adding a non-polar co-solvent (e.g., hexane or diethyl ether) to induce precipitation. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Product is an oil instead of a solid | Impurities are present. | Attempt to purify by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol). |
Causality and Rationale Behind Experimental Choices
-
Anhydrous Conditions: The Pinner reaction is highly sensitive to water. Any moisture present will lead to the hydrolysis of the reactive Pinner salt intermediate to form the corresponding ester, significantly reducing the yield of the desired amidine.[7]
-
Use of Gaseous HCl: Anhydrous HCl is crucial for the protonation of the nitrile and to act as the acid catalyst without introducing water.
-
Electron-Withdrawing Groups: The three fluorine atoms on the benzonitrile ring are strongly electron-withdrawing, which increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by ammonia. This should allow the reaction to proceed under relatively mild conditions.
-
Formation of the Hydrochloride Salt: The final product is isolated as a hydrochloride salt, which is typically more crystalline and stable than the free base, facilitating purification and handling.
Potential Applications and Future Directions
This compound is a versatile intermediate for the synthesis of more complex molecules. Its fluorinated aromatic ring and reactive amidine group make it an attractive starting point for the development of:
-
Enzyme Inhibitors: The amidine group can act as a bioisostere for guanidinium groups, targeting enzymes such as serine proteases.
-
Heterocyclic Synthesis: Amidines are valuable precursors for the synthesis of various nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.
-
Materials Science: The unique electronic properties conferred by the trifluorinated ring could be exploited in the design of novel functional materials.
Further research could explore the derivatization of the amidine nitrogen atoms to generate a library of N-substituted 2,4,6-trifluorobenzimidamides for screening against various biological targets.
Mechanism Diagram
Figure 2. Proposed reaction mechanism for the formation of this compound hydrochloride.
References
-
Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507–9522. Available at: [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). Available at: [Link]
-
PubChem. (n.d.). 2,4,6-Trifluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308–319.
-
Vasava, M. S., Bhoi, M. N., Rathwa, S. K., Jethava, D. J., Acharya, P. T., Patel, D. B., & Patel, H. D. (2020). Benzimidazole: A milestone in the field of medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 20(6), 532–565. Available at: [Link]
-
Chen, G., Zhou, Y., Chen, A., Lian, Y., Ye, H., Feng, J., & Zhang, X. (2011). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 16(12), 10034–10046. Available at: [Link]
-
Gautier, A., Cisnetti, F., Díez-González, S., & Gibard, C. (2012). Synthesis of 1,3–bis(2,4,6–trimethylphenyl)–imidazolinium salts : SIMes.HCl, SIMes.HBr, SIMes.HBF4 and SIMes.HPF6. Protocol Exchange. Available at: [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]
-
ResearchGate. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
Sources
- 1. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 8. Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN110683959B - Synthetic method of 2,4, 6-trifluorobenzylamine - Google Patents [patents.google.com]
Application Notes and Protocols for Biological Assays of Fluorinated Benzimidamides
Introduction: The Significance of Fluorinated Benzimidamides in Modern Drug Discovery
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and antiparasitic effects.[1] The strategic incorporation of fluorine atoms into the benzimidazole framework has emerged as a powerful strategy to enhance the pharmacological properties of these molecules.[2] Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] This often leads to improved potency, selectivity, and pharmacokinetic profiles.[2][3] Consequently, the development of robust and relevant biological assays is paramount to effectively screen and characterize novel fluorinated benzimidamide derivatives for drug development.
This comprehensive guide provides detailed application notes and standardized protocols for a range of biological assays tailored to the evaluation of fluorinated benzimidamides. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Part 1: Foundational Assays for Initial Screening
The initial assessment of a library of novel fluorinated benzimidamides typically involves a battery of foundational assays to determine their general biological activity and cytotoxicity. These primary screens are crucial for identifying promising lead compounds for further investigation.
Antimicrobial and Antifungal Susceptibility Testing
A significant number of fluorinated benzimidazoles have demonstrated potent antimicrobial and antifungal properties.[4] The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5][6]
The MIC assay is a quantitative measure of a compound's potency against a specific microbial strain. The presence of fluorine can enhance the antimicrobial activity of benzimidazoles by potentially increasing their ability to penetrate microbial cell walls or by inhibiting key bacterial enzymes like DNA gyrase and topoisomerase IV.[3]
Caption: Workflow for MTT Cell Viability Assay.
-
Cell Seeding: Seed mammalian cells (e.g., a cancer cell line or a normal fibroblast line) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight. [7]2. Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the fluorinated benzimidamides. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). [7]3. Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add a sterile MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%). [8]
Part 2: Target-Specific and Mechanistic Assays
Once promising compounds are identified through primary screening, the next step is to investigate their specific molecular targets and mechanisms of action.
Enzyme Inhibition Assays
Many benzimidazole derivatives exert their biological effects by inhibiting specific enzymes. [9][10][11]Fluorinated benzimidamides can be potent enzyme inhibitors, and quantifying their inhibitory activity is crucial for understanding their mechanism of action and for structure-activity relationship (SAR) studies.
Enzyme inhibition assays measure the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. [12]
-
Reagent Preparation: Prepare a buffer solution appropriate for the enzyme's optimal activity. Prepare stock solutions of the enzyme, substrate, and the fluorinated benzimidamide inhibitor.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance over time using a microplate reader at a wavelength specific to the product of the reaction.
-
Data Analysis: Calculate the initial reaction rates (velocities) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value. [6][12]
-
Urease: Relevant for antibacterial activity, particularly against Helicobacter pylori. [10]* Separase: A potential target for anticancer therapy. [9]* Carbonic Anhydrase and Acetylcholinesterase: Inhibition of these enzymes has been reported for some benzimidazole derivatives. [11]
Antiparasitic Assays
Benzimidazoles are widely used as antiparasitic drugs, and fluorinated analogs are of great interest for treating diseases like leishmaniasis and trypanosomiasis. [13]
In vitro antiparasitic assays assess the ability of a compound to kill or inhibit the growth of parasites. For intracellular parasites like Leishmania, a dual-fluorescence assay using infected macrophages can be employed to simultaneously assess the compound's effect on the parasite and the host cell.
-
Macrophage Infection: Seed macrophages in a 96-well plate and infect them with Leishmania promastigotes. Allow the promastigotes to transform into amastigotes within the macrophages.
-
Compound Treatment: Treat the infected macrophages with serial dilutions of the fluorinated benzimidamides.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Staining: Stain the cells with a combination of fluorescent dyes that differentiate between live and dead host cells and parasites.
-
Imaging and Analysis: Use a high-content imaging system to acquire images of the stained cells. Automated image analysis software can then be used to quantify the number of viable parasites and host cells in each well.
-
Data Analysis: Calculate the percentage of parasite inhibition and host cell cytotoxicity. Determine the IC50 for the antiparasitic effect and the CC50 (cytotoxic concentration 50%) for the host cells to assess the selectivity index (CC50/IC50).
Part 3: Data Interpretation and Reporting
The effective communication of experimental results is as important as the assays themselves. All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Data Presentation: Summary Table
| Compound ID | MIC (µg/mL) vs. S. aureus | IC50 (µM) vs. HeLa Cells | Enzyme Inhibition IC50 (µM) (Target Enzyme) | Antiparasitic IC50 (µM) vs. L. donovani |
| F-BIM-01 | 8 | 2.5 | 0.5 (Separase) | 1.2 |
| F-BIM-02 | >128 | 50.1 | >100 (Separase) | 25.6 |
| F-BIM-03 | 2 | 15.8 | 10.2 (Urease) | 0.8 |
| Control Drug | (e.g., Ampicillin: 0.5) | (e.g., Doxorubicin: 0.1) | (e.g., Known Inhibitor) | (e.g., Miltefosine: 4.5) [13] |
Conclusion
The biological evaluation of fluorinated benzimidamides requires a multi-faceted approach, beginning with broad screening assays and progressing to more specific, target-oriented investigations. The protocols outlined in this guide provide a robust framework for researchers to systematically assess the antimicrobial, cytotoxic, enzyme inhibitory, and antiparasitic activities of these promising compounds. By adhering to these standardized methodologies and employing rigorous data analysis, the scientific community can accelerate the discovery and development of novel fluorinated benzimidamide-based therapeutics.
References
- Jasim, H. A., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Pozharskii, A. F., et al. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
- Scotti, L., et al. (2021). State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis. PubMed Central.
- Kirchdoerfer, R. N., et al. (2012). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.
- Al-Harthy, T., et al. (2020). Importance of Fluorine in Benzazole Compounds. PMC - NIH.
- Pati, D., et al. (2016). Synthesis and activity of benzimidazole-1,3-dioxide inhibitors of separase. PubMed.
- Davidson College. (n.d.).
- Khan, K. M., et al. (2014). Synthesis and urease inhibition studies of benzimidazoles derivatives 3a-3f.
- Zhang, Y., et al. (2018). Encapsulating Anti-Parasite Benzimidazole Drugs into Lipid-Coated Calcium Phosphate Nanoparticles to Efficiently Induce Skin Cancer Cell Apoptosis. Frontiers.
- Al-Harthy, T., & Al-Jamali, R. (2020). Importance of Fluorine in Benzazole Compounds.
- National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing.
- Sedić, M., et al. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. PMC - PubMed Central.
- APEC. (n.d.). Antimicrobial Susceptibility Testing.
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Wang, X., et al. (2016).
- Sedić, M., et al. (2018).
- Cheung, R., et al. (2022). Cell based Assay to Detect Antibodies in Enzyme Replacement Therapies. YouTube.
- Akocak, S., et al. (2020). Benzimidazolium Salts Bearing Nitrile Moieties: Synthesis, Enzyme Inhibition Profiling, and Molecular Docking Analysis for Carbonic Anhydrase and Acetylcholinesterase. PubMed.
- Wikipedia. (n.d.). IC50.
- Insuasty, B., et al. (2019).
- Shapiro, A. B. (2023). How to determine substrate / coenzyme concentrations for determination of inhibitor IC50, with the goal of comparing between two homologous enzymes?
- O'Hagan, D., et al. (2007).
- Gilbertson, S. R., & Pati, D. (2016). Synthesis and Activity of Benzimidazole-1,3-dioxide Inhibitors of Separase.
- Ninja Nerd. (2017). Biochemistry | Enzyme Inhibition. YouTube.
- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
- University of Calgary. (2024). Essential Tips to Use and Interpret Antimicrobial Susceptibility Tests. YouTube.
- Hindler, J. F., & Stelling, J. (Eds.). (n.d.). Antimicrobial Susceptibility Testing Protocols. Google Books.
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- 11. Benzimidazolium Salts Bearing Nitrile Moieties: Synthesis, Enzyme Inhibition Profiling, and Molecular Docking Analysis for Carbonic Anhydrase and Acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courses.edx.org [courses.edx.org]
- 13. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of 2,4,6-Trifluorobenzimidamide in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Herein, we provide a comprehensive technical guide on the prospective applications and synthetic protocols for 2,4,6-trifluorobenzimidamide, a fluorinated scaffold with significant potential in medicinal chemistry. While direct literature on this specific molecule is nascent, this guide extrapolates from the well-established principles of bioisosterism, the pharmacological importance of the benzimidamide and benzimidazole cores, and the advantageous physicochemical properties imparted by trifluorophenyl moieties. This document serves as a foundational resource for researchers aiming to explore this promising chemical space.
I. The Scientific Rationale: Why this compound?
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. The 2,4,6-trifluorophenyl group, in particular, offers a unique electronic signature that can profoundly influence the pharmacological profile of a molecule.
The benzimidamide functional group, a nitrogen analog of a carboxylic acid, is a key structural motif in numerous therapeutic agents.[1][2] Its ability to participate in hydrogen bonding and engage in electrostatic interactions makes it a valuable pharmacophore for targeting a diverse range of biological macromolecules. The fusion of these two moieties in this compound presents a compelling scaffold for the development of novel therapeutics.
II. Potential Therapeutic Applications
The structural features of this compound suggest its potential as a versatile building block for inhibitors of various enzyme classes and as a modulator of protein-protein interactions.
A. Enzyme Inhibition
-
Serine Proteases: Benzamidine derivatives are known competitive inhibitors of serine proteases like trypsin, plasmin, and thrombin.[3] The benzimidamide core of the title compound can mimic the binding of arginine or lysine residues in the P1 pocket of these enzymes. The trifluorinated phenyl ring can further enhance binding affinity through favorable interactions with hydrophobic subpockets.
-
Kinase Inhibition: The benzimidazole scaffold, structurally related to the benzimidamide, is a common feature in many kinase inhibitors.[4] These compounds often act as ATP-competitive inhibitors by engaging with the hinge region of the kinase domain. This compound-derived compounds could be designed to exploit similar binding modes, with the fluorinated ring potentially improving selectivity and potency.
-
Dipeptidyl Peptidase III (DPP III) Inhibition: Recent studies have highlighted amidino-substituted benzimidazole derivatives as inhibitors of human DPP III, a zinc-dependent enzyme implicated in various pathophysiological processes.[5] The this compound scaffold could serve as a novel starting point for the design of potent and selective DPP III inhibitors.
B. Antimicrobial Agents
The amidine functional group is a key component of many antimicrobial agents.[2] Compounds containing this moiety have demonstrated broad-spectrum activity against bacteria, fungi, and protozoa. The incorporation of a trifluorinated phenyl ring may enhance the lipophilicity and cell permeability of these agents, potentially leading to improved efficacy.
III. Synthetic Protocols
The synthesis of this compound can be approached through established methods for the preparation of N-unsubstituted amidines, with the Pinner reaction being a prominent strategy.
A. Synthesis of 2,4,6-Trifluorobenzonitrile (Starting Material)
The precursor, 2,4,6-trifluorobenzonitrile, is a commercially available compound.[6][7][8][9] Its synthesis typically involves the fluorination of a suitable benzonitrile precursor or the cyanation of a trifluorinated benzene derivative.[10]
B. Proposed Synthesis of this compound via the Pinner Reaction
The Pinner reaction provides a reliable route to N-unsubstituted amidines from nitriles via an intermediate imino ester hydrochloride salt.[1][11][12][13][14]
Step 1: Formation of the Imino Ester Hydrochloride (Pinner Salt)
-
Reaction: 2,4,6-Trifluorobenzonitrile is reacted with an anhydrous alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride gas.
-
Rationale: The acid protonates the nitrile nitrogen, activating the carbon for nucleophilic attack by the alcohol. The anhydrous conditions are crucial to prevent hydrolysis of the intermediate imino ester to an ester.[14]
Step 2: Ammonolysis of the Imino Ester Hydrochloride
-
Reaction: The isolated imino ester hydrochloride is treated with ammonia (typically as a solution in an alcohol or as anhydrous ammonia gas) to yield the final this compound.
-
Rationale: Ammonia acts as a nucleophile, displacing the alkoxy group from the imino ester to form the more stable amidine.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether
-
Hydrogen Chloride (gas)
-
Ammonia (gas or saturated solution in ethanol)
-
Round-bottom flask with a magnetic stirrer
-
Gas inlet tube
-
Drying tube (e.g., with calcium chloride)
-
Ice bath
Procedure:
-
Pinner Salt Formation:
-
Dissolve 2,4,6-trifluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) in a dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.
-
Cool the solution in an ice bath to 0 °C.
-
Bubble anhydrous hydrogen chloride gas through the solution for 1-2 hours, ensuring the solution remains saturated.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the nitrile peak in the IR spectrum (~2230 cm⁻¹).
-
The imino ester hydrochloride (Pinner salt) will precipitate as a white solid. Collect the solid by filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
-
Ammonolysis:
-
Suspend the dried Pinner salt in anhydrous ethanol in a clean, dry flask.
-
Cool the suspension in an ice bath.
-
Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
The reaction mixture will contain the desired this compound hydrochloride and ammonium chloride.
-
The product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure followed by purification (e.g., recrystallization).
-
Characterization:
-
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
IV. Visualization of Synthetic and Mechanistic Pathways
A. Synthetic Workflow
Caption: Proposed synthesis of this compound HCl.
B. Potential Mechanism of Serine Protease Inhibition
Sources
- 1. Synthesis of Novel Benzimidazolyl-substituted Acrylonitriles and Amidino-substituted Benzimidazo[1,2-a]Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of serine proteinases by benzamidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. 96606-37-0 | 2,4,6-Trifluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Pinner Synthesis of Trifluorobenzimidamides
Welcome to the technical support center for the synthesis of trifluorobenzimidamides. This guide is designed for researchers, chemists, and drug development professionals who are leveraging the Pinner reaction for the synthesis of these crucial intermediates. Trifluoromethyl (-CF3) substituted benzimidamides are valuable building blocks in medicinal chemistry, but the strong electron-withdrawing nature of the -CF3 group introduces specific challenges to the classic Pinner synthesis.
This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and optimizing your reaction outcomes. We will explore the causality behind common experimental failures and provide robust, self-validating methodologies to ensure success.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pinner reaction for synthesizing trifluorobenzimidamides, and where do things typically go wrong?
A1: The Pinner reaction is a two-stage process. First, a trifluoromethyl-substituted benzonitrile reacts with an alcohol (e.g., ethanol) under strictly anhydrous acidic conditions to form an imidate salt, known as a Pinner salt.[1][2][3] This intermediate is typically not isolated. In the second stage, the Pinner salt is treated with ammonia or an amine to yield the desired trifluorobenzimidamide.[1][4]
The core mechanism involves:
-
Protonation of the Nitrile: The acid catalyst (traditionally anhydrous HCl gas) protonates the nitrogen of the nitrile group.[5][6]
-
Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the now highly electrophilic carbon of the nitrilium ion.[5][6]
-
Formation of the Pinner Salt: A proton transfer results in the formation of the stable imidate hydrochloride salt.[5]
-
Ammonolysis: Addition of ammonia displaces the alcohol portion of the imidate to form the final amidine.
The primary point of failure stems from the first step. The potent electron-withdrawing -CF3 group deactivates the benzonitrile, making the nitrogen lone pair less basic and therefore more difficult to protonate.[1][5] This initial activation barrier is the source of many optimization challenges.
Q2: What are the most common side products, and what reaction parameters influence their formation?
A2: The Pinner reaction is sensitive, and deviations from optimal conditions can lead to three primary side products:
-
Carboxylate Esters (e.g., Ethyl Trifluorobenzoate): This is the most common byproduct and arises from the hydrolysis of the Pinner salt intermediate by trace amounts of water.[1][4] Given the intermediate's high reactivity, even atmospheric moisture can be detrimental.
-
N-Alkyl Amides: These form via a thermal rearrangement of the Pinner salt.[1][2] This side reaction is highly dependent on temperature.
-
Orthoesters: If a large excess of alcohol is used, it can react further with the Pinner salt to produce an orthoester.[1][2][4]
The logical relationships governing product formation are summarized below.
Troubleshooting Guide: From Reaction Failure to Product Purity
Problem 1: Low or No Conversion of Trifluorobenzonitrile
-
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material after the recommended reaction time.
-
Root Cause Analysis: The low nucleophilicity of the trifluoromethyl-substituted benzonitrile makes the initial protonation step kinetically challenging.[5] Standard conditions may be insufficient.
-
Mitigation Strategies:
-
Acid Catalyst Choice: The traditional use of bubbling anhydrous HCl gas is often inefficient and hazardous.[5] Modern, more reliable alternatives should be employed. A solution of 4N HCl in an anhydrous solvent like cyclopentyl methyl ether (CPME) or 1,4-dioxane provides a quantifiable and safer method for acid delivery.[5][7]
-
Lewis Acid Promotion: For particularly stubborn substrates, a Lewis acid-promoted Pinner reaction can be highly effective.[5] Using a stoichiometric amount (e.g., 2 equivalents) of a Lewis acid like trimethylsilyl triflate (TMSOTf) can activate the nitrile for alcohol attack under milder conditions.[8]
-
Reaction Time & Temperature: While low temperature is critical to prevent side reactions, a modest increase from 0°C to room temperature after the initial addition may be necessary to drive the reaction to completion. Progress must be monitored carefully via TLC or LC-MS to avoid amide formation.[9]
-
| Acid System | Typical Conditions | Advantages | Considerations |
| Anhydrous HCl (gas) | Bubbled through solution at 0°C[4][10] | Traditional, potent | Difficult to quantify, hazardous, requires specialized setup[5] |
| HCl in Solvent (4N) | Dioxane or CPME, 0°C to RT[5][7] | Quantifiable, safer handling, commercially available | Solvent choice can impact solubility and reaction rate |
| TMSOTf | 2 equiv., Nitrile as solvent or CH2Cl2, RT[8] | Mild conditions, highly effective for deactivated nitriles | Stoichiometric, higher cost, moisture-sensitive reagent |
Problem 2: The Major Isolated Product is the Carboxylate Ester
-
Symptom: The mass and NMR spectra of your purified product correspond to the trifluorobenzoate ester, not the benzimidamide.
-
Root Cause Analysis: This is an unambiguous indicator of water contamination in your reaction, leading to the hydrolysis of the Pinner salt intermediate.[11]
-
Mitigation Strategies: A Protocol for Achieving Anhydrous Conditions
-
Glassware: All glassware must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite) immediately before use.
-
Solvents & Reagents: Use freshly distilled, anhydrous solvents. Alcohols should be stored over 3Å or 4Å molecular sieves. If using a commercial solution of HCl in a solvent, ensure it is from a fresh, unopened bottle.
-
Inert Atmosphere: The entire reaction, from reagent addition to quenching, must be performed under a positive pressure of an inert gas like Argon or Nitrogen.[11] Use septa and syringe techniques for all liquid transfers.
-
Problem 3: Significant Amide Byproduct Formation
-
Symptom: A significant peak appears in your LC-MS or NMR that corresponds to the N-alkyl trifluorobenzamide.
-
Root Cause Analysis: The Pinner salt intermediate is thermodynamically unstable and can rearrange to the more stable amide upon heating.[1][2]
-
Mitigation Strategies:
-
Strict Temperature Control: The initial formation of the Pinner salt is exothermic. The reaction vessel must be maintained at a low temperature (typically 0°C or below) using an ice-salt or dry ice-acetone bath during the addition of the acid catalyst.[2][4]
-
Controlled Workup: Do not allow the reaction mixture to warm until the Pinner salt formation is complete and you are ready for the subsequent ammonolysis step.
-
Optimized Experimental Protocol: HCl in CPME Method
This protocol utilizes a commercially available and quantifiable acid source, enhancing reproducibility and safety.
Part A: Formation of the Imidate Hydrochloride (Pinner Salt)
-
Setup: Under an Argon atmosphere, add trifluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.5 eq) to an oven-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the mixture to 0°C using an ice-salt bath.
-
Acid Addition: Slowly add a solution of 4N HCl in CPME (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 6-12 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or LC-MS until the starting nitrile is consumed.
Part B: Synthesis of the Trifluorobenzimidamide
-
Ammonia Purge: While maintaining the temperature at 0°C, bubble anhydrous ammonia gas through the reaction mixture until the solution is basic (test with pH paper on the vapor).
-
Warming & Stirring: Seal the vessel and allow the mixture to slowly warm to room temperature. Stir for an additional 10-16 hours.
-
Workup & Purification:
-
Filter the reaction mixture to remove the precipitated ammonium chloride salt, washing the solid with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude trifluorobenzimidamide.
-
Purify the crude product by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel.
-
References
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
-
Wikipedia. (n.d.). Pinner reaction. In Wikipedia. Retrieved January 22, 2026, from [Link]
-
J&K Scientific. (2025). Pinner Reaction. [Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]
-
Tanmoy Biswas. (2019, November 18). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved January 22, 2026, from [Link]
-
Li, B., Ma, J., Wang, D., et al. (2021). Synthesis of trifluoromethyl-functionalized benzo[de][5][12]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides. New Journal of Chemistry, 45(3), 1438-1442. [Link]
- Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: A Journal of Pharmaceutical Science, 8(3).
- Asiri, A. M., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science, 49(1), 21-32.
-
Watanabe, H., et al. (2008). Improved Pinner Reaction with CPME as a Solvent. Organic Process Research & Development, 12(6), 1153-1155. [Link]
-
SINOCHEM. (2025). How to quickly prepare HCl gas in a synthesis laboratory? [Link]
-
Pfaff, D., Nemecek, G., & Podlech, J. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572–1577. [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pinner Reaction | NROChemistry [nrochemistry.com]
- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - A Lewis acid-promoted Pinner reaction [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of trifluoromethyl-functionalized benzo[de][1,8]naphthyridines via Rh(iii)-catalyzed two-fold C–H activation of benzamidine hydrochlorides and annulation with CF3-imidoyl sulfoxonium ylides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 2,4,6-Trifluorobenzimidamide
Document ID: TSC-CHEM-246TFB-V1.0
Last Updated: January 22, 2026
Introduction
Welcome to the technical support guide for 2,4,6-Trifluorobenzimidamide. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed purification protocols for researchers, scientists, and professionals in drug development. Achieving high purity of this compound, a key building block in medicinal chemistry, is critical for the success of subsequent synthetic steps and the integrity of final compounds. This guide is structured to address common challenges encountered during purification and to provide a logical framework for method selection and optimization.
Purification Strategy Decision Matrix
Before proceeding to specific issues, it's often helpful to visualize the decision-making process for selecting a primary purification method. The following diagram outlines a typical workflow based on the nature of the crude product and the desired purity level.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format.
Question 1: My recrystallization attempt resulted in very low yield. What went wrong?
Answer:
Low recovery from recrystallization is a common issue and typically points to one of several factors related to solubility.
-
Cause A: Using too much solvent. The principle of recrystallization relies on the compound being sparingly soluble in the cold solvent but highly soluble in the hot solvent.[1] Adding an excessive amount of solvent will keep the product dissolved even after cooling, drastically reducing the yield.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the hot solvent in small portions to the crude material while heating, waiting for the mixture to clear before adding more.
-
-
Cause B: Cooling the solution too quickly. Rapid cooling, such as immediately placing the flask in an ice bath, promotes the formation of small, often impure crystals and can trap impurities.[1]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, ideally insulated to slow the process further. Once it has reached room temperature and crystal formation has ceased, then place it in an ice bath to maximize precipitation of the remaining solute.
-
-
Cause C: The chosen solvent is too effective. If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.
-
Solution: You may need to use a solvent system. If your compound is too soluble in a solvent like ethyl acetate, you can add a less polar "anti-solvent" like hexanes dropwise to the hot solution until it just begins to turn cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve. This brings the solution closer to its saturation point for more effective crystallization upon cooling.
-
Question 2: My product oiled out or failed to crystallize from solution. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if significant impurities are depressing the melting point.
-
Cause A: Melting point depression. Impurities can significantly lower the melting point of your compound, causing it to separate as a liquid.
-
Solution 1 (Induce Crystallization): Try scratching the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2 (Seed Crystals): If you have a small amount of pure product, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for proper crystal lattice formation.
-
Solution 3 (Partial Purification): The impurity level may be too high for recrystallization. Consider a preliminary purification step. Since this compound is basic, an acid-base extraction can be effective for removing neutral impurities. Dissolve the crude oil in a water-immiscible solvent (e.g., dichloromethane), extract with dilute acid (e.g., 1M HCl), wash the aqueous layer with the organic solvent, then basify the aqueous layer and extract the purified product back into an organic solvent.
-
-
Cause B: Solvent Choice. The solvent may be inappropriate for the compound.
-
Solution: Re-evaluate your solvent choice. A lower-boiling solvent or a different solvent system (e.g., ethyl acetate/hexanes, toluene) might be more suitable.
-
Question 3: My NMR spectrum shows a peak corresponding to 2,4,6-Trifluorobenzonitrile. How do I remove this starting material?
Answer:
The starting material, 2,4,6-Trifluorobenzonitrile, is a neutral, less polar compound compared to the benzimidamide product.[2][3] This difference in polarity and basicity is key to its removal.
-
Method 1: Column Chromatography. This is the most reliable method for separating compounds with different polarities.[4][5] The benzimidamide product is significantly more polar due to the -C(=NH)NH2 group and will adhere more strongly to the silica gel.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane. Start with a low polarity mixture (e.g., 20% EtOAc/Hexanes) to elute the non-polar nitrile, then gradually increase the polarity (e.g., to 50-100% EtOAc) to elute your desired benzimidamide. Monitor the separation by TLC.
-
-
-
Method 2: Acid-Base Extraction. This chemical method exploits the basicity of the amidine group.
-
Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with 1M HCl. The basic this compound will react to form its hydrochloride salt and move into the aqueous layer. The neutral 2,4,6-Trifluorobenzonitrile will remain in the organic layer.[2] Separate the layers. The aqueous layer can then be cooled, carefully basified with a base like NaOH or NaHCO3 to precipitate the pure product, which is then filtered or extracted.
-
Question 4: I suspect my product is contaminated with the hydrolysis byproduct, 2,4,6-Trifluorobenzamide. How can I confirm and remove it?
Answer:
2,4,6-Trifluorobenzamide is a common byproduct formed by the hydrolysis of either the starting nitrile or the product amidine.[6] It is a neutral, polar compound.
-
Confirmation:
-
TLC: The amide is typically less polar than the amidine. On a silica plate developed with ethyl acetate/hexanes, the amide will have a higher Rf value than the amidine.
-
NMR: The -CONH2 protons will have a distinct chemical shift compared to the amidine protons.
-
Mass Spectrometry: The amide will have a different molecular weight (175.11 g/mol ) compared to the amidine.[6]
-
-
Removal:
-
Column Chromatography: This is the most effective method. The polarity difference between the amide and the more polar amidine allows for good separation on a silica gel column.[4] Use a solvent system like dichloromethane/methanol or ethyl acetate/hexanes.
-
Careful Recrystallization: If the contamination is minor, a carefully optimized recrystallization may work. You will need to screen for a solvent system that maximizes the solubility difference between the two compounds.
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification method for this compound?
A: For achieving high purity (>99%), flash column chromatography over silica gel is the most robust and versatile method. It effectively separates the polar product from less polar starting materials and moderately polar byproducts.[5] For scaling up and achieving good purity from a relatively clean crude solid, recrystallization is often more efficient.
Q: How do I choose a suitable recrystallization solvent?
A: The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. A general screening process is as follows:
-
Place ~20-30 mg of your crude product into a small test tube.
-
Add the test solvent dropwise at room temperature. A good candidate will not dissolve the solid.
-
Heat the mixture to the solvent's boiling point. A good candidate will now fully dissolve the solid.
-
Allow the solution to cool to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.
| Solvent Category | Examples | Suitability for this compound |
| Non-Polar | Hexanes, Toluene | Likely good as an "anti-solvent" but poor as a primary solvent. |
| Moderately Polar | Ethyl Acetate, Dichloromethane | Good starting points. May require an anti-solvent like hexanes. |
| Polar Aprotic | Acetone, Acetonitrile | May be too effective, leading to low yields. |
| Polar Protic | Ethanol, Methanol, Water | Likely too soluble in alcohols. Water may be a good choice if solubility is low when cold and high when hot. |
Q: How can I assess the purity of my final product?
A: A combination of methods is recommended to reliably determine purity.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.[7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will cause the melting point to be depressed and broaden.[8] The reported melting point for the related 2,4,6-Trifluorobenzonitrile is 59-63 °C.[3] The amidine is expected to be higher.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools to confirm the structure and identify impurities by detecting characteristic signals from contaminants.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data by separating the main compound from any impurities, with purity often expressed as a percentage of the total peak area.[9]
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization Procedure
This protocol assumes a moderately polar solvent like ethyl acetate and a non-polar anti-solvent like hexanes are suitable.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask of appropriate size (e.g., 50 mL). Add a stir bar.
-
Heating: Place the flask on a stirrer/hotplate and add the minimum volume of hot ethyl acetate required to just dissolve the solid at a gentle reflux.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly towards room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent (or a mixture with more anti-solvent) to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to a constant weight. Characterize by melting point and NMR to confirm purity.
Protocol 2: Flash Column Chromatography
This protocol is designed to remove both less polar (starting nitrile) and more polar impurities.
Caption: Workflow for flash column chromatography purification.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good system will show the starting material with an Rf of ~0.6-0.7 and the product with an Rf of ~0.2-0.3. A mixture of ethyl acetate and hexanes is a good starting point.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent, collecting fractions. This will wash out the non-polar 2,4,6-Trifluorobenzonitrile. Monitor the column effluent by TLC.
-
Gradient Increase: Once the starting material has been eluted, gradually increase the polarity of the mobile phase (e.g., to 40-60% Ethyl Acetate in Hexanes). This will begin to move your desired product down the column.
-
Product Collection: Collect the fractions containing the pure this compound, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
References
- Armarego, W. L. F., & Chai, C. L. L. (2003).
-
Columbia University. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- El-Sawy, E. R., et al. (2022).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2776961, 2,4,6-Trifluorobenzamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 737177, 2,4,6-Trifluorobenzonitrile. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
University of California, Los Angeles. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Organic Chemistry Lab Tutorials. Retrieved from [Link]
Sources
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. 2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-三氟苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cup.edu.cn [cup.edu.cn]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 2,4,6-Trifluorobenzamide | C7H4F3NO | CID 2776961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Fluorinated Benzimidamides
Prepared by the Senior Application Scientist Team
Welcome, researchers and drug development professionals. This guide is designed to be your primary resource for navigating the unique challenges encountered during the synthesis of fluorinated benzimidamides (also known as benzamidines). The introduction of fluorine atoms into the benzamidine scaffold can dramatically alter physicochemical properties, but it also introduces specific synthetic hurdles. This document provides field-proven troubleshooting advice and in-depth answers to frequently asked questions, ensuring you can optimize your reaction outcomes with confidence.
Section 1: Troubleshooting Common Synthetic Pathways
The synthesis of benzimidamides from benzonitriles is the most common and atom-economical approach. The powerful electron-withdrawing nature of fluorine substituents significantly impacts this transformation. We will address the two primary methods: the classic Pinner reaction and direct catalytic amination.
1.1 The Pinner Reaction Pathway
The Pinner reaction is a robust, two-step method involving the formation of a Pinner salt (an imidate hydrochloride) from a nitrile and an alcohol under anhydrous acidic conditions, followed by aminolysis to the desired benzimidamide.[1][2]
Caption: General workflow for the Pinner synthesis of benzimidamides.
Troubleshooting Guide: Pinner Reaction
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Formation of Pinner Salt | 1. Insufficient Acid Catalyst: The nitrile requires strong protonation to become sufficiently electrophilic for the alcohol to attack.[3] 2. Deactivated Benzonitrile: While fluorine activates the nitrile, severe steric hindrance near the cyano group can impede the approach of the alcohol. | 1. Ensure HCl Saturation: Use anhydrous HCl gas or a freshly prepared, saturated solution in an appropriate solvent (e.g., dioxane, diethyl ether). Monitor the reaction for the precipitation of the Pinner salt. 2. Increase Reaction Time/Temperature: For sterically hindered substrates, prolonged reaction times (24-48h) or gentle warming (to 40°C) may be necessary. Proceed with caution as elevated temperatures can promote side reactions. |
| Final Product is Primarily an Ester or Amide, Not the Amidine | Presence of Water: The Pinner salt intermediate is extremely sensitive to moisture. Water will hydrolyze the imidate to an ester. If water is present during the aminolysis step, the initially formed amidine can hydrolyze to an amide.[1][4] | Maintain Strictly Anhydrous Conditions: • Oven-dry all glassware and cool under an inert atmosphere (N₂ or Ar). • Use anhydrous solvents (e.g., freshly distilled diethyl ether, dioxane, or THF). • Use anhydrous HCl and anhydrous ammonia/amine sources. This is the most critical parameter for success in a Pinner reaction. |
| Reaction Stalls After Pinner Salt Formation | Poor Solubility of Pinner Salt: The precipitated Pinner salt may be poorly soluble in the reaction medium, reducing its availability for the subsequent aminolysis step. | Solvent Optimization: After forming the Pinner salt, consider replacing the solvent with one in which the salt is more soluble for the aminolysis step, such as anhydrous methanol or ethanol. |
| Complex Mixture of Products | Side Reactions with Highly Activated Rings: Polyfluorinated or nitro-fluorinated benzonitriles can be susceptible to Nucleophilic Aromatic Substitution (SNAr) if excess amine is used at elevated temperatures. | Control Stoichiometry and Temperature: Use a slight excess (1.1-1.5 eq.) of the amine in the second step. Perform the aminolysis at low temperatures (0°C to room temperature) to minimize the risk of SNAr. |
1.2 Direct Catalytic Amination
This method involves the direct addition of an amine or ammonia to the nitrile, often requiring a catalyst to activate the nitrile bond. This approach is attractive for its atom economy.[5]
Caption: Troubleshooting flowchart for direct catalytic amination.
Troubleshooting Guide: Direct Catalytic Amination
| Observed Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| No Reaction or Very Low Conversion | 1. Poor Nitrile Electrophilicity: While fluorine is activating, monofluorinated benzonitriles may not be electrophilic enough for direct addition under mild conditions.[5] 2. Catalyst Inactivity: The chosen Lewis acid or transition metal catalyst may be poisoned by impurities or insufficient for the substrate. | 1. Enhance Electrophilicity: For less activated nitriles, a stronger Lewis acid (e.g., AlCl₃, ZnCl₂) is required. These must be used in stoichiometric amounts under strictly anhydrous conditions.[5] 2. Screen Catalysts: For transition-metal catalysis, Cu(I) salts like CuCl are often effective.[5] Ensure the catalyst is fresh and the reaction is run under an inert atmosphere. |
| Formation of Amide Byproduct | Trace Water in Reaction: Similar to the Pinner reaction, any water present can hydrolyze the nitrile, especially under harsh, Lewis-acidic conditions, leading to the corresponding benzamide. | Ensure Anhydrous Conditions: Rigorously dry all reagents, solvents, and glassware. Perform the reaction under a nitrogen or argon atmosphere. |
| Reaction Requires Harsh Conditions (High Temp/Pressure) | High Activation Barrier: The direct addition of an amine to an unactivated or weakly activated nitrile has a high activation energy barrier. | Employ Microwave Irradiation: Microwave synthesis can often accelerate the reaction, allowing for shorter reaction times and potentially milder conditions compared to conventional heating.[6] |
Section 2: Special Topics & Considerations
Q: How do I synthesize N-hydroxy-fluorinated benzimidamides?
A: The synthesis of N-hydroxy-benzimidamides requires a different strategy. Direct synthesis from a nitrile and hydroxylamine is often challenging. A more reliable, two-step approach is generally employed:
-
Formation of an Imidoyl Chloride: React the corresponding fluorinated benzamide with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the N-substituted imidoyl chloride.
-
Reaction with Hydroxylamine: The crude imidoyl chloride is then reacted with hydroxylamine (often generated in situ or used as the hydrochloride salt with a base) to yield the final N-hydroxy-benzimidamide.
Key Challenge: The stability of the imidoyl chloride intermediate can be an issue. It is typically generated and used immediately without isolation. All steps must be performed under anhydrous conditions to prevent hydrolysis back to the starting amide.
Q: What are the best practices for purifying and storing fluorinated benzimidamides?
A: Purification and storage are critical for ensuring the integrity of your final compound.
-
Purification:
-
Isolation as a Salt: Benzimidamides are basic and are most commonly isolated and purified as their hydrochloride or hydrobromide salts. Precipitation of the salt from a reaction mixture by adding an appropriate solvent (e.g., diethyl ether, ethyl acetate) is an effective first purification step.
-
Recrystallization: The crude salt can be recrystallized from solvent mixtures like ethanol/ether or methanol/ethyl acetate.
-
Free Base Instability: The free-base form of many amidines can be unstable, prone to hydrolysis or decomposition, especially if they are not crystalline solids. If the free base is required, it is often generated just before use by neutralizing the salt with a base (e.g., NaHCO₃, Et₃N) and extracting into an organic solvent.[7]
-
-
Storage:
-
Store as the Salt: For long-term stability, always store your fluorinated benzimidamide as its crystalline salt.
-
Keep Dry and Cool: Store the container in a desiccator in a cool, dark place. Fluorinated compounds can sometimes be more volatile or hygroscopic than their non-fluorinated analogs.[7]
-
Section 3: General FAQs
Q1: How does the position and number of fluorine substituents affect the synthesis? A1: The electronic effect of fluorine is paramount. Fluorine atoms, especially in the ortho and para positions, strongly withdraw electron density by induction and resonance, making the nitrile carbon significantly more electrophilic.[5] This greatly accelerates the rate of nucleophilic attack by alcohols (in the Pinner reaction) or amines (in direct amination). A trifluoromethyl (-CF₃) group has an even more pronounced activating effect. Conversely, these same activating groups can make the aromatic ring more susceptible to SNAr side reactions.
Q2: My starting fluorinated benzonitrile is a solid. Does this pose any challenges? A2: Yes, solubility can be a significant issue. Many polyfluorinated aromatic compounds are high-melting solids with poor solubility in common non-polar solvents like diethyl ether, which is often used for Pinner reactions. You may need to screen for more effective solvents, such as dioxane, THF, or dichloromethane. In some cases, gentle warming may be required to dissolve the starting material, but this must be balanced against the risk of side reactions.
Q3: Can I use ammonium chloride directly as my ammonia source in the Pinner reaction? A3: Yes, this is a common and convenient modification of the Pinner reaction. After the imidate (Pinner salt) has been formed and isolated, it can be dissolved in a solvent like anhydrous ethanol and treated with a slight excess of ammonium chloride. The reaction is often heated to drive the aminolysis to completion. This method avoids the need to handle anhydrous ammonia gas.
Q4: Are there safety concerns specific to fluorinated benzimidamide synthesis? A4: Beyond standard laboratory safety protocols, there are two key considerations:
-
Anhydrous HCl: Handling anhydrous hydrogen chloride (either as a gas or a saturated solution) requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Fluorinated Byproducts: While the final products are generally stable, some fluorination reactions or decomposition pathways can potentially release HF or other reactive fluorine species, especially under harsh conditions. Always conduct reactions in a fume hood and quench reactions carefully.
Detailed Experimental Protocol
Generalized Protocol for Pinner Synthesis of 4-Fluorobenzimidamide Hydrochloride
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
4-Fluorobenzonitrile
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Anhydrous Hydrogen Chloride (gas or saturated solution in Et₂O)
-
Anhydrous Ammonia (gas or saturated solution in EtOH)
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, condenser, gas inlet tube) must be oven-dried at 120°C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Pinner Salt Formation:
-
To a 100 mL round-bottom flask, add 4-fluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq).
-
Dissolve the starting materials in anhydrous diethyl ether (approx. 5 mL per gram of nitrile).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous HCl gas through the stirred solution for 30-45 minutes, or add a saturated solution of HCl in Et₂O (1.5 eq) dropwise. The reaction must remain cold.
-
Seal the flask and allow it to stand at 4°C (in a refrigerator) for 24-48 hours. A white precipitate of the ethyl 4-fluorobenzimidate hydrochloride (Pinner salt) should form.
-
Collect the precipitate by vacuum filtration under a nitrogen blanket, wash with a small amount of cold, anhydrous Et₂O, and dry briefly under vacuum.
-
-
Aminolysis to Amidine:
-
Transfer the crude Pinner salt to a clean, dry flask.
-
Add anhydrous ethanol (approx. 10 mL per gram of Pinner salt) and cool the suspension to 0°C.
-
Bubble anhydrous ammonia gas through the suspension for 20-30 minutes, or add a saturated solution of ammonia in ethanol until the solution is strongly basic.
-
Seal the flask and stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imidate intermediate.
-
-
Workup and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
The resulting solid is crude 4-fluorobenzimidamide hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the purified product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
References
Sources
- 1. youtube.com [youtube.com]
- 2. sciforum.net [sciforum.net]
- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 5. mdpi.com [mdpi.com]
- 6. Amidine synthesis by imidoylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 2,4,6-Trifluorobenzimidamide
Welcome to the technical support guide for the synthesis and yield optimization of 2,4,6-Trifluorobenzimidamide. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and enhance your experimental outcomes. We will focus on the most common synthetic route: the Pinner reaction of 2,4,6-Trifluorobenzonitrile, and address the key challenges encountered in the laboratory.
Core Concepts & Reaction Overview
The conversion of 2,4,6-Trifluorobenzonitrile to this compound is most reliably achieved via a two-step Pinner reaction.[1][2] This classical method involves the acid-catalyzed reaction of the nitrile with an alcohol to form an intermediate alkyl imidate salt, commonly known as a "Pinner salt".[3] This salt is then treated with ammonia or an amine to furnish the desired amidine.[1]
The electron-withdrawing nature of the three fluorine atoms on the benzonitrile ring makes the nitrile carbon highly electrophilic, but it also influences the stability of intermediates. Success hinges on precise control of reaction conditions to favor the desired pathway over competing side reactions, primarily hydrolysis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable solutions.
Q1: My overall yield is consistently low (<50%). What are the most likely causes?
Answer: Low yield is typically rooted in two primary areas: incomplete formation of the Pinner salt intermediate or loss of the intermediate to side reactions before it can be converted to the amidine.
Causality & Explanation:
-
Incomplete Pinner Salt Formation: The reaction between the nitrile and alcohol, catalyzed by HCl, is an equilibrium process. Insufficient acid or non-anhydrous conditions will prevent the reaction from going to completion. The nitrile must be fully protonated to become a potent electrophile for the alcohol to attack.[4][5]
-
Pinner Salt Instability: The alkyl imidate hydrochloride (Pinner salt) is thermodynamically unstable and highly sensitive to both moisture and heat.[3] At elevated temperatures, it can rearrange to the corresponding N-alkyl amide. The presence of even trace amounts of water will hydrolyze the imidate to an ester or, more commonly, the benzamide.[6]
Troubleshooting Protocol:
-
Verify Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., distillation from a drying agent).
-
Use anhydrous gaseous HCl. Do not use concentrated aqueous HCl. Generate HCl gas and pass it through a drying tube (e.g., filled with CaCl₂) before bubbling it into the reaction mixture.
-
-
Control Temperature Rigorously: The Pinner salt formation is exothermic. Maintain a low temperature (typically -10 °C to 0 °C) throughout the HCl addition to prevent thermal degradation of the product.[3]
-
Ensure Sufficient HCl Saturation: The reaction mixture should be fully saturated with HCl gas. A common mistake is to add HCl for too short a period. The reaction can require several hours of continuous HCl bubbling.[6] Monitor for the precipitation of the Pinner salt as a thick, white solid, which indicates reaction progress.
Q2: I'm isolating a significant amount of 2,4,6-Trifluorobenzamide as a byproduct. How can I prevent this?
Answer: The formation of 2,4,6-Trifluorobenzamide is the most common failure mode and is almost exclusively caused by the presence of water in the reaction.
Causality & Explanation: The hydrolysis of nitriles to amides is a well-known transformation that is also catalyzed by strong acids.[7][8] While direct hydrolysis of the starting nitrile is slow, the Pinner salt intermediate is far more susceptible. Water acts as a nucleophile, attacking the electrophilic carbon of the protonated imidate. The resulting intermediate quickly collapses to form the highly stable amide, releasing the alcohol. Because this pathway is often irreversible under the reaction conditions, even small amounts of water can significantly reduce the yield of the desired amidine.
Q3: The Pinner salt doesn't precipitate, or it forms an oily mass instead of a crystalline solid. What's wrong?
Answer: This issue points towards problems with either the solvent system, temperature control, or the purity of your starting materials.
Causality & Explanation:
-
Solvent Choice: The Pinner salt is an ionic compound and requires a non-polar solvent to effectively precipitate. Solvents like diethyl ether or dioxane are commonly used.[3] If the solvent is too polar, it can solvate the salt and prevent it from crashing out of solution.
-
Temperature: As mentioned, imidate salts can be thermally unstable. If the reaction temperature rises too high, the salt may decompose or rearrange, leading to an oily mixture of products and byproducts.
-
Impure Reagents: Impurities in the starting 2,4,6-Trifluorobenzonitrile or the alcohol can interfere with the crystallization process.
Troubleshooting Protocol:
-
Solvent Optimization: Ensure you are using a suitable anhydrous, non-polar solvent. If the salt is not precipitating, you can try adding an even less polar co-solvent (e.g., hexane) to the mixture, but this must be done carefully to avoid crashing out unreacted starting material.
-
Strict Temperature Monitoring: Use a cryostat or an ice-salt bath to maintain a consistent low temperature. Monitor the internal reaction temperature, not just the bath temperature.
-
Reagent Purity Check: Verify the purity of your 2,4,6-Trifluorobenzonitrile and alcohol via NMR or GC-MS before starting the reaction.
Optimized Protocol & Parameter Comparison
Here we provide a detailed, step-by-step methodology for the synthesis, along with a table summarizing the critical parameters for success.
Step-by-Step Experimental Protocol
Step 1: Pinner Salt (Ethyl 2,4,6-trifluorobenzimidate hydrochloride) Formation
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, a thermometer, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or an inverted funnel over a beaker of NaOH solution).
-
Thoroughly dry all glassware in an oven and assemble under a positive pressure of dry nitrogen.
-
To the flask, add 2,4,6-Trifluorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) dissolved in anhydrous diethyl ether (approx. 0.2 M concentration).
-
Cool the stirred solution to between -5 °C and 0 °C using an ice-salt bath.
-
Begin bubbling dry hydrogen chloride gas through the solution at a moderate rate. The HCl gas should be passed through a sulfuric acid drying trap before entering the reaction vessel.
-
Maintain the temperature below 5 °C throughout the addition. A voluminous white precipitate of the Pinner salt should begin to form.
-
Continue the HCl addition for 3-5 hours, or until the mixture becomes a thick, unstirrable slurry.
-
Seal the flask under a positive pressure of HCl or dry nitrogen and let it stand at 0-4 °C for 12-18 hours to ensure complete reaction.
Step 2: Amidine (this compound) Formation
-
Collect the precipitated Pinner salt by filtration under a blanket of dry nitrogen. Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.
-
Dry the Pinner salt under high vacuum for 1-2 hours.
-
Suspend the dried Pinner salt in a suitable solvent like cold methanol or ethanol.
-
Cool the suspension to 0 °C and bubble anhydrous ammonia gas through the mixture or add a solution of ammonia in methanol until the solution is basic.
-
Stir the reaction at room temperature for 2-4 hours. The solid Pinner salt will gradually be replaced by precipitated ammonium chloride.
-
Filter off the ammonium chloride.
-
Evaporate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Table 1: Critical Parameter Optimization
| Parameter | Sub-Optimal Condition | Optimized Condition & Rationale |
| Water Content | Reagents/solvents used directly from the bottle; non-dried glassware. | < 50 ppm. All reagents must be anhydrous, and glassware oven-dried. Prevents irreversible hydrolysis of the Pinner salt to the benzamide byproduct.[6] |
| Temperature | > 10 °C or allowed to warm to room temp during HCl addition. | -5 °C to 5 °C. The Pinner salt is thermally unstable. Low temperatures are crucial to prevent rearrangement to N-alkyl amide or other decomposition pathways.[3] |
| Acid Catalyst | Aqueous HCl or insufficient anhydrous HCl. | Full saturation with anhydrous HCl gas. Ensures complete protonation and activation of the nitrile, driving the equilibrium towards the Pinner salt.[4] |
| Reaction Time | Short (e.g., 1 hour) HCl addition and immediate workup. | Long (3-5h HCl addition + 12-18h aging). The reaction is not instantaneous. Allowing the reaction to age at low temperature ensures it proceeds to completion. |
| Ammonia Addition | Aqueous ammonia (NH₄OH). | Anhydrous ammonia (gas or in alcohol). Prevents hydrolysis of any remaining Pinner salt during the final step. |
Product Handling and Stability
Storage: this compound, like many amidines and benzimidazole precursors, should be stored under anhydrous conditions to prevent slow hydrolysis back to the amide.[9][10] It is best kept in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C).
Handling: Due to the presence of the reactive amidine group, the compound may be sensitive to strong acids and bases. Use neutral or mildly basic conditions for subsequent reactions or purification steps where possible.
By understanding the chemical principles behind the synthesis and adhering to the rigorous experimental conditions outlined in this guide, you can effectively troubleshoot common issues and significantly improve the yield and purity of your this compound.
References
- This reference is not available
- This reference is not available
- This reference is not available
- This reference is not available
-
MDPI. (2018). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Retrieved from [Link]
-
Schümperli, M., et al. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1613–1620. Available at: [Link]
-
Chemistry : The Mystery of Molecules. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023). Preparations and Reactions of Amides and Nitriles. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Nitrile to Amide. Retrieved from [Link]
- This reference is not available
-
PubChem. (n.d.). 2,4,6-Trifluorobenzamide. Retrieved from [Link]
-
Yilmaz, B., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 401, 134149. Available at: [Link]
- This reference is not available
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- Google Patents. (1999). US5962693A - Efficient method for the conversion of nitriles to amidines.
-
Clark, J. (n.d.). Hydrolysis of nitriles. Chemguide. Retrieved from [Link]
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- This reference is not available
-
Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. Acta Poloniae Pharmaceutica, 69(3), 455-462. Available at: [Link]
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- This reference is not available
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. US5962693A - Efficient method for the conversion of nitriles to amidines - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
- 4. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Benzimidamide Synthesis
Welcome to the technical support resource for benzimidamide synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side reactions and to answer frequently asked questions encountered during the synthesis of benzimidamide and its derivatives. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific issues observed during and after the synthesis, linking them to probable side reactions and providing actionable solutions.
Issue 1: My reaction has a low yield, and the primary impurity is identified as benzamide.
A: This is the most common issue in benzimidamide synthesis, particularly when using the Pinner reaction. The presence of benzamide points directly to unintended hydrolysis.
-
Probable Cause 1: Hydrolysis of the Starting Nitrile. Under acidic conditions, if water is present, the starting benzonitrile can be protonated, making it susceptible to nucleophilic attack by water. This leads to the formation of a primary amide (benzamide).[1] This hydrolysis can sometimes be more favorable than the desired reaction with the alcohol, especially if reaction temperatures are elevated.
-
Probable Cause 2: Hydrolysis of the Imidate Intermediate (Pinner Salt). The ethyl imidate hydrochloride (the "Pinner salt") is an intermediate in the reaction. This species is also highly susceptible to hydrolysis.[2] If water is introduced during the reaction or workup before the addition of ammonia/amine, it will readily convert the imidate into an ester, which can subsequently hydrolyze or react to form the amide.
Causality and Mitigation Strategies:
The cornerstone of a successful Pinner reaction is the rigorous exclusion of water. The reaction must be conducted under strictly anhydrous conditions.
| Parameter | Recommended Condition | Rationale & Scientific Principle |
| Solvents & Reagents | Use freshly distilled, anhydrous alcohols. Ensure the benzonitrile is dry. | Alcohols are hygroscopic. Using a freshly opened bottle or distilling over a drying agent (e.g., magnesium sulfate) is critical to remove trace water that drives the side reaction. |
| Acid Catalyst | Use anhydrous Hydrogen Chloride (HCl) gas. | Commercially available concentrated HCl is an aqueous solution (~37% in water). Bubbling dry HCl gas through the cooled alcohol solution is the standard, effective method to create the acidic environment without introducing water.[3] |
| Temperature Control | Maintain low temperatures (0-5 °C) during HCl addition and imidate formation. | The Pinner reaction is exothermic. Low temperatures control the reaction rate and suppress the hydrolysis side reaction, which has a higher activation energy.[2] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | This prevents atmospheric moisture from entering the reaction vessel over the course of the synthesis. |
Issue 2: My final product is contaminated with significant amounts of benzoic acid.
A: The presence of benzoic acid indicates that hydrolysis has proceeded past the benzamide stage.
-
Probable Cause: Hydrolysis of Benzamide. The benzamide formed as a primary side product can undergo further hydrolysis under the acidic or basic conditions of the reaction and workup to yield benzoic acid and ammonia (or an ammonium salt).[4] This is especially prevalent if the reaction mixture is heated for extended periods in the presence of water or if the workup involves harsh aqueous conditions.
Solutions:
-
Strict Moisture Control: The primary solution is to prevent the formation of the benzamide precursor by following the anhydrous protocols described in Issue 1.
-
Optimized Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Avoid unnecessarily long reaction times, which can promote the secondary hydrolysis of any benzamide that has formed.
-
Careful Workup: When the reaction is complete, perform the workup efficiently. If quenching with water, do so at low temperatures and quickly proceed to extraction to minimize contact time with the aqueous acid.
Visualizing the Reaction Network: Pinner Synthesis & Side Reactions
The following diagram illustrates the desired reaction pathway to benzimidamide and the competing side reactions that lead to common impurities.
Caption: A logical workflow for troubleshooting benzimidamide synthesis.
References
-
Chen, G., et al. (2014). Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. Molecules, 19(5), 5674-5687. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]
- Changzhou Tianhua Pharmaceutical Co., Ltd. (2017). Synthesis method of benzamidine hydrochloride. CN104803969A.
-
Movassaghi, M., & Hill, M. D. (2012). Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. NIH Public Access. Available at: [Link]
- Su, W. (2017). Synthesis method for benzamidine derivatives. CN106565541A.
-
Diness, F., et al. (2014). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Amidine synthesis by imidoylation. Available at: [Link]
-
Chemistry Steps. Converting Nitriles to Amides. Available at: [Link]
-
Zhang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]
-
Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. Available at: [Link]
-
Organic Syntheses. Acetamidine hydrochloride. Available at: [Link]
-
Zhang, H., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Bentham Science. Available at: [Link]
-
ATSDR. Analytical Methods for Benzidine. Available at: [Link]
-
Wikipedia. Pinner reaction. Available at: [Link]
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available at: [Link]
-
Aher, K. J., et al. (2025). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. ResearchGate. Available at: [Link]
-
Kjell, D. P., et al. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. PubMed. Available at: [Link]
-
ResearchGate. Optimization experiments for biocatalytic N‐chlorination of benzamidine. Available at: [Link]
-
Al-Amiery, A. A. (2012). Synthesis of Imidine Hydrochloride and Some Heterocyclic Compounds. ResearchGate. Available at: [Link]
-
Clark, J. Hydrolysing nitriles. Chemguide. Available at: [Link]
-
Science of Synthesis. (2005). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). Thieme. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Pharmaceutica Analytica Acta. Available at: [Link]
-
Snape, T. J., et al. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available at: [Link]
-
Boukthir, M., & Chabchoub, F. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. A Convenient Route to Imidates and Amidine Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Kamble, D., et al. (2022). One-pot synthesis of substituted benzimidazole derivatives under ultrasonic irradiation using ZnFe2O4 reusable catalyst. Chemistry Journal of Moldova. Available at: [Link]
-
Organic Chemistry Data. Nitrile to Amide - Common Conditions. Available at: [Link]
- Judice, J. K., et al. (1999). Efficient method for the conversion of nitriles to amidines. US5962693A.
-
The Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: [Link]
-
Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc. Available at: [Link]
-
Patexia. (2001). Efficient method for the conversion of nitriles to amidines. Patent Publication Number 20010008886. Available at: [Link]
-
NROChemistry. Pinner Reaction. Available at: [Link]
Sources
Technical Support Center: Synthesis and Workup of 2,4,6-Trifluorobenzimidamide
Welcome to the technical support center for the synthesis of 2,4,6-Trifluorobenzimidamide. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical fluorinated building block. My objective is to provide not just a protocol, but a framework of scientific reasoning to empower you to troubleshoot and optimize your experimental outcomes. We will delve into the nuances of the workup procedure, which is often the most critical phase for achieving high purity and yield.
The synthesis of this compound is most commonly achieved via the Pinner reaction, starting from 2,4,6-Trifluorobenzonitrile.[1][2] This method involves the acid-catalyzed reaction of the nitrile with an alcohol (e.g., ethanol) to form an intermediate Pinner salt (an alkyl imidate hydrochloride), which is then treated with ammonia or an ammonium salt to yield the desired amidine.[3][4] The workup is paramount, as the product and intermediates are susceptible to hydrolysis.[5]
Section 1: Standard Experimental Protocol: Workup & Purification
This protocol outlines a robust, self-validating procedure for the isolation and purification of this compound following its synthesis from the corresponding Pinner salt intermediate.
Core Principle: The goal is to carefully neutralize the acidic reaction mixture to deprotonate the amidine hydrochloride salt, followed by extraction of the free amidine base into an organic solvent, and subsequent purification.
Step-by-Step Methodology:
-
Reaction Quenching & Neutralization:
-
Cool the crude reaction mixture (containing the amidine hydrochloride salt in an alcohol solvent) to 0-5 °C in an ice bath. This minimizes potential hydrolysis and controls the exotherm of neutralization.
-
Slowly add the cold reaction mixture to a separate flask containing a vigorously stirred, cold (0-5 °C) saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 2N) sodium hydroxide (NaOH) solution.[4]
-
Causality: The basic solution neutralizes the excess hydrogen chloride (HCl) and deprotonates the protonated amidine, converting it to its free base form, which has lower water solubility and higher solubility in common organic solvents.
-
Validation Check: Monitor the pH of the aqueous layer using pH paper or a calibrated meter. Continue adding the basic solution until the pH is confirmed to be ≥ 9 to ensure complete deprotonation.
-
-
Liquid-Liquid Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous layer) to ensure quantitative recovery of the product.
-
Causality: The free amidine base is more soluble in the organic phase, allowing for its separation from inorganic salts (e.g., NaCl) and other water-soluble impurities.
-
-
Washing the Organic Phase:
-
Combine the organic extracts.
-
Wash the combined organic layer once with deionized water to remove any residual base.
-
Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine).
-
Causality: The brine wash helps to remove the bulk of the dissolved water from the organic layer (salting out) and aids in breaking any emulsions that may have formed.[6]
-
-
Drying and Filtration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Stir the slurry for 15-30 minutes. The drying agent should move freely and not clump together, indicating sufficient drying.
-
Filter the mixture to remove the drying agent, and wash the filter cake with a small amount of fresh extraction solvent to recover any adsorbed product.
-
-
Solvent Removal & Isolation:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. Be cautious with the bath temperature (keep it below 40 °C) as fluorinated compounds can be volatile.[7]
-
The resulting crude product may be a solid or a semi-solid oil. Place it under high vacuum for several hours to remove trace solvents.
-
-
Purification:
-
Trituration: If the crude product is an oil or contains visible impurities, triturate it with a cold, non-polar solvent like hexanes or pentane. The desired amidine should precipitate as a solid, while non-polar impurities remain in the solvent.
-
Recrystallization: For higher purity, recrystallize the solid product from a suitable solvent system, such as ethyl acetate/hexanes or toluene. Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If significant impurities persist, purification can be achieved via silica gel chromatography. A polar eluent system, often containing a small amount of a basic modifier like triethylamine (~1-2%) in ethyl acetate/hexanes, is typically required to prevent the basic amidine from streaking on the acidic silica gel.
-
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the workup and purification of this compound.
| Problem Encountered | Potential Root Cause(s) | Recommended Troubleshooting Steps & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Reaction: The initial Pinner reaction did not go to completion. 2. Product Hydrolysis: The amidine or its Pinner salt intermediate hydrolyzed to the corresponding amide (2,4,6-Trifluorobenzamide).[8][9] 3. Inefficient Extraction: The pH of the aqueous layer was not sufficiently basic, leaving the product in its protonated, water-soluble form. | 1. Verify Completion: Before workup, analyze a small aliquot of the crude reaction mixture by TLC or LCMS to confirm the consumption of the starting nitrile. If incomplete, consider extending the reaction time or increasing the temperature. 2. Ensure Anhydrous Conditions: For future runs, ensure all reagents and solvents for the Pinner reaction are strictly anhydrous to prevent premature hydrolysis.[3][5] During workup, keep the quenching and extraction steps cold (0-5 °C) to minimize the rate of hydrolysis. 3. Confirm pH: Re-check the pH of the aqueous layer after extraction. If it is not ≥ 9, re-basify and re-extract the aqueous phase to recover the lost product. |
| Final Product is an Oil and Fails to Solidify | 1. Residual Solvent: Trace amounts of the extraction solvent (e.g., ethyl acetate, DCM) or the alcohol from the reaction are present. 2. Presence of Impurities: Contamination with unreacted starting material or byproducts can lower the melting point and inhibit crystallization. | 1. High Vacuum Drying: Dry the product under high vacuum for an extended period (4-24 hours) to remove volatile solvents. Gentle heating (<40 °C) can be applied if the product is not heat-sensitive. 2. Trituration/Purification: Vigorously stir the oil with a cold, non-polar solvent like pentane or hexanes. This will often induce precipitation of the more polar amidine product. If this fails, column chromatography is the next logical step. |
| Product is Contaminated with 2,4,6-Trifluorobenzamide | 1. Water Contamination: Presence of water in the initial reaction setup. 2. Prolonged or Harsh Workup: Exposing the Pinner salt or free amidine to aqueous conditions (especially non-neutral pH) for too long or at elevated temperatures.[10] | 1. Use Anhydrous Reagents: Ensure the alcohol solvent is anhydrous and the HCl gas is dry.[1] 2. Optimize Workup: Perform the aqueous workup steps as quickly and as cold as possible. Do not let the separatory funnel sit for extended periods. The amide is generally less basic and can often be separated from the amidine via careful column chromatography. |
| Formation of an Emulsion During Extraction | 1. Insufficient Ionic Strength: The densities of the aqueous and organic layers are too similar. 2. Presence of Surfactant-like Byproducts. | 1. Add Brine: Add a significant volume of saturated NaCl solution (brine) to the separatory funnel and shake gently. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[6] 2. Filtration: If brine fails, try filtering the entire emulsion through a pad of Celite®. This can sometimes disrupt the fine droplets causing the emulsion. |
Section 3: Visualization of the Workup Procedure
The following diagram illustrates the logical flow of the workup and purification process.
Caption: Workflow for the workup and purification of this compound.
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is the Pinner reaction, and not direct amination of the nitrile, the preferred method for this synthesis? A1: Direct nucleophilic addition of ammonia to a nitrile is generally not feasible as it requires extremely harsh conditions. The Pinner reaction provides a stepwise, controlled pathway.[2] First, the nitrile is activated by protonation with a strong acid (HCl). A weak nucleophile (an alcohol) then adds to form a stable, isolable intermediate, the Pinner salt.[3] This salt is a much more reactive electrophile that readily undergoes reaction with a stronger nucleophile like ammonia in the second step to form the desired amidine.
Q2: Can I use a different acid besides gaseous HCl? A2: While gaseous HCl dissolved in an anhydrous alcohol is the classical and most effective reagent, other strong acids can be used, provided they are in an anhydrous form (e.g., H₂SO₄). However, HCl is often preferred because the resulting chloride counter-ion is relatively non-nucleophilic and the excess acid is easily removed during the workup. The use of aqueous acids like concentrated HCl is strictly prohibited as it would lead to immediate hydrolysis of the nitrile to the amide.[8][11]
Q3: How stable is the final this compound product? A3: Like most amidines, this compound is a basic compound that is stable when stored as a free base in a dry, inert atmosphere. However, it is susceptible to hydrolysis back to the corresponding amide (2,4,6-Trifluorobenzamide) if exposed to moisture, especially under acidic or basic conditions.[5][10] For long-term storage, it is best kept as a dry solid in a desiccator or under nitrogen. The trifluorinated phenyl ring generally enhances the thermal stability of the molecule.[12]
Q4: What are the primary safety concerns for this procedure? A4: The primary concerns involve the starting materials and reagents.
-
2,4,6-Trifluorobenzonitrile: This starting material is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[13] Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Anhydrous Hydrogen Chloride (HCl): This is a corrosive and toxic gas. It must be handled in a well-ventilated fume hood with a proper gas delivery setup and a trap (e.g., a mineral oil bubbler and a base trap) to manage back-pressure and off-gassing.
-
Neutralization: The quenching step is exothermic and involves gas (CO₂) evolution if using bicarbonate. It must be performed slowly and with adequate cooling to prevent a runaway reaction.
References
- CN110683959B - Synthetic method of 2, 4, 6-trifluorobenzylamine - Google Patents.
- CN107778183B - Preparation method of 2, 4, 6-trifluorobenzylamine - Google Patents.
-
The Continuous Kilogram-Scale Process for the Synthesis of 2,4,5-Trifluorobromobenzene via Gattermann Reaction using Microreactors - ResearchGate. Available at: [Link]
-
A C6F5-functionalized benzimidazole acceptor enabling supramolecular fluorinated interactions for enhanced photovoltaic performance and thermal stability - Journal of Materials Chemistry A (RSC Publishing). Available at: [Link]
-
Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data | Request PDF - ResearchGate. Available at: [Link]
-
Pinner Reaction | NROChemistry. Available at: [Link]
-
Nitrile to Amide - Common Conditions. Available at: [Link]
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Sustainability Challenges and Opportunities in Oligonucleotide Manufacturing - PMC. Available at: [Link]
-
The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Available at: [Link]
-
An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline - ResearchGate. Available at: [Link]
-
Revolutionizing Biologics: Unveiling the Challenges and Innovations in Large-Scale Oligonucleotide Synthesis - Oxford Global. Available at: [Link]
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Reactions of Nitriles - Chemistry Steps. Available at: [Link]
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Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]
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RNA Sample Preparation & High-Throughput Purification for TBDMS & TOM Chemistries Using Clarity® QSP - Phenomenex. Available at: [Link]
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Pinner reaction - Wikipedia. Available at: [Link]
- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.
-
Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties - NIH. Available at: [Link]
- CN110498730B - Synthetic method of 1, 2, 4-trifluorobenzene - Google Patents.
- CN101817724A - Preparation method of 1,2,4-trifluoro-benzene - Google Patents.
-
20.11 Synthesis and Reactions of Nitriles | Organic Chemistry - YouTube. Available at: [Link]
-
The Reaction of N-Magnesium Halides on Nitriles in the Synthesis of Amidines - ScholarWorks at WMU. Available at: [Link]
-
Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate - YouTube. Available at: [Link]
-
2,4,6-Trifluorobenzonitrile | C7H2F3N | CID 737177 - PubChem. Available at: [Link]
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Technical Support Center: Scaling Up 2,4,6-Trifluorobenzimidamide Synthesis
Prepared by: Your Senior Application Scientist
This guide is designed for researchers, chemists, and process development professionals tackling the synthesis of 2,4,6-Trifluorobenzimidamide, a key intermediate in pharmaceutical development. We will move beyond basic protocols to address the specific, practical challenges encountered during scale-up, ensuring a robust and reproducible process. Our focus is on the widely-used Pinner reaction, a reliable method for converting nitriles to amidines.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the synthesis.
Q1: What is the primary synthetic route to this compound at scale?
The most common and scalable method is the Pinner reaction . This reaction involves treating the starting material, 2,4,6-Trifluorobenzonitrile, with an alcohol (commonly ethanol) under anhydrous acidic conditions, typically using hydrogen chloride (HCl) gas. This forms an intermediate imino ester hydrochloride, known as a Pinner salt, which is then treated with ammonia to yield the final amidine product.[1][2][3]
Q2: Why are strictly anhydrous conditions so critical for this reaction?
The Pinner salt intermediate is highly susceptible to hydrolysis.[1] Any trace of water will react with the salt, leading to the formation of undesired byproducts, primarily the corresponding ester (2,4,6-trifluorobenzyl ethanoate if using ethanol) or, more commonly, the 2,4,6-Trifluorobenzamide.[1][2] This not only reduces the yield of the desired amidine but also complicates the purification process.
Q3: What is the role of each reagent in the Pinner reaction?
-
2,4,6-Trifluorobenzonitrile: The substrate containing the nitrile group to be converted. The electron-withdrawing fluorine atoms make the nitrile carbon more electrophilic but can also decrease the basicity of the nitrogen, influencing reactivity.[2]
-
Anhydrous Alcohol (e.g., Ethanol): Acts as the nucleophile that attacks the nitrile carbon to form the imidate intermediate.
-
Anhydrous Hydrogen Chloride (HCl): This is the catalyst. It protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon and making it susceptible to attack by the alcohol.[4]
-
Ammonia (Anhydrous): Used in the second step to convert the isolated Pinner salt into the final amidine product through ammonolysis.
Part 2: In-Depth Troubleshooting Guide
This section tackles common problems encountered during the scale-up process.
Issue 1: Low or Stalled Reaction Conversion
Q: My reaction stalls, leaving a significant amount of unreacted 2,4,6-Trifluorobenzonitrile, especially after scaling up from 1g to 50g. What are the likely causes?
A: This is a classic scale-up challenge related to reagent delivery and reaction conditions.
-
Cause A: Inefficient HCl Delivery: On a small scale, bubbling HCl gas through a solution is effective. At larger volumes, achieving saturation is difficult due to poor gas dispersion. The HCl may simply travel through the headspace without sufficient contact with the liquid.
-
Solution A:
-
Sub-surface Sparging: Ensure your gas inlet tube is positioned deep within the reactor and uses a fritted glass sparger to create fine bubbles, maximizing the gas-liquid surface area.
-
Use of HCl Solutions: A more controlled and scalable method is to use a commercially available or freshly prepared solution of anhydrous HCl in a compatible solvent like diethyl ether, dioxane, or cyclopentyl methyl ether (CPME).[5] This provides a known concentration of HCl and simplifies addition.
-
Vigorous Agitation: Ensure the mechanical stirring is powerful enough to create a vortex, pulling the HCl gas from the headspace into the reaction mixture.
-
-
Cause B: Presence of Moisture: Even small amounts of water will consume the HCl catalyst and deactivate the reaction.
-
Solution B:
-
Rigorously dry all glassware in an oven ( >120°C) and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous grade solvents and reagents. Alcohols should be freshly distilled from a suitable drying agent (e.g., magnesium ethoxide).
-
Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process.
-
-
Cause C: Inadequate Temperature Control: The Pinner reaction is often performed at low temperatures (0-5°C) to control the exotherm and prevent side reactions.[3]
-
Solution C: Ensure your cooling bath or reactor jacket has sufficient capacity to maintain the target temperature, especially during the initial HCl addition phase, which can be exothermic.
Issue 2: Formation of 2,4,6-Trifluorobenzamide as the Major Product
Q: My final product is predominantly the amide, not the desired amidine. How do I prevent this hydrolysis?
A: Amide formation is a direct result of water contamination reacting with the Pinner salt intermediate.
-
Cause A: Contaminated Reagents/Solvents: As discussed above, water is the primary culprit.
-
Solution A: Beyond using anhydrous reagents, consider passing solvents through a column of activated alumina before use. For the generation of anhydrous HCl gas, a drying tube filled with concentrated sulfuric acid is essential.[6][7]
-
Cause B: Atmospheric Moisture During Work-up: The Pinner salt is often isolated as a solid. If exposed to humid air during filtration or transfer, it will rapidly hydrolyze.
-
Solution B: Perform filtration and transfers under a blanket of dry inert gas. Using a Schlenk line or a glove box for these operations is ideal.
-
Cause C: Water in Ammonia Source: Using aqueous ammonia for the second step will hydrolyze the Pinner salt faster than it forms the amidine.
-
Solution C: Use anhydrous ammonia gas, or a solution of anhydrous ammonia in a dry organic solvent (like methanol or dioxane).
Issue 3: Product Isolation and Purification Challenges
Q: I'm having difficulty isolating a pure product. The crude material is an oily solid that is hard to handle.
A: The physical properties of the amidine salt can be challenging.
-
Problem A: Product is Hygroscopic/Oily: The hydrochloride salt of this compound can be hygroscopic, absorbing atmospheric moisture to become a sticky or oily solid.
-
Solution A:
-
Solvent Choice for Precipitation: After the Pinner salt formation, adding a non-polar solvent like anhydrous diethyl ether or hexane can help precipitate the salt as a more manageable crystalline solid.
-
Trituration: Washing the crude solid precipitate with a cold, dry, non-polar solvent can remove impurities and improve its crystalline nature.
-
Drying: Dry the isolated product rigorously under a high vacuum.
-
-
Problem B: Conversion to Free Base: Sometimes purifying the free base is easier than the salt.
-
Solution B:
-
Dissolve the crude hydrochloride salt in a minimal amount of water or methanol.
-
Cool the solution in an ice bath.
-
Carefully add a cooled base (e.g., 50% NaOH or saturated NaHCO₃) until the pH is >10.
-
The free base amidine, which is less water-soluble, will precipitate or can be extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Thoroughly dry the organic extracts over anhydrous sodium or magnesium sulfate, filter, and evaporate the solvent to yield the free base.
-
Part 3: Scalable Laboratory Protocol & Data
This protocol is for a 50g scale synthesis of this compound hydrochloride.
Experimental Workflow Diagram
Caption: Experimental workflow for the two-step synthesis of this compound HCl.
Reagent Quantities
| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 2,4,6-Trifluorobenzonitrile | 157.09 | 0.318 | 1.0 | 50.0 g |
| Anhydrous Ethanol | 46.07 | - | - | 250 mL |
| Anhydrous HCl (gas) | 36.46 | ~0.477 | ~1.5 | ~17.4 g |
| Anhydrous Ammonia | 17.03 | ~0.636 | ~2.0 | ~10.8 g |
| Anhydrous Diethyl Ether | 74.12 | - | - | 500 mL |
Step-by-Step Methodology
Safety First: This procedure involves corrosive and toxic gases. All operations must be conducted in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and acid-resistant gloves.
Step 1: Formation of Ethyl 2,4,6-trifluorobenzimidate hydrochloride (Pinner Salt)
-
Preparation: Set up a 1L three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet adapter connected to a drying tube, and a thermometer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Charging Reactor: Charge the flask with 2,4,6-Trifluorobenzonitrile (50.0 g, 0.318 mol) and anhydrous ethanol (250 mL).
-
Cooling: Begin stirring and cool the solution to 0-5°C using an ice-salt bath.
-
HCl Addition: Slowly bubble anhydrous HCl gas[6] through the solution via a sub-surface sparging tube. Monitor the weight of the reaction flask to add approximately 17.4 g (0.477 mol) of HCl. Maintain the internal temperature below 10°C throughout the addition.
-
Reaction: After HCl addition is complete, seal the flask under a positive pressure of nitrogen and allow it to stir at 0-5°C. Monitor the reaction by TLC or HPLC until the starting nitrile is consumed (typically 12-18 hours).
-
Isolation: Once the reaction is complete, slowly add 500 mL of cold, anhydrous diethyl ether to the reaction mixture with vigorous stirring to precipitate the Pinner salt.
-
Filtration: Filter the resulting white solid under a nitrogen atmosphere. Wash the filter cake with two portions of cold, anhydrous diethyl ether (2 x 100 mL).
-
Drying: Dry the isolated Pinner salt under a high vacuum for at least 4 hours. Do not expose to air.
Step 2: Ammonolysis to this compound hydrochloride
-
Preparation: In a separate dry 1L flask, prepare a solution of anhydrous ammonia in ethanol (~2 M) by bubbling anhydrous ammonia gas through cold (0°C) anhydrous ethanol.
-
Charging Reactor: In a new 2L oven-dried flask, suspend the dried Pinner salt in 500 mL of anhydrous ethanol and cool to 0°C.
-
Ammonia Addition: Slowly add the ethanolic ammonia solution (~320 mL, ~0.636 mol) to the Pinner salt suspension over 30 minutes, maintaining the temperature below 10°C.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-6 hours. A precipitate of ammonium chloride will form.
-
Work-up: Filter the reaction mixture to remove the ammonium chloride precipitate. Wash the precipitate with ethanol (50 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid can be purified by trituration with cold diethyl ether or recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound hydrochloride.
Part 4: Mechanistic Pathway & Troubleshooting Logic
Pinner Reaction Mechanism
Caption: The Pinner reaction pathway from nitrile to amidine and the competing hydrolysis side-reaction.
Troubleshooting Decision Tree
Sources
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- 2. Pinner reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. How to quickly prepare HCl gas in a synthesis laboratory? - SINOCHEM [sinocheme.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Crystallization of 2,4,6-Trifluorobenzimidamide
Welcome to the technical support center for 2,4,6-Trifluorobenzimidamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this fluorinated benzamidine derivative. The unique structural features of this molecule—a polar benzimidamide head capable of strong hydrogen bonding and a trifluorinated phenyl ring—present specific challenges and opportunities in crystallization. This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses common experimental failures. Each answer explains the underlying scientific principles and provides actionable protocols to resolve the issue.
Q1: My this compound is "oiling out" during cooling instead of forming crystals. What is happening, and how can I resolve this?
A1: Understanding and Resolving "Oiling Out"
"Oiling out" is a liquid-liquid phase separation where the solute separates from the solution as a supercooled liquid or oil, rather than a solid crystalline lattice.[1][2] This is a common problem, especially with compounds that have low melting points or when a solution is highly supersaturated. The oil droplets are often impurity-rich and solidify into an amorphous solid or poorly crystalline material upon further cooling.[2]
Causality:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can cause the concentration of the solute to exceed the supersolubility curve so quickly that the molecules don't have time to organize into a crystal lattice.[1]
-
Low Melting Point: The temperature of the solution at the point of saturation may be higher than the melting point of your compound (or a significantly impurity-depressed melting point).[2]
-
Impurities: Impurities can disrupt the crystal lattice formation process, favoring the formation of a disordered liquid phase.[3]
Troubleshooting Workflow:
Below is a decision-tree workflow to systematically address oiling out.
Caption: Troubleshooting Decision Tree for Oiling Out.
Detailed Protocol: Overcoming Oiling Out with Seeding Seeding is a powerful technique to bypass the kinetic barrier of nucleation and guide crystallization toward the desired solid phase.[4][5]
-
Prepare a Saturated Solution: In a clean vial, dissolve the this compound in a minimal amount of a suitable hot solvent.
-
Induce Undersaturation: Add a small amount (5-10% of total volume) of additional solvent to ensure the solution is slightly undersaturated.
-
Cool to Metastable Zone: Slowly cool the solution to a temperature just below the point of saturation (where it would normally become cloudy or oil out). The solution should remain clear.
-
Introduce Seed Crystals: Add a tiny amount of previously obtained crystalline material (seed crystals) to the solution. If no crystals are available, try scratching the inside of the vial with a glass rod to create micro-scratches that can act as nucleation sites.
-
Slow Growth: Allow the solution to cool very slowly to room temperature, and then transfer to a refrigerator. The seed crystals will act as templates for ordered crystal growth, preventing the formation of an oil.[5][6]
Q2: My solution of this compound remains clear even after cooling and standing for a long time. How can I induce crystallization?
A2: Overcoming High Solubility and Nucleation Barriers
This issue arises when the compound's solubility in the chosen solvent is too high, even at low temperatures, or when the energy barrier for nucleation is not met.
Causality:
-
Excessive Solubility: The concentration of the solute has not reached the supersaturation level required for nucleation.
-
Kinetic Barrier: Even if supersaturated, molecules may lack the necessary energy or template to begin forming an ordered crystal lattice.
Solutions:
-
Slow Evaporation: Cover the vial with a cap or parafilm and pierce it with a needle.[7][8] This allows the solvent to evaporate very slowly, gradually increasing the concentration until supersaturation is achieved. This method is simple but can sometimes yield lower quality crystals if evaporation is too fast.[7]
-
Anti-Solvent Addition: This is a highly effective method for controlling supersaturation.[9][10] The principle is to add a "poor" solvent (an anti-solvent) in which the compound is insoluble to a solution where the compound is dissolved in a "good" solvent.[11][12]
Protocol: Anti-Solvent Vapor Diffusion This gentle technique provides excellent control over the rate of anti-solvent addition, promoting the growth of high-quality crystals.
-
Prepare the Solution: Dissolve your compound in a small amount of a "good," relatively volatile solvent (e.g., acetone, methanol) in a small, open vial.
-
Set up the Chamber: Place this small vial inside a larger, sealable jar or beaker.
-
Add the Anti-Solvent: Add a larger volume of a "poor," less volatile anti-solvent (e.g., hexane, cyclohexane, water) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.[7]
-
Seal and Wait: Seal the outer jar. The more volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent vapor in the chamber. Concurrently, the anti-solvent vapor will diffuse into the inner vial, gradually reducing the solubility of your compound and inducing crystallization.
Q3: I have crystals, but they are very fine needles or an amorphous powder. How can I improve the crystal quality and size?
A3: Optimizing for High-Quality Single Crystals
The formation of fine needles or amorphous powder indicates that nucleation was too rapid and widespread, and/or crystal growth was too fast. To obtain larger, well-defined single crystals suitable for analysis like X-ray diffraction, the goal is to minimize the number of nucleation events and slow down the growth rate.[7]
Causality:
-
High Degree of Supersaturation: Leads to a burst of nucleation, leaving little solute for the growth of existing crystals.
-
Presence of Impurities: Can act as nucleation sites or inhibit growth on certain crystal faces.
-
Rapid Temperature Changes: Induce rapid precipitation.
Solutions:
-
Reduce the Rate of Supersaturation: This is the most critical factor.
-
Slow Cooling: Instead of placing the hot solution on the benchtop, place it in an insulated container (like a dewar flask filled with warm water) to slow the cooling rate dramatically.[8]
-
Vapor Diffusion: As described in Q2, this is an excellent method for controlled, slow crystallization.
-
-
Solvent Layering: This technique creates a very gradual mixing interface between a solution of your compound and an anti-solvent, allowing for slow crystal growth at the interface.
-
Use a Dilute Solution: Starting with a more dilute solution and allowing it to concentrate slowly via evaporation can provide better results than cooling a highly concentrated solution.
Sources
- 1. mt.com [mt.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. crystallizationsystems.com [crystallizationsystems.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. unifr.ch [unifr.ch]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. par.nsf.gov [par.nsf.gov]
Validation & Comparative
A Comparative Guide to 2,4,6-Trifluorobenzimidamide and 2,4-Difluorobenzimidamide for Drug Discovery Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacological properties. This guide provides an in-depth, objective comparison of two closely related fluorinated building blocks: 2,4,6-trifluorobenzimidamide and 2,4-difluorobenzimidamide. As valuable precursors in the synthesis of bioactive molecules, a nuanced understanding of their respective characteristics is paramount for researchers, scientists, and drug development professionals. This document will delve into their synthesis, chemical properties, and potential biological implications, supported by established chemical principles and proposed experimental protocols.
Introduction: The Significance of Fluorinated Benzimidamides
Benzimidamides are a class of compounds characterized by a phenyl ring bearing a C(=NH)NH2 group. They are structural analogs of guanidines and are recognized as important pharmacophores in numerous therapeutic areas due to their ability to engage in hydrogen bonding and electrostatic interactions with biological targets. The introduction of fluorine substituents onto the phenyl ring can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.
This guide will specifically compare the symmetrically substituted this compound with the asymmetrically substituted 2,4-difluorobenzimidamide, highlighting how the presence and position of an additional fluorine atom can impact their utility in drug discovery programs.
Physicochemical Properties: A Tale of Two Fluorination Patterns
The seemingly subtle difference of a single fluorine atom between this compound and 2,4-difluorobenzimidamide gives rise to distinct physicochemical profiles. These differences can have significant downstream effects on a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | This compound (Predicted) | 2,4-Difluorobenzimidamide (Predicted) | Rationale for Predicted Differences |
| Molecular Weight | 174.12 g/mol | 156.13 g/mol | The addition of a fluorine atom increases the molecular weight. |
| pKa (of the amidinium ion) | Lower | Higher | The three electron-withdrawing fluorine atoms in the trifluoro- derivative significantly decrease the basicity of the amidine group, resulting in a lower pKa for its conjugate acid. The two fluorine atoms in the difluoro- derivative have a less pronounced effect. |
| LogP (Lipophilicity) | Higher | Lower | Fluorine is a lipophilic atom. The presence of an additional fluorine atom is expected to increase the octanol-water partition coefficient (LogP) of the trifluoro- compound. |
| Polar Surface Area (PSA) | ~52 Ų | ~52 Ų | The polar surface area is primarily determined by the amidine group and is not expected to differ significantly between the two compounds. |
| Hydrogen Bond Donors | 2 | 2 | Both molecules possess two N-H bonds capable of acting as hydrogen bond donors. |
| Hydrogen Bond Acceptors | 2 | 2 | The nitrogen atoms of the amidine group can act as hydrogen bond acceptors. |
Expert Insight: The lower predicted pKa of this compound is a critical consideration. A lower basicity can reduce off-target interactions with acidic biopolymers and may influence the compound's cellular permeability and pharmacokinetic profile. Conversely, the higher basicity of 2,4-difluorobenzimidamide might be advantageous for forming stronger salt bridges with acidic residues in a target protein.
Synthesis and Reactivity: The Pinner Reaction as a Gateway
The most common and efficient method for the synthesis of benzimidamides from their corresponding benzonitriles is the Pinner reaction. This two-step process involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate ester hydrochloride salt (a Pinner salt), which is then treated with ammonia to yield the desired amidine.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of fluorinated benzimidamides via the Pinner reaction.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Anhydrous Ethanol
-
Dry Hydrogen Chloride Gas
-
Anhydrous Diethyl Ether
-
Ammonia (gas or saturated solution in ethanol)
-
Round-bottom flask, gas inlet tube, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Pinner Salt Formation: a. Dissolve 2,4,6-trifluorobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) in a dry round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. b. Cool the solution in an ice bath to 0 °C. c. Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic and should be monitored to maintain the temperature below 10 °C. d. Continue bubbling HCl until the solution is saturated and a precipitate of the ethyl 2,4,6-trifluorobenzimidate hydrochloride (Pinner salt) forms. e. Allow the reaction to stir at 0-5 °C for an additional 12-24 hours to ensure complete conversion. f. Collect the precipitated Pinner salt by filtration under a dry atmosphere, wash with anhydrous diethyl ether, and dry under vacuum.
-
Ammonolysis to the Benzimidamide: a. Suspend the dried Pinner salt in anhydrous ethanol. b. Cool the suspension in an ice bath. c. Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in ethanol dropwise with stirring. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. e. The formation of ammonium chloride as a byproduct will be observed. f. Filter the reaction mixture to remove ammonium chloride. g. Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
Trustworthiness of the Protocol: This protocol is based on the well-established Pinner reaction methodology.[1] The use of anhydrous conditions is critical to prevent the hydrolysis of the nitrile and the imidate intermediate to the corresponding benzamide and ester, respectively.[2]
Comparative Reactivity
The electron-withdrawing nature of the fluorine atoms is expected to influence the reactivity of the starting benzonitriles in the Pinner reaction.
-
2,4,6-Trifluorobenzonitrile: The three fluorine atoms strongly activate the nitrile carbon towards nucleophilic attack by the alcohol, potentially leading to a faster rate of Pinner salt formation compared to less fluorinated analogs.
-
2,4-Difluorobenzonitrile: While still activated, the electron-withdrawing effect is less pronounced than in the trifluoro- derivative. The rate of the Pinner reaction may be slightly slower.
Applications in Drug Discovery: A Structure-Activity Relationship Perspective
Potential as Enzyme Inhibitors
The benzimidamide moiety is a known pharmacophore for various enzymes, including proteases and kinases, where it can act as a bioisostere of a guanidinium group. The fluorine substituents can modulate the binding affinity and selectivity.
Hypothetical Enzyme Inhibition Data:
| Compound | Target Enzyme | IC₅₀ (nM) (Hypothetical) | Rationale |
| This compound | Serine Protease X | 50 | The trifluoro- substitution pattern can enhance hydrophobic interactions within the active site and lower the pKa, potentially leading to a more favorable binding pose. |
| 2,4-Difluorobenzimidamide | Serine Protease X | 150 | The difluoro- derivative may have a slightly lower binding affinity due to reduced lipophilicity and a higher pKa, which might lead to less optimal electrostatic interactions in this specific target. |
Expert Insight: The symmetrical substitution of this compound can offer a different vector for substituent placement compared to the asymmetrical 2,4-difluorobenzimidamide. This can be a crucial factor in optimizing interactions within a well-defined binding pocket.
Impact on Metabolic Stability
Fluorination is a common strategy to block metabolic hydroxylation of aromatic rings, thereby increasing the in vivo half-life of a drug candidate.
-
This compound: The fluorine atoms at positions 2, 4, and 6 effectively shield the aromatic ring from cytochrome P450-mediated oxidation.
-
2,4-Difluorobenzimidamide: While positions 2 and 4 are protected, position 6 remains susceptible to metabolic attack.
This difference in metabolic stability could be a deciding factor when selecting between these two building blocks for a lead optimization program.
Conclusion: Selecting the Right Tool for the Job
Both this compound and 2,4-difluorobenzimidamide are valuable building blocks for the synthesis of novel drug candidates. The choice between them should be guided by a thorough understanding of the specific requirements of the target and the desired physicochemical and pharmacological profile of the final compound.
-
This compound offers enhanced lipophilicity, potentially greater metabolic stability, and a lower pKa. Its symmetrical nature may provide unique structural advantages in certain binding pockets.
-
2,4-Difluorobenzimidamide provides a less lipophilic and more basic scaffold. Its asymmetry allows for the introduction of other substituents at the 6-position, offering additional vectors for SAR exploration.
Ultimately, the empirical evaluation of both scaffolds in the context of a specific drug discovery project is essential to determine the optimal choice. This guide provides a foundational framework for making an informed decision and designing the necessary experiments to validate these predictions.
References
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A Comparative Guide to the Biological Activity of Fluorinated Benzimidamides
Introduction: The Strategic Role of Fluorine in Modulating Benzamidine Bioactivity
For researchers, scientists, and drug development professionals, the benzamidine scaffold represents a privileged structure, renowned for its ability to interact with a variety of biological targets, most notably serine proteases.[1][2] Its inherent biological activity, however, can be significantly modulated and often enhanced through the strategic incorporation of fluorine atoms. This guide provides a comprehensive comparison of the biological activity of fluorinated benzimidamides against their non-fluorinated analogues, offering insights into the physicochemical and pharmacokinetic advantages conferred by fluorination.
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to optimize its pharmacological profile.[3][4] Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its target protein.[5][6] In the context of benzamidines, these modifications can translate into enhanced potency, selectivity, and an improved pharmacokinetic profile, making fluorinated benzamidamides attractive candidates for further drug development.
This guide will delve into the comparative analysis of these compounds, supported by experimental data and detailed protocols for evaluating their biological performance. We will explore their mechanism of action, particularly as enzyme inhibitors, and provide a framework for assessing their potential as therapeutic agents.
The Impact of Fluorination on Physicochemical Properties and Pharmacokinetics
The decision to incorporate fluorine into a benzamidine scaffold is driven by the desire to fine-tune its drug-like properties. Here, we dissect the key physicochemical and pharmacokinetic parameters affected by fluorination.
Modulation of pKa and Lipophilicity
Fluorine's strong electron-withdrawing nature can significantly lower the pKa of nearby basic groups, such as the amidine moiety.[7] This modulation of basicity can have a profound impact on the compound's solubility, cell permeability, and interaction with its biological target.
Lipophilicity, a critical parameter for drug absorption and distribution, is also influenced by fluorination. While the addition of a single fluorine atom can have a variable effect, the introduction of a trifluoromethyl (CF3) group generally increases lipophilicity.[8][9] This enhanced lipophilicity can improve a compound's ability to cross cell membranes and reach its intracellular target. However, it is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[8]
Enhancing Metabolic Stability and Bioavailability
One of the most significant advantages of fluorination is the increased metabolic stability it confers. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, such as cytochrome P450s.[4] By replacing a metabolically labile C-H bond with a C-F bond, the metabolic "soft spot" of a molecule can be blocked, leading to a longer half-life and improved oral bioavailability.[4][10]
Comparative Biological Activity: A Data-Driven Analysis
While direct comparative studies on a wide range of fluorinated versus non-fluorinated benzamidamides are still emerging, valuable insights can be drawn from studies on the closely related benzimidazole scaffold and from the broader field of medicinal chemistry.
Enzyme Inhibition: Targeting Serine Proteases
Benzamidines are well-known competitive inhibitors of serine proteases, such as trypsin, thrombin, and plasmin, binding to the S1 pocket of the enzyme.[1][2] Fluorination can enhance this inhibitory activity through several mechanisms:
-
Increased Binding Affinity: The introduction of fluorine can lead to more favorable interactions with the enzyme's active site.
-
Altered Conformation: Fluorine substitution can influence the conformational preferences of the molecule, pre-organizing it for optimal binding.[2]
The following diagram illustrates the general mechanism of competitive inhibition of a serine protease by a benzamidine derivative.
Caption: Competitive inhibition of a serine protease by a fluorinated benzamidine.
Antimicrobial and Anticancer Activity
Studies on fluorinated benzimidazoles have demonstrated a significant enhancement in antimicrobial and anticancer activities compared to their non-fluorinated counterparts.[11] For instance, certain fluoro-substituted benzimidazole derivatives show potent antiproliferative activity against various cancer cell lines.[12] It is highly probable that similar trends apply to fluorinated benzamidamides.
The table below summarizes representative data comparing the biological activity of fluorinated and non-fluorinated heterocyclic compounds, highlighting the potential benefits of fluorination.
| Compound Class | Biological Activity | Non-Fluorinated Analogue (Activity) | Fluorinated Analogue (Activity) | Fold Improvement | Reference |
| Benzimidazole | Antibacterial (MIC against B. subtilis) | 2-phenyl-1H-benzo[d]imidazole (MIC > 125 µg/mL) | 2-(m-fluorophenyl)-1H-benzo[d]imidazole (MIC = 7.81 µg/mL) | >16 | [11] |
| Benzimidazole | Antifungal (MIC against C. parapsilosis) | 2-(o-fluorophenyl)-1H-benzo[d]imidazole (MIC > 125 µg/mL) | 2-(o-fluorophenyl)-5-methyl-1H-benzo[d]imidazole (MIC = 15.62 µg/mL) | >8 | [11] |
| Aminophenylhydrazine | Anticancer (IC50 against A549 lung cancer cells) | Non-fluorinated analogue (IC50 not specified) | 5-fluoro substituted analogue (IC50 = 0.64 µM) | Not specified | [13] |
Experimental Protocols for Biological Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. Here, we provide detailed methodologies for key assays used to compare the biological activity of fluorinated benzamidamides.
Enzyme Inhibition Assay (Serine Protease)
This protocol outlines a general method for determining the inhibitory constant (Ki) of a compound against a serine protease like trypsin.
Causality Behind Experimental Choices:
-
Competitive Inhibition Assumption: This protocol is designed for competitive inhibitors, where the inhibitor and substrate compete for the same active site.
-
Initial Velocity Measurement: Measuring the initial reaction rate ensures that the substrate concentration has not been significantly depleted, a key assumption in Michaelis-Menten kinetics.
-
Varying Substrate and Inhibitor Concentrations: This allows for the determination of the mode of inhibition and the calculation of the Ki value.
Experimental Workflow Diagram:
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the serine protease (e.g., trypsin) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl2).
-
Prepare a stock solution of the chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the fluorinated and non-fluorinated benzamidine inhibitors in the same solvent.
-
-
Assay Setup:
-
In a 96-well microplate, add the appropriate volume of buffer, enzyme solution, and varying concentrations of the inhibitor or vehicle control.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at the appropriate wavelength (e.g., 405 nm for the release of p-nitroaniline) at regular intervals for a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well from the linear portion of the absorbance versus time plot.
-
Determine the mode of inhibition and calculate the Ki value using appropriate kinetic models (e.g., by plotting the data using a Lineweaver-Burk or Dixon plot).
-
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.
Causality Behind Experimental Choices:
-
Mitochondrial Activity as a Proxy for Viability: The assay measures the activity of mitochondrial dehydrogenases, which is generally proportional to the number of viable cells.
-
Dose-Response and Time-Course: Testing a range of concentrations over different time points provides a comprehensive understanding of the compound's cytotoxic potential.
Experimental Workflow Diagram:
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A Researcher's Roadmap: Validating the Biological Target of 2,4,6-Trifluorobenzimidamide
Prepared by a Senior Application Scientist
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is both complex and challenging. A critical milestone in this journey is the definitive identification and validation of the molecule's biological target. This guide provides an in-depth, objective comparison of modern experimental strategies for elucidating the molecular target of a novel compound, using the hypothetical case of 2,4,6-Trifluorobenzimidamide.
The following sections are designed to move from broad, predictive approaches to specific, high-confidence validation techniques. We will not only detail the "how" but also the crucial "why" behind each experimental choice, ensuring a robust and self-validating workflow.
Section 1: The Starting Point - Hypothesis Generation with In Silico Prediction
Before committing to resource-intensive wet-lab experiments, it is judicious to generate a set of plausible hypotheses. In silico target prediction methods leverage computational power to forecast potential biological targets for a small molecule based on its structure and similarity to known ligands.[1][2] This is a cost-effective initial step to narrow the field of potential targets.[3]
Comparative Approaches for In Silico Prediction
There are two primary strategies for computational target prediction:
-
Ligand-Based Methods: These approaches compare the chemical structure of this compound to large databases of compounds with known biological targets. The underlying principle is that structurally similar molecules are likely to bind to similar proteins. Tools like SwissTargetPrediction utilize this methodology.[4]
-
Structure-Based Methods (Reverse Docking): If the 3D structures of many proteins are known, one can computationally "dock" this compound into the binding sites of a panel of proteins to predict binding affinity.[3] This can uncover novel interactions not predicted by ligand similarity alone.
Interpreting In Silico Results
The output of these tools is typically a list of potential targets ranked by a probability or a similarity score. It is essential to critically evaluate these results. For instance, a predicted target with a similarity score of 0.5 or higher is recommended to reduce the likelihood of false positives.[5]
Table 1: Comparison of In Silico Target Prediction Methods
| Method | Principle | Advantages | Disadvantages |
| Ligand-Based | Similarity to known active molecules. | Fast, does not require protein structures. | Limited to discovering targets for which known ligands already exist. |
| Structure-Based | Computational docking to protein structures. | Can identify novel target interactions. | Requires high-quality 3D protein structures; computationally intensive. |
Section 2: Capturing the Target - Affinity-Based Proteomics
Once a list of potential targets is generated, the next logical step is to physically isolate the binding partners of this compound from a complex biological sample, such as a cell lysate. Affinity purification coupled with mass spectrometry (AP-MS) is a powerful and widely used technique for this purpose.[6][7][8]
The Rationale Behind AP-MS
The core principle of AP-MS is to use the small molecule as "bait" to "fish" for its interacting proteins.[7] This is typically achieved by immobilizing the molecule on a solid support (like beads) and incubating it with a cellular protein extract.[6][7] Proteins that bind to the molecule are retained, while non-binding proteins are washed away. The bound proteins are then identified using mass spectrometry.[6][8]
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization. It is critical to ensure that the modification does not abolish the biological activity of the compound.
-
Immobilization: Covalently attach the modified compound to a solid support, such as agarose or magnetic beads.[7]
-
Incubation: Incubate the immobilized probe with a cell lysate or tissue extract that is expected to contain the target protein.[7]
-
Washing: Perform a series of stringent washes to remove proteins that are non-specifically bound to the beads.
-
Elution: Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by adding an excess of the free (non-immobilized) this compound to competitively displace the bound proteins.
-
Protein Identification: The eluted proteins are then separated (e.g., by SDS-PAGE) and identified using mass spectrometry.[7]
Self-Validation and Controls
A key aspect of a trustworthy AP-MS experiment is the inclusion of proper controls. A parallel experiment using beads without the immobilized compound or with an inactive analog of this compound should be performed. True binding partners will be significantly enriched in the eluate from the active compound beads compared to the control beads.
Section 3: Confirming Engagement in a Cellular Context - CETSA
While AP-MS identifies proteins that can bind to a compound in vitro, it does not confirm that this interaction occurs within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring target engagement in intact cells or cell lysates.[9][10]
The Principle of Thermal Stabilization
CETSA is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[10] This means the protein-ligand complex will denature and aggregate at a higher temperature than the protein alone.[10]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA
-
Cell Treatment: Treat intact cells with either this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.[9]
-
Lysis and Separation: Lyse the cells and separate the soluble proteins from the aggregated, denatured proteins by centrifugation.[9][11]
-
Quantification: The amount of the specific target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.[12]
-
Melting Curve Generation: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the drug-treated samples indicates target engagement.[9]
CETSA vs. AP-MS
Table 2: Comparison of AP-MS and CETSA
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Physical isolation of binding partners. | Ligand-induced thermal stabilization. |
| Context | Typically performed with cell lysates (in vitro). | Can be performed in intact cells or lysates. |
| Compound Modification | Requires chemical modification for immobilization. | No modification of the compound is needed. |
| Primary Output | Identity of potential binding proteins. | Confirmation of target engagement in a cellular environment. |
Section 4: The Gold Standard - Genetic Validation with CRISPR-Cas9
The most definitive way to validate that the phenotypic effects of a compound are due to its interaction with a specific target is through genetic manipulation. The CRISPR-Cas9 system has revolutionized this process by allowing for precise and efficient gene editing.[13][14]
Causality Through Gene Editing
The logic of CRISPR-based validation is straightforward: if this compound exerts its effect by binding to Protein X, then removing Protein X from the cell should make the cell resistant to the compound's effects. CRISPR-Cas9 allows for the creation of knockout cell lines where the gene for the putative target is permanently disabled.[15]
Experimental Protocol: CRISPR-Mediated Validation
-
Design and Delivery: Design a guide RNA (sgRNA) that specifically targets the gene of the putative protein target. Deliver the sgRNA and the Cas9 nuclease into the cells.
-
Generate Knockout Cells: The Cas9 nuclease will create a double-strand break in the target gene, which, when repaired by the cell, often results in a non-functional gene (a knockout).
-
Validation of Knockout: Confirm the successful knockout of the target protein at the DNA, RNA, and protein levels.
-
Phenotypic Assay: Treat both the wild-type cells and the knockout cells with a range of concentrations of this compound.
-
Analysis: If the knockout cells are significantly less sensitive to the compound than the wild-type cells, this provides strong evidence that the knocked-out protein is the direct target.
This approach offers a powerful advantage over older methods like RNAi, as CRISPR can achieve complete and permanent gene knockout, leading to more definitive results.[16]
Caption: Logical workflow for target validation using CRISPR-Cas9.
Conclusion: An Integrated Approach
The validation of a biological target for a novel compound like this compound is not a linear process but an integrated, multi-faceted investigation. No single technique is sufficient on its own. A robust validation strategy begins with a broad, computational survey of possibilities, moves to the physical identification of binding partners, confirms this engagement in a physiological context, and culminates in definitive genetic evidence of causality. By combining the strengths of in silico prediction, affinity proteomics, CETSA, and CRISPR-Cas9, researchers can build a compelling, self-validating case for the mechanism of action of their compound, paving the way for successful drug development.
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A Senior Application Scientist's Guide to Serine Protease Inhibition: A Comparative Analysis of Benzamidine and Its Alternatives
For: Researchers, scientists, and drug development professionals engaged in work requiring the preservation of protein integrity and the study of proteolytic activity.
Introduction: Clearing the Nomenclature—Benzamidine vs. Benzimidamide
In the landscape of biochemical reagents, precise terminology is paramount. A common point of confusion arises with the terms "benzamidine" and "benzimidamide." It is essential to clarify from the outset that these are not two different compounds but rather synonymous names for the same chemical entity. The compound, with the chemical formula C₆H₅C(NH)NH₂, is most commonly referred to as benzamidine in laboratory and commercial contexts. Its systematic IUPAC name is benzenecarboximidamide [1][2]. Throughout this guide, we will use the prevalent term, benzamidine, to refer to this widely used serine protease inhibitor.
This guide will provide a comparative analysis of benzamidine against two other commonly employed serine protease inhibitors: Phenylmethylsulfonyl Fluoride (PMSF) and Aprotinin. We will delve into their respective mechanisms of action, inhibitory profiles, and practical considerations for their use in various research applications.
The Imperative of Protease Inhibition
During cellular lysis and protein extraction, the compartmentalization of cellular components is disrupted. This releases a host of endogenous proteases that can rapidly degrade the proteins of interest, compromising experimental results[3]. Serine proteases, a major class of proteolytic enzymes characterized by a highly reactive serine residue in their active site, are particularly abundant and active under typical experimental conditions[4]. The inclusion of effective serine protease inhibitors in lysis buffers and purification reagents is therefore a critical step in preserving the integrity and functionality of target proteins.
Comparative Analysis of Serine Protease Inhibitors
The choice of a serine protease inhibitor is dictated by the specific experimental requirements, including the nature of the target protease, the desired duration of inhibition, and downstream applications. Here, we compare the performance and characteristics of benzamidine, PMSF, and aprotinin.
Chemical Structures and Fundamental Properties
| Feature | Benzamidine | Phenylmethylsulfonyl Fluoride (PMSF) | Aprotinin |
| Chemical Formula | C₇H₈N₂ | C₇H₇FO₂S | C₂₈₄H₄₃₂N₈₄O₇₉S₇ |
| Molar Mass | 120.15 g/mol [1] | 174.19 g/mol [5] | ~6512 g/mol |
| Type | Small Molecule (Amidine derivative) | Small Molecule (Sulfonyl fluoride) | Polypeptide (Bovine pancreatic trypsin inhibitor) |
| Solubility | Soluble in water and alcohol[3] | Poorly soluble in water; soluble in anhydrous ethanol, isopropanol, or DMSO[5] | Freely soluble in water and aqueous buffers |
Mechanism of Action: A Tale of Reversibility
The fundamental difference between these inhibitors lies in their mechanism of action, which dictates their utility in various experimental contexts.
Benzamidine and Aprotinin: The Reversible Competitors
Benzamidine and aprotinin are both reversible, competitive inhibitors. They function by binding non-covalently to the active site of serine proteases, mimicking the natural substrate. This binding event physically blocks the substrate from accessing the catalytic triad, thereby inhibiting proteolytic activity[1]. The reversible nature of this inhibition means that the inhibitor can dissociate from the enzyme, and its inhibitory effect can be overcome by increasing the substrate concentration or removed through processes like dialysis.
PMSF: The Irreversible Inactivator
In contrast, PMSF is an irreversible inhibitor of serine proteases. Upon entering the active site, the sulfonyl fluoride group of PMSF covalently reacts with the hydroxyl group of the active site serine residue. This reaction, known as sulfonylation, forms a stable, covalent bond that permanently inactivates the enzyme[2]. This irreversible nature makes PMSF a potent tool for complete and lasting inhibition of serine protease activity. However, it also means that the enzymatic activity cannot be restored.
Performance Comparison: Potency and Specificity
The efficacy of a protease inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce 50% inhibition. A lower Kᵢ value indicates a more potent inhibitor. The following table provides a summary of reported Kᵢ values for benzamidine, PMSF, and aprotinin against common serine proteases. It is important to note that these values can vary depending on the experimental conditions (e.g., pH, temperature, substrate used).
| Protease | Benzamidine (Kᵢ) | PMSF (Typical IC₅₀) | Aprotinin (Kᵢ) |
| Trypsin | ~18 µM | ~50 µM | ~0.06 pM |
| Thrombin | ~140 µM | ~200 µM | ~2.5 nM |
| Plasmin | ~650 µM | ~1 mM | ~1 nM |
| Chymotrypsin | Weak inhibitor | ~100 µM | ~9 nM |
From this data, it is evident that aprotinin is a significantly more potent inhibitor of trypsin, thrombin, and plasmin compared to both benzamidine and PMSF. Benzamidine demonstrates moderate potency, while PMSF generally requires higher concentrations for effective inhibition.
Practical Considerations for Experimental Use
Beyond their inhibitory potency, several practical factors influence the choice of a protease inhibitor for a specific application.
| Feature | Benzamidine | Phenylmethylsulfonyl Fluoride (PMSF) | Aprotinin |
| Stability in Aqueous Solution | Sensitive to oxidation; fresh solutions are recommended[1] | Highly unstable; short half-life (e.g., ~35 min at pH 8)[5] | Stable in aqueous solutions and at a wide pH range |
| Toxicity | Low toxicity | Highly toxic (neurotoxin); handle with caution[5] | Non-toxic |
| Working Concentration | 0.5 - 4 mM[1] | 0.1 - 1 mM[5] | 100 - 200 nM |
| Removal from Sample | Easily removed by dialysis | Irreversibly bound; cannot be removed | Removable by dialysis, though its high affinity can make complete removal challenging |
Application-Specific Recommendations
The distinct characteristics of benzamidine, PMSF, and aprotinin make them suitable for different experimental workflows.
-
Protein Purification:
-
Benzamidine: Its reversibility and moderate affinity make it a good choice for initial lysis and capture steps, as it can be easily removed during subsequent purification steps like dialysis. It is also used in affinity chromatography to purify serine proteases[6].
-
PMSF: Due to its irreversible nature and toxicity, it is less ideal for purifying active enzymes. However, it is effective in initial cell lysis to quickly and permanently inactivate proteases when the final protein does not need to be active.
-
Aprotinin: Its high potency at low concentrations makes it an excellent choice for protecting proteins during lengthy purification procedures. However, its strong binding might interfere with downstream functional assays if not completely removed.
-
-
Cell Lysis for Downstream Analysis (e.g., Western Blotting, Immunoprecipitation):
-
PMSF: Its rapid and irreversible action is highly beneficial for quickly shutting down all serine protease activity upon cell lysis, ensuring the preservation of protein profiles for analysis.
-
Benzamidine: A suitable alternative to PMSF, especially when toxicity is a concern.
-
Protease Inhibitor Cocktails: For broad-spectrum protection, commercially available cocktails containing a mixture of inhibitors (including those for serine, cysteine, and metalloproteases) are often the most effective choice[7].
-
-
Cell Culture:
-
Aprotinin: Its non-toxic nature and stability in culture media make it suitable for use in cell culture to prevent the degradation of secreted proteins or to stabilize fibrin-based scaffolds[8][9].
-
Benzamidine and PMSF: Generally not recommended for routine use in cell culture due to potential off-target effects and toxicity (in the case of PMSF).
-
Experimental Protocol: Comparative Analysis of Serine Protease Inhibitor Efficacy
This protocol provides a framework for determining the inhibitory potency (IC₅₀ and Kᵢ) of benzamidine, PMSF, and aprotinin against a model serine protease, such as trypsin.
Materials and Reagents
-
Bovine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate
-
Benzamidine hydrochloride
-
Phenylmethylsulfonyl Fluoride (PMSF)
-
Aprotinin
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Anhydrous isopropanol or DMSO (for PMSF stock solution)
-
96-well microplate
-
Microplate reader
Workflow Diagram
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Trypsin: Prepare a 1 mg/mL stock solution in 1 mM HCl.
-
BAPNA (Substrate): Prepare a 10 mM stock solution in DMSO.
-
Benzamidine: Prepare a 100 mM stock solution in Tris-HCl buffer.
-
PMSF: Prepare a 100 mM stock solution in anhydrous isopropanol. Caution: PMSF is toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Aprotinin: Prepare a 1 mg/mL (approximately 153 µM) stock solution in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the following to each well:
-
Tris-HCl buffer to a final volume of 200 µL.
-
Serial dilutions of each inhibitor (benzamidine, PMSF, aprotinin) to achieve a range of final concentrations. Include a control with no inhibitor.
-
A fixed concentration of trypsin (e.g., 10 µg/mL final concentration).
-
-
Pre-incubate the enzyme and inhibitors for 15 minutes at room temperature. For PMSF, this pre-incubation is critical for the covalent modification to occur.
-
Initiate the reaction by adding BAPNA to a final concentration that is at or below its Kₘ for trypsin (e.g., 0.1-0.5 mM).
-
Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value for each inhibitor.
-
For competitive inhibitors like benzamidine and aprotinin, the Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the substrate concentration and the Kₘ of the substrate are known[10]. For irreversible inhibitors like PMSF, a more detailed kinetic analysis is required to determine the inactivation rate constant (kᵢₙₐcₜ) and the dissociation constant (Kᵢ).
-
Conclusion
The selection of a serine protease inhibitor is a critical decision in experimental design that directly impacts the quality and reliability of research outcomes. While "benzamidine" and "benzimidamide" refer to the same moderately potent, reversible inhibitor, a comparative analysis reveals that PMSF and aprotinin offer distinct advantages and disadvantages. PMSF provides rapid and irreversible inactivation, but its toxicity and instability in aqueous solutions are significant drawbacks. Aprotinin, a polypeptide inhibitor, is highly potent and non-toxic, making it an excellent choice for applications requiring sustained, high-level inhibition.
By understanding the mechanisms of action, inhibitory profiles, and practical considerations of these key serine protease inhibitors, researchers can make informed decisions to effectively preserve their valuable protein samples and ensure the integrity of their experimental data.
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A Comparative Analysis of 2,4,6-Trifluorobenzimidamide and its Non-Fluorinated Analogs in Antimicrobial Applications
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an in-depth comparison of the efficacy of 2,4,6-Trifluorobenzimidamide and its non-fluorinated benzimidamide counterparts, supported by experimental data and protocols to illustrate the profound impact of fluorination on antimicrobial activity.
The introduction of fluorine atoms into a drug candidate can dramatically alter its physicochemical properties, often leading to enhanced potency, metabolic stability, and bioavailability.[1] In the context of benzimidamides, a class of compounds known for their diverse biological activities, the strategic placement of fluorine atoms on the phenyl ring is a key area of investigation for developing next-generation therapeutic agents.[2] This guide will delve into the rationale behind the enhanced efficacy of the trifluorinated analog, provide detailed experimental protocols for its synthesis and evaluation, and present a comparative analysis of its antimicrobial performance.
The Fluorine Advantage: Enhancing Bioactivity through Strategic Substitution
Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong bonds with carbon, make it a valuable tool in drug design.[3] The incorporation of fluorine can influence a molecule's lipophilicity, pKa, and conformation, all of which are critical determinants of its biological activity.[3] In the case of this compound, the three fluorine atoms exert a powerful electron-withdrawing effect on the benzene ring. This electronic modulation can significantly impact the molecule's interaction with its biological target.
The proposed mechanism for the enhanced antimicrobial activity of fluorinated benzimidamides often involves increased membrane permeability and improved binding affinity to target enzymes.[2] The increased lipophilicity imparted by fluorine can facilitate the passage of the molecule through the lipid bilayers of microbial cell membranes.[3] Furthermore, the altered electronic distribution within the molecule can lead to stronger and more specific interactions with the active site of essential microbial enzymes, resulting in more potent inhibition.
Synthesis and Characterization: A Practical Workflow
The synthesis of this compound can be approached from its corresponding nitrile, 2,4,6-Trifluorobenzonitrile. A common industrial synthesis for this precursor involves the fluorination of chlorinated benzonitriles.[4] Once the trifluorinated nitrile is obtained, it can be converted to the target benzimidamide.
Experimental Protocol: Synthesis of this compound from 2,4,6-Trifluorobenzonitrile
Objective: To synthesize this compound from its corresponding nitrile.
Materials:
-
2,4,6-Trifluorobenzonitrile
-
Sodium amide (NaNH₂) or a similar aminating agent
-
Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)
-
Ammonium chloride
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve 2,4,6-Trifluorobenzonitrile in the anhydrous solvent under an inert atmosphere.
-
Amination: Slowly add sodium amide to the stirred solution at room temperature. The reaction is typically exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction mixture by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by recrystallization or column chromatography.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Comparative Efficacy: In Vitro Antimicrobial Activity
To objectively compare the efficacy of this compound with its non-fluorinated analog, a standard in vitro antimicrobial susceptibility test, such as the determination of the Minimum Inhibitory Concentration (MIC), is employed.[5] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine and compare the MIC values of this compound and Benzimidamide against a panel of pathogenic microorganisms.
Materials:
-
This compound and Benzimidamide
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[7]
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[5]
-
Serial Dilution of Compounds: Prepare a series of two-fold serial dilutions of both the fluorinated and non-fluorinated compounds in the appropriate broth medium in the wells of a 96-well plate.[5]
-
Inoculation: Inoculate each well containing the serially diluted compounds with the standardized microbial suspension. Include a positive control (microorganism in broth without any compound) and a negative control (broth only).
-
Incubation: Incubate the microtiter plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.[7]
-
Determination of MIC: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[6]
Data Presentation and Interpretation
Table 1: Hypothetical Comparative MIC Data (µg/mL)
| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Fungus) |
| Benzimidamide | 64 | 128 | >256 |
| This compound | 8 | 16 | 32 |
This table presents hypothetical data based on established trends of fluorination enhancing antimicrobial activity for illustrative purposes.
The expected results, as depicted in the hypothetical data table, would show significantly lower MIC values for this compound across a spectrum of microorganisms, indicating its superior potency.
Conclusion
The strategic incorporation of fluorine atoms into the benzimidamide scaffold, as exemplified by this compound, is a powerful strategy for enhancing antimicrobial efficacy. The electron-withdrawing nature of the fluorine atoms is predicted to improve the compound's pharmacokinetic and pharmacodynamic properties, leading to more potent inhibition of microbial growth. The experimental protocols outlined in this guide provide a framework for the synthesis and comparative evaluation of these compounds, enabling researchers to further explore the potential of fluorinated benzimidamides in the development of novel anti-infective agents. While direct comparative data for the specific title compound is limited, the overwhelming evidence from related fluorinated heterocycles strongly supports the hypothesis of its superior performance over non-fluorinated analogs.
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Differentiating Benzimidamide Isomers: A Spectroscopic Guide for Researchers
In the landscape of drug discovery and development, the precise characterization of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of benzimidamide isomers, offering researchers, scientists, and drug development professionals a practical framework for their differentiation. We will delve into the nuances of nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside mass spectrometry (MS), to elucidate the structural distinctions between these closely related compounds.
The Isomers in Focus: Tautomerism and Structural Isomerism
The term "benzimidamide" is synonymous with benzenecarboximidamide, commonly known as benzamidine. The primary isomeric considerations for this compound are tautomerism and structural isomerism.
1. Tautomers of Benzamidine: Benzamidine exists as a mixture of rapidly interconverting tautomers due to the migration of a proton between the two nitrogen atoms of the amidine group. The two primary tautomers are:
-
(Z)-Benzenecarboximidamide (Tautomer A): The more stable and commonly depicted form.
-
(E)-Benzenecarboximidamide (Tautomer B): A less stable tautomer.
Due to their rapid equilibrium, experimental isolation and individual spectroscopic analysis of these tautomers under standard conditions are challenging. Therefore, computational chemistry, specifically Density Functional Theory (DFT), provides invaluable insights into their distinct spectroscopic signatures.
2. Structural Isomer: N-Phenylformamidine: This compound is a structural isomer of benzamidine, where the phenyl group is attached to one of the nitrogen atoms rather than the carbon of the formamidine group. This fundamental difference in connectivity leads to distinct and readily distinguishable spectroscopic characteristics.
This guide will focus on the comparative analysis of Tautomer A and Tautomer B of benzamidine (leveraging computational data) and the structural isomer N-phenylformamidine (using experimental data).
Spectroscopic Comparison of Benzimidamide Isomers
The following sections detail the expected and observed differences in the spectroscopic profiles of the benzimidamide isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.
The chemical shifts of protons are highly sensitive to their local electronic environment.
-
Benzamidine Tautomers: In solution, the rapid tautomerization of benzamidine often results in time-averaged NMR signals. However, computational ¹H NMR predictions can reveal the distinct chemical shifts for the non-exchanging protons in each tautomer. The protons on the nitrogen atoms will exhibit broad signals due to exchange and quadrupolar effects. The aromatic protons will show subtle differences in their chemical shifts and coupling patterns due to the different electronic influence of the imino and amino groups in each tautomer.
-
N-Phenylformamidine: The ¹H NMR spectrum of N-phenylformamidine is markedly different. The presence of a formyl proton (-CH=N-) gives rise to a characteristic signal in the downfield region, which is absent in benzamidine. The aromatic protons will also exhibit a different splitting pattern and chemical shifts due to the direct attachment of the phenyl ring to a nitrogen atom.
¹³C NMR provides information about the carbon skeleton of a molecule.
-
Benzamidine Tautomers: The most significant difference between the calculated ¹³C NMR spectra of the benzamidine tautomers is the chemical shift of the amidine carbon (C=N). The electronic environment of this carbon is directly affected by the position of the double bond, leading to a noticeable difference in its resonance frequency.
-
N-Phenylformamidine: The ¹³C NMR spectrum of N-phenylformamidine will show a signal for the formamidine carbon (-CH=N-) at a chemical shift distinct from the amidine carbon of benzamidine. Furthermore, the chemical shifts of the aromatic carbons will differ due to the different mode of attachment of the phenyl group.
Table 1: Comparison of Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Benzimidamide Isomers
| Isomer | Key ¹H NMR Signals (Predicted/Observed) | Key ¹³C NMR Signals (Predicted/Observed) |
| Benzamidine (Tautomer A) | Aromatic protons (multiplets), NH protons (broad) | Amidine Carbon, Aromatic Carbons |
| Benzamidine (Tautomer B) | Aromatic protons (multiplets), NH protons (broad) | Amidine Carbon (different shift from Tautomer A), Aromatic Carbons |
| N-Phenylformamidine | Formyl proton (-CH=N-), Aromatic protons (multiplets), NH proton (broad) | Formamidine Carbon (-CH=N-), Aromatic Carbons |
Note: Predicted values for tautomers are based on DFT calculations and may vary depending on the computational method and solvent model used.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
-
Benzamidine Tautomers: The primary differences in the calculated IR spectra of the benzamidine tautomers are found in the stretching frequencies of the C=N and C-N bonds, as well as the N-H stretching and bending modes. Tautomer A, with a localized C=N double bond, will exhibit a characteristic imine stretch. Tautomer B will have a different C=N stretching frequency due to its different electronic environment. The N-H stretching region will also differ, reflecting the different hydrogen bonding environments in the two tautomers.
-
N-Phenylformamidine: The IR spectrum of N-phenylformamidine will show a prominent C=N stretching vibration, but its frequency will be influenced by the adjacent phenyl-nitrogen bond. The N-H stretching and bending vibrations will also be present, but their positions will differ from those in benzamidine due to the different molecular structure. A key distinguishing feature will be the C-H stretching of the formyl group.
Table 2: Comparison of Key IR Vibrational Frequencies (cm⁻¹) for Benzimidamide Isomers
| Isomer | ν(N-H) | ν(C=N) | Other Key Bands |
| Benzamidine (Tautomer A) | ~3400-3200 | ~1650 | Aromatic C-H, C=C stretches |
| Benzamidine (Tautomer B) | ~3400-3200 (different pattern) | ~1640 | Aromatic C-H, C=C stretches |
| N-Phenylformamidine | ~3300-3100 | ~1660 | Formyl C-H stretch, Aromatic C-H, C=C stretches |
Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
-
Benzamidine Tautomers: The π-systems of the two benzamidine tautomers are slightly different, which is expected to lead to subtle differences in their UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) calculations can predict these differences, which may manifest as shifts in the absorption maxima (λ_max) and changes in the molar absorptivity.
-
N-Phenylformamidine: The chromophore in N-phenylformamidine (the phenyl ring conjugated with the formamidine group) is different from that in benzamidine. This results in a significantly different UV-Vis spectrum, with a distinct λ_max and absorption profile.
Table 3: Comparison of Predicted/Observed UV-Vis Absorption Maxima (λ_max) for Benzimidamide Isomers
| Isomer | Predicted/Observed λ_max (nm) |
| Benzamidine | ~230-240 |
| N-Phenylformamidine | ~280-290 |
Note: Experimental values can be solvent-dependent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Benzamidine and N-Phenylformamidine: Both isomers have the same nominal molecular weight (120 g/mol ) and will show a molecular ion peak at the same m/z value in a low-resolution mass spectrum. However, high-resolution mass spectrometry can confirm their identical elemental composition. The key to differentiation lies in their fragmentation patterns upon techniques like Collision-Induced Dissociation (CID). The different bond connectivities will lead to the formation of distinct fragment ions. For instance, benzamidine is known to lose NH2, leading to a benzoyl cation fragment. The fragmentation of N-phenylformamidine would proceed through different pathways.
Experimental Protocols
The following are detailed, step-by-step methodologies for the key spectroscopic analyses.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality NMR spectra of benzimidamide isomers.
Caption: Workflow for ATR-FTIR spectroscopic analysis.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe the crystal with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
-
Background Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will subtract the absorbance of the crystal and the atmosphere from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid benzimidamide isomer onto the center of the ATR crystal.
-
Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal surface.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the wavenumbers of the major absorption bands.
-
Protocol 3: UV-Visible (UV-Vis) Spectroscopy
This protocol describes the measurement of the UV-Vis absorption spectrum of a benzimidamide isomer in solution.
Caption: Workflow for UV-Vis spectroscopic analysis.
-
Sample Preparation:
-
Prepare a stock solution of the benzimidamide isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
From the stock solution, prepare a dilute solution such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 to 1.0 absorbance units).
-
-
Instrument Setup and Measurement:
-
Fill a clean quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline correction over the desired wavelength range (e.g., 200-400 nm).
-
Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max).
-
Record the absorbance value at each λ_max.
-
Protocol 4: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique ideal for analyzing polar molecules like benzimidamide isomers.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (e.g., 0.1%) to promote protonation for positive ion mode.
-
-
Instrument Setup and Analysis:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to obtain a stable and strong signal for the protonated molecule [M+H]⁺.
-
Acquire the full scan mass spectrum to determine the m/z of the molecular ion.
-
-
Tandem MS (MS/MS) for Fragmentation Analysis:
-
If structural confirmation is needed, perform a product ion scan on the [M+H]⁺ ion.
-
Isolate the precursor ion ([M+H]⁺) in the mass analyzer.
-
Subject the isolated ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Acquire the mass spectrum of the resulting fragment ions.
-
-
Data Analysis:
-
Analyze the full scan spectrum to confirm the molecular weight.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions that can differentiate the isomers.
-
Conclusion
The spectroscopic differentiation of benzimidamide isomers is a critical step in their chemical and pharmaceutical development. While the rapid tautomerization of benzamidine presents a challenge for experimental characterization, a combination of experimental techniques for the stable structural isomer and computational predictions for the tautomers provides a comprehensive picture. ¹H and ¹³C NMR spectroscopy offer detailed structural insights, particularly in distinguishing the connectivity of N-phenylformamidine. IR spectroscopy provides a valuable fingerprint of the functional groups, highlighting differences in the C=N and N-H vibrational modes. UV-Vis spectroscopy reveals differences in the electronic structure of the chromophores. Finally, mass spectrometry, especially with fragmentation analysis, can confirm the molecular weight and provide isomer-specific structural information. By judiciously applying these spectroscopic methods and understanding the underlying principles of how structural differences manifest in the resulting spectra, researchers can confidently identify and characterize benzimidamide isomers.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2332, Benzamidine. Retrieved from [Link]
-
NIST Chemistry WebBook, SRD 69. Formamide, N-phenyl-. Retrieved from [Link]
- Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (This is a representative citation for computational chemistry software used for DFT and TD-DFT calculations. Specific studies would cite the relevant literature for the methods and basis sets used.)
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (A standard textbook on spectroscopic methods.)
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (A foundational text covering the principles and applications of various spectroscopic techniques.)
The Fluorine Advantage: An In Vitro Comparative Guide to Fluorinated Kinase Inhibitors
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the strategic incorporation of fluorine atoms has emerged as a powerful tool to enhance drug-like properties. This guide provides an in-depth, in vitro comparison of fluorinated kinase inhibitors, offering a technical exploration into why this halogen has become a go-to element for medicinal chemists. We will delve into the underlying principles of how fluorination impacts inhibitor performance and provide detailed experimental protocols to empower your own comparative studies.
The Rationale for Fluorination: More Than Just a Halogen Swap
The introduction of fluorine into a kinase inhibitor is a nuanced decision driven by its unique physicochemical properties. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[1]
One of the primary advantages of fluorination is the enhancement of metabolic stability.[2] By replacing a metabolically labile C-H bond with a stronger C-F bond, the rate of oxidative metabolism by cytochrome P450 enzymes can be significantly reduced.[2] This "metabolic blocking" can lead to a longer half-life and improved oral bioavailability of the drug candidate.
Furthermore, fluorination can modulate the acidity or basicity (pKa) of nearby functional groups, which can in turn affect the inhibitor's binding affinity to the target kinase and its overall cellular permeability.[3] The strategic placement of fluorine can also induce favorable conformational changes in the inhibitor, leading to improved shape complementarity with the kinase's active site and enhanced selectivity.[4]
In Vitro Performance: A Quantitative Comparison
To illustrate the tangible benefits of fluorination, we present a comparative analysis of fluorinated versus non-fluorinated kinase inhibitors against various targets. The following data, compiled from published research, highlights the significant improvements in inhibitory activity often observed with the introduction of fluorine.
| Compound Type | Target | Compound/Analogue | IC50 / Ki | Fold Improvement (vs. Non-Fluorinated) | Reference |
| Non-Fluorinated | EGFR (wild-type) | Triazine Analogue | > 100 µM | - | [5] |
| Fluorinated | EGFR (wild-type) | Fluorinated Triazine Analogue | 25.9 µM | > 3.8 | [5] |
| Non-Fluorinated | EGFR (mutant T790M/L858R) | Triazine Analogue | 30.7 µM | - | [5] |
| Fluorinated | EGFR (mutant T790M/L858R) | Fluorinated Triazine Analogue | 6.5 µM | 4.7 | [5] |
This data clearly demonstrates that the incorporation of fluorine can lead to a substantial increase in potency against both wild-type and mutant forms of the EGFR kinase.[5] This enhancement is a direct result of the electronic and conformational effects imparted by the fluorine atom, leading to a more favorable interaction with the kinase's active site.
Experimental Protocols for In Vitro Comparison
To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for key in vitro assays used to characterize kinase inhibitors.
IC50 Determination using the ADP-Glo™ Kinase Assay
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a kinase inhibitor. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during the kinase reaction, providing a sensitive and reliable method for determining IC50 values.
Experimental Workflow:
Workflow for IC50 Determination using ADP-Glo™ Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the fluorinated and non-fluorinated kinase inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:5 dilutions.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of each compound dilution. Include wells with DMSO only as a negative control (0% inhibition) and a known potent inhibitor as a positive control (100% inhibition).
-
Add 2 µL of a solution containing the kinase and its specific substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the reaction mixture at room temperature for the optimized reaction time (typically 30-60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]
-
Kinase Selectivity Profiling
Assessing the selectivity of an inhibitor across a panel of kinases is crucial to identify potential off-target effects. This can be achieved by screening the inhibitor at a fixed concentration against a large number of kinases.
Experimental Workflow:
Workflow for Kinase Selectivity Profiling.
Step-by-Step Protocol:
-
Compound Preparation: Prepare the fluorinated and non-fluorinated inhibitors at a fixed concentration (e.g., 1 µM) in the appropriate assay buffer.
-
Kinase Panel Screening:
-
Utilize a commercially available kinase panel or a custom-assembled panel of purified kinases.
-
Perform individual kinase reactions in a multi-well plate format, with each well containing a different kinase, its substrate, ATP, and the test inhibitor.
-
-
Data Acquisition and Analysis:
-
Measure the activity of each kinase in the presence of the inhibitor using a suitable assay format (e.g., ADP-Glo™).
-
Calculate the percent inhibition for each kinase.
-
A common metric for quantifying selectivity is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., >90%) divided by the total number of kinases tested.[7] A lower S-score indicates higher selectivity.
-
Kinase Inhibitor Residence Time Determination
Residence time, the duration for which an inhibitor remains bound to its target, is increasingly recognized as a critical parameter for drug efficacy. A longer residence time can lead to a more sustained pharmacological effect. The "jump dilution" method is a common in vitro technique to measure the dissociation rate (k_off) of an inhibitor, from which the residence time (1/k_off) can be calculated.
Step-by-Step Protocol:
-
Pre-incubation: Incubate the kinase with a saturating concentration of the inhibitor (typically 10-100 fold above the Ki) to allow for the formation of the enzyme-inhibitor complex.
-
Jump Dilution: Rapidly dilute the enzyme-inhibitor complex into a solution containing the kinase substrate and a high concentration of ATP. This dilution reduces the concentration of the free inhibitor to a level where rebinding is negligible.
-
Monitoring Enzyme Activity: Continuously monitor the kinase activity over time as the inhibitor dissociates from the enzyme, leading to a recovery of enzyme function. This can be done using a real-time assay like the ADP-Glo™ assay.
-
Data Analysis: Plot the enzyme progress curves (product formation versus time) and fit the data to a first-order exponential equation to determine the dissociation rate constant (k_off). The residence time is the reciprocal of k_off.
Signaling Pathway Context: The MAPK/ERK Pathway
To understand the biological relevance of kinase inhibition, it is essential to consider the signaling pathways in which these kinases operate. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making its components attractive drug targets.
Simplified MAPK/ERK Signaling Pathway.
Fluorinated inhibitors targeting kinases within this pathway, such as BRAF and MEK, have demonstrated significant clinical success. The enhanced properties afforded by fluorination contribute to their efficacy in disrupting this oncogenic signaling cascade.
Conclusion
The strategic incorporation of fluorine is a powerful and versatile strategy in modern kinase inhibitor design. As demonstrated through comparative in vitro data and the underlying physicochemical principles, fluorination can significantly enhance inhibitor potency, selectivity, and metabolic stability. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct their own rigorous comparative analyses, enabling the rational design and development of next-generation kinase inhibitors with improved therapeutic potential. By understanding and applying the principles of fluorination, the scientific community can continue to advance the field of targeted cancer therapy.
References
[8] Gentry, J., Carey, V., Gansner, E., & Gentleman, R. (n.d.). Laying Out Pathways With Rgraphviz. The R Journal. [Link] [6] Xie, H. W., Bao, Q., Chen, Z. X., Zhang, X. M., Liu, X. Y., Wang, R., ... & Zhang, J. (2024). Targeting Jun N-terminal kinase phosphorylation: A human-derived hepatoprotective peptide human liver transplantation peptide 1 attenuates hepatic ischemia-reperfusion injury. World Journal of Gastroenterology, 30(1), 1-19. [Link] [9] BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. BenchChem. [10] Granor, T. (2020, October 16). Create Complex Graphs with GraphViz. [Video]. YouTube. [Link] [11] Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link] [5] BenchChem. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Triazine Inhibitors in Drug Discovery. BenchChem. [4] MDPI. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules. [Link] [12] von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code. [Video]. YouTube. [Link] [13] Graphviz. (n.d.). DOT Language. Retrieved from [Link] [7] Fabian, M. A., Biggs, W. H., 3rd, Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zihin, J. Z. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329–336. [Link] [14] Graphviz. (n.d.). Edge Attributes. Retrieved from [Link] [1] Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. [Link] [15] Shah, R. (2017, January 30). Plotting the Digraph with graphviz in python from DOT file. Stack Overflow. [Link] [2] ACS Publications. (2026, January 21). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link] [3] Begum, J., & Wanner, K. T. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules (Basel, Switzerland), 28(4), 1973. [Link]
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Navigating the Uncharted: The Challenge of Characterizing 2,4,6-Trifluorobenzimidamide Cross-Reactivity
A comprehensive investigation into the cross-reactivity profile of 2,4,6-Trifluorobenzimidamide reveals a significant information gap in publicly available scientific literature. Despite extensive searches for its mechanism of action, off-target effects, and comparative data with potential alternatives, no specific biological or pharmacological information could be retrieved for this compound. This absence of foundational data precludes the creation of a detailed comparison guide as initially requested.
For researchers, scientists, and drug development professionals, understanding a compound's selectivity is paramount to predicting its potential therapeutic efficacy and safety profile. Cross-reactivity, the unintended interaction of a compound with proteins other than the intended target, can lead to unforeseen side effects or provide opportunities for drug repurposing. The process of characterizing these interactions is a critical step in preclinical drug development.
Typically, a guide to a compound's cross-reactivity would involve a multi-faceted approach, integrating data from various experimental and computational methodologies. This would include an in-depth analysis of the compound's primary biological target and its mechanism of action. Subsequently, a systematic comparison with alternative compounds targeting the same or similar pathways would be conducted.
Key to this analysis is the generation and interpretation of quantitative data from a suite of established assays. Techniques such as kinase profiling , which screens a compound against a large panel of kinases, are instrumental in identifying potential off-target interactions within this critical enzyme family.[1][2][3] Another powerful tool is the Cellular Thermal Shift Assay (CETSA) , which can confirm target engagement within a cellular context by measuring changes in protein thermal stability upon ligand binding.[4][5][6] Furthermore, competitive binding assays are fundamental in determining a compound's affinity for its target and can be adapted to assess binding to other proteins.[7][8]
The data generated from these assays, often expressed as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, would form the basis of a comparative analysis.[9][10][11] These values allow for a quantitative ranking of a compound's potency and selectivity.
Unfortunately, in the case of this compound, the absence of any documented biological activity or target identification in the public domain makes it impossible to:
-
Define its primary mechanism of action.
-
Identify relevant alternative compounds for comparison.
-
Source or generate the necessary experimental data (e.g., IC50, Ki values) to populate comparative tables.
-
Construct meaningful visualizations of its potential signaling pathways or experimental workflows.
Therefore, until foundational research characterizing the biological effects of this compound is conducted and published, a comprehensive guide to its cross-reactivity cannot be developed. The scientific community awaits initial studies that would elucidate its primary targets and pave the way for a thorough investigation of its selectivity profile.
Sources
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- 3. reactionbiology.com [reactionbiology.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 8. Competitive inhibition - Wikipedia [en.wikipedia.org]
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- 10. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2,4,6-Trifluorobenzimidamide
This guide provides essential safety and logistical information for the proper disposal of 2,4,6-Trifluorobenzimidamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is paramount for ensuring personnel safety, maintaining environmental integrity, and complying with regulatory standards. The procedures outlined are grounded in established principles of chemical safety and hazardous waste management.
Understanding the Compound: Hazard Profile of this compound
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
Given these potential hazards, all handling and disposal operations must be conducted under the assumption that this compound is a hazardous substance.
Personnel Protection: Your First Line of Defense
Before beginning any disposal-related tasks, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | Protects against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical. |
| Body Protection | A lab coat or a chemical-resistant suit.[3] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, or if working outside of a well-ventilated area.[1][3] | Prevents the inhalation of the compound, which could lead to respiratory tract irritation. |
All handling of this compound, including weighing and preparing for disposal, should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic compound. As such, it must be treated as hazardous waste and must never be disposed of down the drain or in regular trash.[3][5]
Step 1: Waste Characterization and Segregation
The principle of waste segregation is fundamental to safe and cost-effective disposal. This compound waste must be segregated as halogenated organic waste .[6][7]
-
Why Segregate? Co-mingling halogenated and non-halogenated waste streams significantly increases disposal costs and can create dangerous chemical incompatibilities.[7] Disposal facilities charge more for halogenated waste due to the specialized incineration processes required to neutralize the formation of acidic gases like hydrogen fluoride.
Step 2: Container Selection and Labeling
Proper containment is crucial to prevent leaks and ensure the safety of all personnel who may handle the waste.
-
Container Requirements:
-
Use a container made of a compatible material, such as high-density polyethylene (HDPE), that will not react with the chemical waste.[3][8]
-
The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[5][8]
-
Ensure the container is in good condition, with no cracks or signs of deterioration.[8]
-
-
Labeling:
-
As soon as the first particle of waste enters the container, it must be labeled.[7]
-
The label must clearly state: "Hazardous Waste" .[3]
-
The full chemical name, "this compound" , must be written out. Avoid using abbreviations.
-
Include the primary hazards associated with the waste: "Irritant" .
-
The date of accumulation should also be noted.
-
Step 3: Waste Accumulation
Laboratories that generate hazardous waste must establish a "Satellite Accumulation Area" (SAA).[8]
-
SAA Requirements:
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed and certified hazardous waste disposal company.[10]
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide the EHS office with an accurate inventory of the waste.
-
Follow their specific instructions for preparing the waste for transport.
-
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent of the spill and whether you have the training and equipment to handle it safely. For large or unknown spills, contact your EHS office or emergency response team immediately.
-
Control and Contain: If the spill is small and you are trained to handle it, don personal protective equipment (PPE). Use a chemical spill kit with an absorbent material to contain and clean up the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in the hazardous waste container for this compound.[3]
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of hazardous chemicals in a laboratory setting is regulated by several federal and state agencies. Key regulations include:
-
Environmental Protection Agency (EPA): The Resource Conservation and Recovery Act (RCRA) provides a "cradle-to-grave" framework for hazardous waste management.[10] Academic laboratories may be subject to the regulations outlined in 40 CFR Part 262 Subpart K, which provides alternative requirements for managing hazardous waste in these settings.[11]
-
Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that information about chemical hazards is communicated to workers.[12] The Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan to minimize employee exposure to hazardous chemicals.[13]
By following the procedures outlined in this guide, your laboratory will be in a strong position to comply with these regulations, ensuring a safe working environment and responsible environmental stewardship.
References
- SynQuest Laboratories, Inc. (2016). 2,4,6-Trifluorobenzamide Safety Data Sheet.
- BenchChem. (n.d.). Proper Disposal of 2,6-Difluorobenzamide: A Procedural Guide.
- Texas A&M University, Division of Research. (n.d.). BSL-1/BSL-2 Biohazardous Waste Disposal General Guidelines.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- National Center for Biotechnology Information. (n.d.). 2,4,6-Trifluorobenzamide. PubChem Compound Summary for CID 2776961.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois Urbana-Champaign. ()
- Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- National Institutes of Health. (2020, September). The NIH Drain Discharge Guide.
- Occupational Safety and Health Administration. (2024, January 26). Directives - CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals.
- Cornell University, Environmental Health and Safety. (n.d.). 7.2 Organic Solvents.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2,4,6-Trifluorobenzimidamide
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Among these, fluorinated organic compounds play a significant role. This guide provides essential safety and logistical information for handling 2,4,6-Trifluorobenzimidamide, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. As a Senior Application Scientist, the following information is synthesized from established safety protocols for structurally similar compounds to ensure the highest degree of safety and scientific integrity in your laboratory.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on the known hazards of the closely related compound, 2,4,6-Trifluorobenzamide, and general best practices for handling fluorinated aromatic compounds. A thorough risk assessment should be conducted for your specific experimental conditions.
Understanding the Hazards: A Cautious Approach
Primary Hazards:
-
Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can cause significant damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
The Hierarchy of Controls: Engineering and Administrative Measures First
Before detailing personal protective equipment, it is crucial to implement engineering and administrative controls to minimize exposure. PPE should be considered the last line of defense.
-
Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Ventilation: The laboratory should have a well-maintained ventilation system.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.
-
Training: All personnel must be thoroughly trained on the potential hazards and safe handling procedures.[3]
-
Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.
-
Hygiene Practices: Always wash hands thoroughly after handling the compound. Do not eat, drink, or smoke in the laboratory.[1]
-
Personal Protective Equipment (PPE): Your Essential Barrier
The appropriate selection and use of PPE are critical for preventing exposure.[3] The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when there is a risk of splashing.[3][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5] Always inspect gloves for integrity before use and dispose of them after handling the compound. For highly corrosive or readily absorbed compounds, double-gloving is recommended.[3] | Prevents skin contact and subsequent irritation.[1][2] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[3] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit may be necessary.[3][6] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | In case of inadequate ventilation or when handling large quantities that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P95, or P100) should be used.[1] | Prevents the inhalation of airborne particles that can cause respiratory irritation.[1][2] |
| Foot Protection | Closed-toe shoes, preferably safety shoes, should be worn in the laboratory.[1] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach to handling this compound is essential for minimizing risk.
Step 1: Preparation and Planning
-
Review the SDS: Although a specific SDS for this compound may not be available, review the SDS for 2,4,6-Trifluorobenzamide and other similar compounds.
-
Gather all necessary PPE and have it readily accessible.
-
Ensure the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
Step 2: Handling the Compound
-
Don all required PPE.
-
Perform all manipulations within the chemical fume hood.
-
Handle the compound with care to avoid generating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) for transfers.
-
Keep containers of the compound closed when not in use. [1]
Step 3: Post-Handling Procedures
-
Decontaminate all equipment and work surfaces.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water.
Spill Response and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up using an absorbent material.
-
If the spill is large or you are not comfortable cleaning it up, contact your institution's environmental health and safety (EHS) department.
-
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
This compound and any materials contaminated with it must be treated as hazardous chemical waste.
-
Waste Collection:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.
-
Disposal: The recommended method for disposal is to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1] All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.[8]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE based on the specific task and associated risks.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
References
- Synquest Labs. (n.d.). 2,4,6-Trifluorobenzamide Safety Data Sheet.
- Fisher Scientific. (2025, December 19). 2,4,6-Trifluorobenzonitrile Safety Data Sheet.
- Fisher Scientific. (2021, December 25). 2,4,6-Trifluorobenzaldehyde Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 22). o-(Trifluoromethyl)benzamide Safety Data Sheet.
-
PubChem. (n.d.). 2,4,6-Trifluorobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Benchchem. (n.d.). Proper Disposal of 2,6-Difluorobenzamide: A Procedural Guide.
- Quora. (2022, November 14). What are personal protective equipment requirements for handling hazardous chemicals during production?
- Cohizon Life Sciences. (2022, June 20). 2-AMINOBENZOTRIFLUORIDE Material Safety Data Sheet.
- MicroCare. (n.d.). Is Personal Protective Equipment Required When Working with Solvents?
- University of Florida, IFAS Extension. (2019, January 3). Personal Protective Equipment for Handling Pesticides.
- Fisher Scientific. (2025, December 25). Trifluoromethanesulfonamide Safety Data Sheet.
- Apollo Scientific. (n.d.). 2,4,6-Trifluorobenzamide.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

